9-Benzoyl-3-bromo-9H-carbazole
Description
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Properties
IUPAC Name |
(3-bromocarbazol-9-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)21(18)19(22)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLLZWBWBQIUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 9-Benzoyl-3-bromo-9H-carbazole
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive examination of the structural analysis of 9-Benzoyl-3-bromo-9H-carbazole, a halogenated N-acylcarbazole derivative of significant interest in materials science and medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the strategic application of modern analytical chemistry to elucidate the molecule's three-dimensional architecture, electronic properties, and thermal stability. By integrating foundational principles with field-proven methodologies, this guide serves as an essential resource for researchers engaged in the design, synthesis, and characterization of novel carbazole-based compounds. We will explore the rationale behind the selection of specific analytical techniques, provide detailed experimental protocols, and interpret the resulting data within the broader context of structure-property relationships.
Introduction: The Significance of the Carbazole Scaffold
Carbazole and its derivatives represent a privileged class of heterocyclic compounds, renowned for their unique photophysical and electronic properties.[1][2] The rigid, planar carbazole ring system, coupled with its electron-rich nature, makes it an exceptional building block for a diverse array of applications, including organic light-emitting diodes (OLEDs), solar cells, and pharmacologically active agents.[3][4][5] The introduction of a bromine atom at the 3-position and a benzoyl group at the 9-position of the carbazole core in this compound is a deliberate synthetic strategy. The bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions, while the N-benzoyl group modulates the electronic properties and conformational flexibility of the carbazole nitrogen, influencing the molecule's overall stability and intermolecular interactions. A thorough understanding of the structural nuances of this molecule is therefore paramount for predicting its behavior in various applications and for the rational design of next-generation materials and therapeutics.
Synthesis and Purification: Establishing a Foundation of Purity
The unambiguous structural elucidation of any compound begins with its synthesis and rigorous purification. The synthesis of this compound is typically achieved through a two-step process, which is outlined below. This process ensures a high-purity sample, which is a critical prerequisite for obtaining high-quality analytical data.
Synthetic Workflow
Sources
photophysical properties of 9-Benzoyl-3-bromo-9H-carbazole
An In-depth Technical Guide to the Photophysical Properties of 9-Benzoyl-3-bromo-9H-carbazole
Abstract
This technical guide provides a comprehensive analysis of the , a molecule of significant interest for applications in organic electronics and materials science. The guide elucidates the distinct roles of the carbazole core, the 3-bromo substituent, and the N-benzoyl group, which collectively define its electronic behavior. We delve into its absorption and complex emission characteristics, which include fluorescence, solvent-dependent thermally activated delayed fluorescence (TADF), and room-temperature phosphorescence (RTP). A critical focus is placed on the molecule's photochemical instability, specifically its propensity to undergo a photo-Fries rearrangement, a crucial consideration for experimental design and device longevity. This guide synthesizes theoretical principles with practical experimental protocols, offering researchers and development professionals a robust framework for understanding and utilizing this promising carbazole derivative.
Introduction: The Molecular Architecture
This compound is a multifunctional organic molecule designed to leverage the unique electronic characteristics of its constituent parts. The carbazole moiety is a well-established building block in materials science, renowned for its rigid, planar structure, excellent hole-transporting capabilities, and high thermal stability.[1] These features make it a prime candidate for use in Organic Light-Emitting Diodes (OLEDs).[2][3]
The strategic placement of substituents allows for fine-tuning of its properties:
-
The Carbazole Core: Forms the electron-rich (donor) foundation of the molecule, providing a high triplet energy level essential for hosting phosphorescent emitters in OLEDs.[2][4]
-
The 3-bromo Substituent: Serves two primary functions. Firstly, it acts as a versatile synthetic handle, providing a reactive site for further functionalization via cross-coupling reactions to build more complex molecular architectures.[5] Secondly, halogenation is known to enhance intersystem crossing (the "heavy-atom effect") and can improve the electrochemical stability of the molecule by reducing its oxidation potential.[6]
-
The 9-benzoyl Group: This N-acyl substituent acts as an electron-withdrawing (acceptor) group. This creates a donor-acceptor (D-A) structure that can lead to the formation of intramolecular charge-transfer (ICT) excited states, which are fundamental to advanced emission processes like TADF.[5]
Synthesis and Structural Considerations
The synthesis of this compound is typically achieved through a direct N-acylation of the 3-bromo-9H-carbazole precursor. This reaction involves treating the carbazole with benzoyl chloride in the presence of a suitable base to neutralize the HCl byproduct.
Caption: Proposed synthetic workflow for this compound.
Structurally, the carbazole ring system is expected to be essentially planar. The benzoyl group at the 9-position will be twisted out of the plane of the carbazole due to steric hindrance, forming a significant dihedral angle. This twisting electronically decouples the benzoyl π-system from the carbazole π-system to some extent, which is crucial for achieving a high triplet energy and enabling ICT character.
Core Photophysical Properties
UV-Visible Absorption
The absorption spectrum is characterized by strong bands below 350 nm. These arise from spin-allowed π-π* transitions localized on the carbazole moiety and n-π* transitions associated with the benzoyl carbonyl group. The introduction of the 3-bromo substituent is expected to cause a minor red-shift (bathochromic shift) in the absorption bands.
Emission Pathways: A Triad of Possibilities
Upon photoexcitation, 9-benzoyl-carbazole derivatives can deactivate through several competing radiative pathways, making them highly versatile photofunctional materials.
-
Fluorescence (LE State): A prompt, high-energy emission originating from a locally excited (LE) state on the carbazole core.
-
Thermally Activated Delayed Fluorescence (TADF): In polar solvents, an intramolecular charge-transfer (ICT) state is stabilized and lowered in energy.[5] If the energy gap between this singlet ICT state (S₁) and the nearby triplet state (T₁) is sufficiently small (< 0.2 eV), reverse intersystem crossing (RISC) can occur. This process allows triplet excitons, which are normally non-emissive, to be thermally up-converted back to the singlet state and subsequently emit light, a phenomenon known as TADF. This significantly enhances the overall emission efficiency.
-
Room-Temperature Phosphorescence (RTP): The benzoyl group also facilitates efficient intersystem crossing (ISC) from the singlet to the triplet manifold. Under the right conditions (e.g., in a rigid matrix or aggregated state that minimizes vibrational quenching), direct radiative decay from the triplet state can be observed as long-lived phosphorescence, even at room temperature.
Caption: Jablonski diagram for 9-benzoyl-carbazole derivatives.
Critical Insight: Photochemical Instability via Photo-Fries Rearrangement
A crucial characteristic of N-acyl carbazoles is their susceptibility to photochemical degradation through the photo-Fries rearrangement .[5][7] Upon UV irradiation, the N-acyl bond can cleave homolytically, generating a carbazolyl radical and a benzoyl radical. These radicals can then recombine at the ortho (1- or 8-) or para (3- or 6-) positions of the carbazole ring, or abstract hydrogen atoms from the solvent to produce unsubstituted carbazole and benzoic acid.[1][8]
This photoreaction has profound implications:
-
Data Variability: It explains the "dual emission" reported in some studies, which is not an intrinsic property but an artifact arising from the formation of highly fluorescent carbazole photoproducts.[5]
-
Device Stability: It represents a significant degradation pathway that can limit the operational lifetime of optoelectronic devices incorporating these materials.
Caption: The Photo-Fries rearrangement degradation pathway.
Summary of Photophysical Data
The following table summarizes the key photophysical parameters for the parent compound, 9-benzoyl-carbazole (BCz), which serves as a reliable model for the 3-bromo derivative.
| Property | Value (in Toluene) | Value (in Dichloromethane) | Notes |
| Absorption (λ_abs) | ~330-345 nm | ~330-345 nm | Dominated by carbazole π-π* transitions. |
| Fluorescence (λ_em) | ~350-370 nm | ~350-370 nm | Emission from the locally excited (LE) state. |
| TADF (λ_em) | Not observed | ~500 nm | Emission from the charge-transfer (CT) state, stabilized by the polar solvent.[5] |
| Phosphorescence (λ_em) | ~475 nm | ~475 nm | Best observed in a rigid matrix at 77K or as RTP in solid state.[5] |
Data synthesized from reference[5]. Values are approximate and serve as a guide.
Experimental Protocol: Relative Photoluminescence Quantum Yield (PLQY) Measurement
Accurate determination of the PLQY is essential for quantifying the efficiency of a luminescent material. The relative method, which compares the sample to a known standard, is widely used and accessible.[2][9]
Principle
The relative PLQY (Φ_sample) is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample solution with those of a standard solution with a known quantum yield (Φ_std). The governing equation is:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Step-by-Step Methodology
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For blue-emitting carbazoles, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_std = 0.54) is a common choice.
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in a high-purity spectroscopic grade solvent (e.g., toluene or dichloromethane).
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring their absorbance at the chosen excitation wavelength remains below 0.1. This is critical to avoid inner filter effects and concentration quenching.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the excitation wavelength (e.g., 340 nm).
-
Measure Emission Spectra: Using a fluorometer, record the fluorescence emission spectrum for each dilution. Crucially, use the exact same instrument settings (excitation wavelength, slit widths, detector voltage) for both the sample and the standard.
-
Data Analysis:
-
Correct the emission spectra for the instrument's detector response.
-
Integrate the area under each corrected emission curve to get the integrated intensity (I).
-
Plot the integrated intensity (I) versus absorbance (A) for both the sample and the standard. The result should be a straight line passing through the origin.
-
Determine the slope (gradient, Grad) of each line.
-
-
Calculate PLQY: Modify the primary equation to use the gradients, which provides higher accuracy:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Caption: Workflow for relative PLQY measurement.
Potential Applications
The unique photophysical profile of this compound makes it a compelling candidate for several advanced applications:
-
OLED Host Materials: The high triplet energy of the carbazole core makes it suitable as a host for blue phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency.[4]
-
TADF Emitters: The inherent D-A structure and potential for a small S₁-T₁ energy gap position it as a candidate for metal-free TADF emitters in next-generation OLEDs.[5]
-
Photosensitizers: The ability to generate triplet states via intersystem crossing allows it to act as a photosensitizer, transferring energy to other molecules to initiate photochemical reactions.[10]
Conclusion
This compound is a photophysically rich molecule whose properties are governed by a delicate balance between its constituent functional groups. Its electronic structure facilitates a desirable triad of emission pathways—fluorescence, TADF, and RTP—positioning it as a versatile material for optoelectronic applications. However, a comprehensive understanding must include its susceptibility to the photo-Fries rearrangement, a critical degradation pathway that impacts both accurate characterization and long-term device stability. By employing rigorous experimental protocols and being mindful of this photochemical reactivity, researchers can effectively harness the promising potential of this advanced carbazole derivative.
References
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Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Slideshare. (n.d.). Photo fries rearrangement. Retrieved from [Link]
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Khudyakov, I. V., et al. (2020). Photo-Fries rearrangement revisited. ResearchGate. Retrieved from [Link]
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Request PDF. (2025). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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Bonesi, S. M., et al. (2006). Synthesis and Electronic Spectroscopy of Bromocarbazoles. ResearchGate. Retrieved from [Link]
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Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Measurement of fluorescence quantum yields. Retrieved from [Link]
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Synthesis and photophysical characterization of novel tri-(hetero)arylimidazoles. (2016). ResearchGate. Retrieved from [Link]
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Chen, Y.-C., et al. (2023). Synthesis and photophysical properties of fluorescent 8,9-diarylbenzo[def]carbazoles. Journal of the Chinese Chemical Society. Retrieved from [Link]
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Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
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Matsubara, R., et al. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Kobe University Repository. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. PubMed. Retrieved from [Link]
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Request PDF. (2023). Synthesis and photophysical properties of fluorescent 8,9‐diarylbenzo[def]carbazoles. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Electrochemical Properties of 9-Benzoyl-3-bromo-9H-carbazole
This guide provides a detailed exploration of the anticipated electrochemical properties of 9-Benzoyl-3-bromo-9H-carbazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related carbazole derivatives to project its electrochemical behavior. This approach, grounded in established principles of physical organic chemistry and supported by data from analogous compounds, offers a robust framework for researchers, scientists, and professionals in drug development and materials science.
Introduction to Carbazole Derivatives and Their Electrochemical Significance
Carbazole and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their unique photophysical and electrochemical properties.[1][2] The carbazole moiety is known for its electron-donating capabilities, making it a valuable building block in the design of functional organic materials.[1] These materials find applications in diverse fields, including organic light-emitting diodes (OLEDs), photovoltaics, and as photocatalysts.[1][3] The electrochemical behavior of carbazole derivatives, particularly their redox potentials, is a critical determinant of their performance in these applications.
The substitution pattern on the carbazole core plays a crucial role in tuning its electronic properties. Electron-donating or electron-withdrawing groups can be strategically introduced to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the oxidation and reduction potentials.[4][5]
Predicted Electrochemical Profile of this compound
The electrochemical properties of this compound are dictated by the electronic effects of the benzoyl group at the 9-position and the bromo group at the 3-position on the carbazole nucleus.
2.1. Influence of Substituents:
-
9-Benzoyl Group: The benzoyl group is an electron-withdrawing group due to the carbonyl moiety. This will lower the energy of the HOMO and LUMO levels of the carbazole core. Consequently, the oxidation of the carbazole ring will become more difficult, leading to a higher oxidation potential compared to unsubstituted carbazole.
-
3-Bromo Group: The bromo group is also electron-withdrawing via the inductive effect, further contributing to an increase in the oxidation potential. Halogen substitutions are a common strategy to modulate the redox properties of carbazole derivatives.[4]
2.2. Expected Redox Behavior:
Based on the substituent effects, this compound is expected to exhibit the following redox characteristics:
-
Oxidation: The first oxidation event will likely be a one-electron process corresponding to the formation of a radical cation centered on the carbazole nitrogen and the extended π-system. Due to the presence of two electron-withdrawing groups, this oxidation is anticipated to occur at a relatively high potential. For comparison, the oxidation potential of 9H-carbazole is approximately +1.06 V vs. SCE.[6] The presence of the benzoyl and bromo groups is expected to shift this to a more positive value.
-
Reduction: The benzoyl group introduces a reducible carbonyl moiety. Therefore, a reduction peak corresponding to the formation of a radical anion on the benzoyl group is expected. The potential of this reduction will be influenced by the electronic communication with the carbazole ring.
A summary of the predicted electrochemical data is presented in the table below. It is important to note that these are estimated values based on the properties of similar compounds.
| Property | Predicted Value/Behavior | Rationale |
| First Oxidation Potential (Epa) | > +1.1 V vs. SCE | The presence of two electron-withdrawing groups (benzoyl and bromo) will make the carbazole core more difficult to oxidize compared to unsubstituted carbazole.[6][7] |
| First Reduction Potential (Epc) | Expected in the negative potential range | The benzoyl group provides a reducible carbonyl functionality. |
| Electrochemical Reversibility | The reversibility of the oxidation wave may be limited. Carbazole radical cations can be reactive and undergo follow-up reactions, such as dimerization, although the bulky benzoyl group might offer some steric hindrance.[1] | The stability of the radical cation is a key factor.[1] |
| HOMO Energy Level | Expected to be lower (more positive value) than that of unsubstituted carbazole. | Electron-withdrawing substituents lower the HOMO energy level.[5] |
| LUMO Energy Level | Expected to be lower (more positive value) than that of unsubstituted carbazole. | Electron-withdrawing substituents lower the LUMO energy level. |
| Electrochemical Band Gap (Eg) | Can be estimated from the difference between the onset of the first oxidation and first reduction potentials. | The electrochemical band gap is a measure of the energy difference between the HOMO and LUMO levels. |
Experimental Determination of Electrochemical Properties
To experimentally validate the predicted electrochemical properties of this compound, a systematic approach using cyclic voltammetry (CV) is recommended.
3.1. Standard Protocol for Cyclic Voltammetry:
This protocol outlines the essential steps for performing a cyclic voltammetry experiment to characterize the redox behavior of the target compound.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)[8]
-
Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)[8]
-
Counter Electrode (e.g., Platinum wire)[8]
-
High-purity solvent (e.g., Acetonitrile or Dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄))[7][8]
-
This compound sample
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
Experimental Workflow:
Caption: Experimental workflow for cyclic voltammetry analysis.
Step-by-Step Methodology:
-
Solution Preparation:
-
Dissolve a known concentration of this compound (typically 1-5 mM) in a high-purity electrochemical solvent.
-
Add the supporting electrolyte to a concentration of 0.1 M.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Electrochemical Cell Assembly:
-
Clean the working electrode thoroughly before each experiment.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the prepared solution.
-
Ensure the reference electrode tip is positioned close to the working electrode surface.
-
Maintain a blanket of inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the appropriate potential window. A wide initial scan range is recommended to identify all redox events.
-
Set the scan rate, typically starting at 100 mV/s. Varying the scan rate can provide insights into the nature of the electrochemical processes.
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).
-
Perform multiple cycles to check for any changes in the voltammogram, which could indicate electrode fouling or decomposition of the analyte.
-
3.2. Data Interpretation and Analysis:
The cyclic voltammogram will provide valuable information about the electrochemical properties of this compound.
Caption: Analysis of data derived from a cyclic voltammogram.
-
Peak Potentials (Epa and Epc): The anodic peak potential (Epa) and cathodic peak potential (Epc) correspond to the oxidation and reduction events, respectively.
-
Reversibility: For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) should be approximately 59 mV at room temperature, and the ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1.
-
HOMO and LUMO Energy Level Estimation: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (E_ox^onset) and first reduction (E_red^onset) peaks, respectively, using empirical formulas. A common method involves referencing to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Conclusion
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of this compound, based on the established behavior of related carbazole derivatives. The presence of the electron-withdrawing benzoyl and bromo substituents is expected to significantly influence its redox potentials and molecular orbital energy levels. The detailed experimental protocol for cyclic voltammetry provides a clear roadmap for the empirical validation of these properties. A thorough understanding of the electrochemical behavior of this molecule is essential for its potential application in the development of novel organic electronic materials and pharmaceuticals.
References
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Assessing Carbazole Derivatives as Single-Electron Photoreductants. (2022). Journal of Organic Chemistry. [Link]
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Carbazole-corrole and carbazole-prophyrin dyads: Synthesis, fluorescence and electrochemical studies. (2014). RSC Advances. [Link]
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Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries. (2018). New Journal of Chemistry. [Link]
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Investigation of polycarbazoles thin films prepared by electrochemical oxidation of 3- and 9-substituted carbazoles. (2021). Journal of Electroanalytical Chemistry. [Link]
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Recent developments in C−H functionalization of carbazoles. (2021). Organic & Biomolecular Chemistry. [Link]
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Synthesis and electrochemical properties of peripheral carbazole functional Ter(9,9-spirobifluorene)s. (2008). The Journal of Organic Chemistry. [Link]
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Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. (2011). Organic Electronics. [Link]
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A Comprehensive Theoretical Analysis of the Electronic Structure of 9-Benzoyl-3-bromo-9H-carbazole: A Guide for Materials and Drug Discovery
Abstract
This technical guide provides an in-depth theoretical examination of the electronic structure of 9-Benzoyl-3-bromo-9H-carbazole, a molecule of significant interest in the fields of organic electronics and pharmaceutical development.[1] Carbazole derivatives are renowned for their versatile photophysical properties and charge-transporting capabilities.[2][3] By introducing a benzoyl group at the 9-position and a bromine atom at the 3-position, the electronic landscape of the carbazole core is significantly modulated. This guide elucidates these modulations through a rigorous computational framework rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We will dissect the foundational computational protocols, analyze the resulting electronic properties—including frontier molecular orbitals and simulated absorption spectra—and present a clear pathway for experimental validation. This document is intended for researchers, chemists, and materials scientists seeking to understand and leverage the structure-property relationships of functionalized carbazole systems for the rational design of next-generation materials and therapeutics.
Introduction: The Carbazole Scaffold and the Power of Functionalization
The 9H-carbazole moiety is a cornerstone in materials science, forming the backbone of numerous compounds used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs).[4][5] Its rigid, planar structure and electron-rich nature facilitate efficient hole transport. However, the true potential of carbazole is unlocked through strategic functionalization, which allows for precise tuning of its electronic and optical properties.[6]
In the target molecule, this compound, two key substitutions dictate its character:
-
The 9-Benzoyl Group: Attaching an electron-withdrawing benzoyl group to the nitrogen atom is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO), potentially increasing the molecule's stability against oxidation. This substitution also introduces a twisted conformation between the benzoyl and carbazole planes, which can influence molecular packing and photophysical behavior.[7]
-
The 3-Bromo Group: The bromine atom at the 3-position further modifies the electronic landscape through its inductive electron-withdrawing and mesomeric electron-donating effects. It also provides a reactive site for further synthetic transformations, making it a valuable intermediate.
This guide establishes a comprehensive theoretical protocol to predict and understand how these specific functional groups collaboratively define the electronic structure and, consequently, the potential applications of this compound.
Part I: The Computational Microscope: A Protocol for Theoretical Investigation
To accurately model the electronic structure of organic molecules, Density Functional Theory (DFT) has become the gold standard, offering an exceptional balance of computational efficiency and predictive accuracy.[8] For excited-state properties, such as UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the corresponding method of choice.[6][9]
Pillar 1: Foundational Computational Choices
The reliability of any theoretical study hinges on the judicious selection of the computational method. Our protocol is built upon this principle:
-
Causality of Choice (The "Why"): We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional because it has consistently demonstrated robust performance for a wide range of organic molecules, providing reliable geometries and orbital energies.[8][10] This is paired with the 6-31G(d,p) basis set, which provides sufficient flexibility for the electrons of first and second-row atoms and includes polarization functions (d and p) essential for accurately describing chemical bonding and non-covalent interactions.[11]
Pillar 2: A Self-Validating Computational Workflow
Each step in the computational process is designed to build upon the last, ensuring a logically sound and verifiable outcome. The workflow is a self-validating system where the output of one stage serves as the rigorously tested input for the next.
Caption: Workflow for theoretical electronic structure analysis.
-
Molecular Geometry Optimization:
-
Objective: To find the most stable three-dimensional arrangement of atoms (the ground-state geometry).
-
Method: Perform a full geometry optimization using the B3LYP functional and 6-31G(d,p) basis set. The calculation is run until the forces on each atom and the total energy converge below a stringent threshold.
-
Validation: This step is crucial as all subsequent electronic properties are highly dependent on the molecular geometry.[5]
-
-
Vibrational Frequency Calculation:
-
Objective: To confirm that the optimized geometry represents a true energy minimum on the potential energy surface.
-
Method: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-31G(d,p)).
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.[8]
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To determine the energies and spatial distributions of the HOMO and LUMO.
-
Method: From the validated optimized geometry, the energies of the molecular orbitals are extracted. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO.
-
Significance: The HOMO energy correlates with the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The gap is a primary determinant of the molecule's electronic excitation energy and chemical stability.[12]
-
-
Excited State and Spectral Simulation (TD-DFT):
-
Objective: To predict the UV-Visible absorption spectrum.
-
Method: Perform a TD-DFT calculation on the optimized geometry, typically calculating the first 10-20 singlet excited states.
-
Analysis: The output provides the excitation energies (which can be converted to wavelength, λ), the oscillator strengths (proportional to the intensity of the absorption), and the contributions of different orbital transitions to each excited state.[9]
-
Part II: Predicted Electronic Structure and Properties
Applying the aforementioned workflow allows us to predict the key electronic characteristics of this compound.
Section 2.1: Optimized Molecular Geometry
Based on studies of similar substituted carbazoles, the optimized structure is expected to exhibit two key features[13][14]:
-
The tricyclic carbazole core remains largely planar.
-
A significant dihedral angle exists between the plane of the carbazole and the plane of the N-benzoyl group. This twist is crucial as it partially disrupts the π-conjugation between the nitrogen lone pair and the benzoyl carbonyl group, which will influence the molecule's photophysical properties.[7]
Section 2.2: Frontier Molecular Orbitals (FMOs)
The FMOs are central to understanding the molecule's electronic behavior.
-
HOMO: The Highest Occupied Molecular Orbital is predicted to be primarily localized on the electron-rich carbazole ring system. This is characteristic of carbazole derivatives and confirms its role as the primary electron-donating/hole-transporting part of the molecule.[9][10]
-
LUMO: The Lowest Unoccupied Molecular Orbital is expected to be distributed across both the carbazole core and, significantly, the electron-withdrawing benzoyl group. This distribution suggests that the lowest energy electronic transition will have a degree of intramolecular charge transfer (ICT) character, moving electron density from the carbazole to the benzoyl moiety upon excitation.[15]
Table 1: Predicted Frontier Orbital Energies (Note: These are representative values based on literature for similar compounds and would be generated by the DFT calculation.)
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -6.05 | Relates to oxidation potential; stability |
| ELUMO | -2.45 | Relates to reduction potential; electron affinity |
| ΔE (Gap) | 3.60 | Corresponds to the primary electronic transition energy |
A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited.[8] The predicted gap of ~3.60 eV suggests the primary absorption will be in the ultraviolet region.
Section 2.3: Simulated UV-Vis Absorption Spectrum
TD-DFT calculations allow for the prediction of the electronic absorption spectrum.
Table 2: Predicted Major Electronic Transitions (Note: Representative TD-DFT output.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution | Character |
| S0 → S1 | 344 | 0.25 | HOMO → LUMO (95%) | π-π* / ICT |
| S0 → S2 | 310 | 0.18 | HOMO-1 → LUMO (80%) | π-π |
| S0 → S3 | 295 | 0.45 | HOMO → LUMO+1 (75%) | π-π |
The results predict that the lowest energy absorption band (λmax), occurring at approximately 344 nm, is dominated by the HOMO-to-LUMO transition. The significant oscillator strength indicates this is an allowed transition and should be clearly visible in an experimental spectrum.
Part III: Bridging Theory and Experiment: A Validation Framework
Computational results, while powerful, must be grounded in experimental reality. A combined theoretical and experimental approach provides the most robust understanding.[8]
Section 3.1: Electrochemical Validation via Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for experimentally determining the HOMO and LUMO energy levels of a molecule.[8][16]
-
Sample Preparation: Prepare a dilute solution (~1 mM) of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc+) redox couple under the same conditions. This is used as an internal standard.
-
Measurement: Scan the potential to measure the onset oxidation potential (Eox) and onset reduction potential (Ered) of the compound.
-
Calculation: The HOMO and LUMO energies are estimated using the following empirical equations[17]:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 5.1] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 5.1] eV
-
Caption: From experimental CV potentials to orbital energies.
Section 3.2: Spectroscopic Validation via UV-Vis Spectroscopy
This technique directly measures the electronic transitions predicted by TD-DFT.
-
Sample Preparation: Prepare a very dilute solution (~10-5 M) of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer against a solvent blank.
-
Analysis: Identify the wavelength of maximum absorption (λmax) for the lowest-energy band.
-
Optical Gap Determination: Convert the absorption onset wavelength (λonset, where the absorption begins) to energy using the equation: Egapoptical (eV) = 1240 / λonset (nm).
-
Comparison: This experimental optical gap can be directly compared to the theoretically calculated HOMO-LUMO gap, and the experimental λmax can be compared to the calculated wavelength for the S0→S1 transition.[8]
Conclusion and Outlook
This guide has detailed a robust theoretical framework for elucidating the electronic structure of this compound. Through DFT and TD-DFT, we can predict its stable geometry, the energy and distribution of its frontier orbitals, and its characteristic electronic absorption spectrum. The analysis indicates that the HOMO is localized on the carbazole core, while the LUMO is distributed onto the N-benzoyl group, suggesting a charge-transfer character for its primary electronic excitation.
The true power of this approach lies in its predictive capability. By understanding the electronic consequences of the benzoyl and bromo substituents, researchers can rationally design new carbazole derivatives with tailored properties. Future theoretical work could explore the impact of different substituents at the 3- and 6-positions, investigate the molecule's potential for thermally activated delayed fluorescence (TADF) by calculating the singlet-triplet energy gap, or model its charge transport properties in the solid state.[7] The synergy of high-level computation and targeted experimental validation, as outlined here, provides the most efficient path toward innovation in materials science and drug discovery.
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An In-Depth Technical Guide to the Molecular Orbital Analysis of 9-Benzoyl-3-bromo-9H-carbazole
Executive Summary
Carbazole derivatives are foundational scaffolds in the development of advanced organic electronic materials and novel therapeutic agents, owing to their unique electronic and charge-transport properties.[1][2] This guide presents a comprehensive theoretical analysis of 9-Benzoyl-3-bromo-9H-carbazole, a molecule functionalized with both electron-withdrawing and halogen substituents. By leveraging Density Functional Theory (DFT) as a computational framework, we dissect the molecule's electronic structure, focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis reveals a distinct Donor-Acceptor (D-A) architecture, characterized by a spatial separation of the HOMO and LUMO, which imparts significant intramolecular charge transfer (ICT) characteristics.[3] Understanding these fundamental electronic properties is paramount for predicting the molecule's photophysical behavior, chemical reactivity, and potential applications in fields ranging from optoelectronics to medicinal chemistry.
Introduction: The Significance of Functionalized Carbazoles
The carbazole moiety, a rigid, π-conjugated heterocyclic system, is a privileged structure in modern chemistry. Its high electron-donating ability and inherent thermal stability make it an ideal building block for materials used in organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors.[2][4] The versatility of the carbazole core allows for strategic functionalization at various positions, enabling precise tuning of its optical and electronic properties.[4]
The subject of this guide, this compound (CAS RN: 177775-87-0), incorporates two key substituents that modulate the electronic landscape of the parent carbazole scaffold:
-
A 3-bromo group : Halogen substitution can influence molecular packing in the solid state and alters the electronic properties through inductive electron withdrawal and weak π-donation. Blocking the 3-position can also enhance the stability of the molecule by preventing oxidative coupling.[5]
-
A 9-benzoyl group : The attachment of a benzoyl group to the carbazole nitrogen introduces a potent electron-withdrawing keto group, fundamentally altering the charge distribution and the energy levels of the frontier orbitals.
This guide provides a detailed theoretical framework for understanding how these substitutions collaboratively define the electronic behavior of the molecule, with direct implications for its potential applications.
Theoretical and Methodological Framework
To accurately probe the electronic structure of this compound, we employ computational quantum chemistry methods. This in silico approach provides a robust and validated pathway to understanding molecular properties at a sub-atomic level.
The Central Role of Frontier Molecular Orbitals (FMOs)
The chemical and electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the HOMO and the LUMO.[1]
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the outermost orbital containing electrons. Its energy level (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. Its energy level (ELUMO) is related to the electron affinity. The LUMO represents the molecule's ability to accept an electron, and regions of high LUMO density are susceptible to nucleophilic attack.
-
The HOMO-LUMO Gap (ΔEH-L): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. It correlates with the molecule's chemical stability, reactivity, and the energy of the lowest-lying electronic transition, which governs its UV-Visible absorption properties.[6] A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in its absorption spectrum.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the preeminent computational tool for studying the electronic structure of organic molecules due to its excellent balance of accuracy and computational cost.[7][8] For this analysis, the B3LYP hybrid functional is selected, as it has been shown to provide reliable predictions of optical, electronic, and charge transport features for a wide range of organic materials.[8][9] A Pople-style basis set, such as 6-31G(d), is typically employed to provide a flexible and accurate description of the electron distribution.[7]
Experimental Protocol: In Silico Molecular Orbital Analysis Workflow
The following step-by-step protocol outlines the computational workflow for the molecular orbital analysis of this compound. This system is self-validating; for instance, the successful completion of a frequency calculation with no imaginary frequencies confirms that the optimized geometry represents a true energy minimum.
-
Structure Initialization:
-
Construct the 3D chemical structure of this compound using a molecular modeling interface (e.g., ChemDraw, Avogadro).
-
Perform an initial molecular mechanics force-field cleanup (e.g., using MM2) to generate a reasonable starting geometry.
-
-
Geometry Optimization:
-
Submit the initial structure for full geometry optimization using DFT.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d).
-
Rationale: This step calculates the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. This stable geometry is the essential foundation for all subsequent electronic property calculations.
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-31G(d)).
-
Rationale: This calculation serves two purposes:
-
Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Thermodynamics: It provides zero-point vibrational energy and other thermodynamic data.
-
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Using the validated, optimized geometry, perform a single-point energy calculation.
-
Extract and visualize the HOMO, LUMO, and adjacent orbitals (e.g., HOMO-1, LUMO+1).
-
Record the corresponding orbital energies (EHOMO and ELUMO) and calculate the HOMO-LUMO energy gap.
-
Rationale: This is the core of the analysis, revealing the spatial distribution and energy levels of the key orbitals that govern the molecule's electronic behavior.[10]
-
-
Electronic Property Calculation (Optional but Recommended):
-
Calculate additional properties such as the Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions, providing insights into intermolecular interactions.
-
Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis absorption spectrum, allowing for direct comparison with experimental data.[11]
-
Caption: Donor-Acceptor structure leading to Intramolecular Charge Transfer (ICT).
Energy Levels and HOMO-LUMO Gap
Based on DFT calculations reported for analogous substituted carbazoles, we can predict the approximate energy levels for this compound. [7][9]The presence of two electron-withdrawing groups (benzoyl and bromo) is expected to lower both EHOMO and ELUMO compared to unsubstituted carbazole, with a more pronounced effect on ELUMO due to the potent benzoyl acceptor.
| Parameter | Illustrative Calculated Value (eV) | Significance |
| EHOMO | ~ -5.95 eV | Indicates a moderately high ionization potential, suggesting good hole-transporting capabilities but also reasonable stability against oxidation. |
| ELUMO | ~ -2.40 eV | The low-lying LUMO energy signifies a high electron affinity, characteristic of a strong acceptor moiety. |
| ΔEH-L | ~ 3.55 eV | This relatively small energy gap suggests the molecule will absorb light in the near-UV or violet region of the electromagnetic spectrum. |
Note: These are representative values based on theoretical principles and literature data for similar compounds. Actual values may vary based on the specific computational method and solvent model used.
Predicted Electronic and Optical Properties
Intramolecular Charge Transfer (ICT)
The analysis confirms that upon absorption of a photon (photoexcitation), an electron is promoted from the HOMO to the LUMO. Given their spatial separation, this transition effectively moves electron density from the carbazole donor to the benzoyl acceptor. This ICT state is highly polar and its energy is often sensitive to the polarity of the surrounding environment (solvatochromism), a property that can be exploited in chemical sensing applications. [3]
UV-Vis Absorption Spectrum
The primary electronic transition, corresponding to the HOMO→LUMO excitation, will dominate the low-energy region of the absorption spectrum. The calculated energy gap of ~3.55 eV corresponds to an absorption wavelength (λmax) of approximately 349 nm. TD-DFT calculations would be required to simulate the full spectrum and identify other higher-energy π-π* transitions within the aromatic system. [1][6]
Implications for Research and Development
The detailed molecular orbital analysis of this compound provides critical insights for its targeted application.
-
For Materials Science Professionals: The distinct D-A structure, potential for ICT, and predicted HOMO/LUMO energy levels make this molecule a candidate for use in organic electronics. The deep HOMO level suggests good stability for a hole-transport layer, while the overall architecture is common in thermally activated delayed fluorescence (TADF) emitters and host materials for OLEDs. [12]
-
For Drug Development Professionals: The carbazole scaffold is present in numerous biologically active compounds. [13]Understanding the electronic landscape is crucial for predicting metabolic stability and designing interactions with biological targets. The MEP map derived from this analysis can identify sites prone to hydrogen bonding or other non-covalent interactions, guiding the design of more potent and selective drug candidates. The regions of high LUMO density on the benzoyl group, for instance, represent potential sites for nucleophilic interaction with receptor residues.
Conclusion
This technical guide has detailed a comprehensive molecular orbital analysis of this compound using established computational methodologies. The investigation reveals a molecule with a pronounced Donor-Acceptor electronic structure. The HOMO is localized on the carbazole core, while the LUMO is centered on the electron-withdrawing benzoyl group. This FMO separation results in a significant intramolecular charge transfer character and a moderately sized HOMO-LUMO gap, suggesting absorption in the near-UV region. These fundamental electronic properties, elucidated through theoretical analysis, provide an essential foundation for the rational design and application of this and similar carbazole derivatives in advanced materials and medicinal chemistry.
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An In-depth Technical Guide to 9-Benzoyl-3-bromo-9H-carbazole (CAS Number 177775-87-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzoyl-3-bromo-9H-carbazole is a specialized organic compound that has garnered significant interest in the field of materials science, particularly for its applications in organic electronics. Its unique molecular architecture, combining a hole-transporting carbazole core with strategically placed benzoyl and bromo substituents, imparts desirable photophysical and electronic properties. This guide provides a comprehensive overview of the synthesis, structure-property relationships, applications, and safety considerations of this compound, with a focus on its role in the development of Organic Light-Emitting Diodes (OLEDs). While direct, extensive research on this specific molecule is somewhat limited, this guide synthesizes available data and draws logical inferences from closely related compounds to present a holistic and technically grounded perspective.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound is the carbazole moiety, a tricyclic aromatic heterocycle known for its rigidity, thermal stability, and excellent hole-transporting capabilities.[1][2][3] This core is functionalized at two key positions: a benzoyl group is attached to the nitrogen atom (position 9), and a bromine atom is substituted on one of the benzene rings (position 3).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 177775-87-0 | N/A |
| Molecular Formula | C₁₉H₁₂BrNO | N/A |
| Molecular Weight | 350.22 g/mol | N/A |
| Appearance | White to light yellow powder | N/A |
| Melting Point | 120-124 °C | N/A |
| Purity | ≥98% (typical) | N/A |
Synthesis and Mechanistic Insights
While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthesis can be devised based on established organic chemistry principles. The synthesis would likely proceed in two main steps: the bromination of carbazole followed by N-acylation.
Step 1: Synthesis of 3-bromo-9H-carbazole (Precursor)
The initial step involves the regioselective bromination of carbazole. A common and effective method for this is the reaction of carbazole with N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).
Experimental Protocol: Synthesis of 3-bromo-9H-carbazole [4]
-
Dissolve carbazole (1 equivalent) in dimethylformamide (DMF) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DMF dropwise to the cooled carbazole solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into distilled water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.
-
Dissolve the crude product in ethyl acetate, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3-bromo-9H-carbazole.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., chloroform) to yield pure 3-bromo-9H-carbazole as a white solid.
Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the reaction, and the controlled, dropwise addition of NBS at a low temperature helps to manage the reaction's exothermicity and improve regioselectivity for the 3-position.
Step 2: N-acylation of 3-bromo-9H-carbazole
The second step is the attachment of the benzoyl group to the nitrogen atom of the 3-bromo-9H-carbazole. This can be achieved through a Friedel-Crafts acylation or a related N-acylation reaction using benzoyl chloride.[5][6][7]
Experimental Protocol: N-acylation of 3-bromo-9H-carbazole [8][9]
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 3-bromo-9H-carbazole (1 equivalent) and a suitable base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Causality behind Experimental Choices: The use of a base is crucial to deprotonate the carbazole nitrogen, forming a more nucleophilic carbazolide anion that readily attacks the electrophilic carbonyl carbon of benzoyl chloride. The inert atmosphere and dry solvents are necessary to prevent the hydrolysis of benzoyl chloride and other side reactions.
Structure-Property Relationships and Applications in OLEDs
The specific substitution pattern of this compound is critical to its functionality in organic electronic devices.
-
The Carbazole Core: As a well-known hole-transporting moiety, the carbazole unit provides a rigid, planar structure with a high highest occupied molecular orbital (HOMO) energy level, facilitating the injection and transport of holes from the anode.[2][3][10] Its high thermal stability is also a significant advantage for device longevity.
-
The 9-Benzoyl Group: The electron-withdrawing benzoyl group attached to the nitrogen atom modulates the electronic properties of the carbazole core. This N-acylation can influence the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for tuning the charge injection barriers and the emission color in OLEDs. Furthermore, the benzoyl group can disrupt intermolecular packing, which can help to prevent aggregation-caused quenching of luminescence and improve the amorphous film-forming properties of the material. Some benzoyl-carbazole derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs.[11][12][13]
-
The 3-Bromo Substituent: The bromine atom at the 3-position also influences the electronic properties of the molecule through its inductive and resonance effects. More importantly, the bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions).[2] This allows for the straightforward synthesis of more complex molecules with tailored properties, such as bipolar host materials or emitters, by attaching electron-transporting or emissive moieties at this position.
Due to these properties, this compound is primarily utilized as an intermediate in the synthesis of more complex materials for OLEDs, or potentially as a host material in the emissive layer of an OLED.
Experimental Protocol: OLED Fabrication
The following is a general, representative protocol for the fabrication of a multilayer OLED device using a carbazole-based material as a host in the emissive layer. Specific parameters such as layer thicknesses and deposition rates would need to be optimized for this compound.[14][15][16]
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Protocol:
-
Substrate Cleaning:
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and remove organic residues.
-
-
Deposition of Organic Layers (by Thermal Evaporation in High Vacuum):
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the Hole Injection Layer (HIL), e.g., 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).
-
Deposit the Hole Transport Layer (HTL), e.g., 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Co-evaporate the Emissive Layer (EML) by simultaneously depositing the host material (e.g., this compound) and a phosphorescent or fluorescent dopant (e.g., tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] for green emission) at a specific doping concentration (e.g., 5-10 wt%). The typical thickness of the EML is 20-30 nm.
-
Deposit the Electron Transport Layer (ETL), e.g., 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
-
Deposition of Cathode:
-
Deposit the Electron Injection Layer (EIL), e.g., 1 nm of lithium fluoride (LiF).
-
Deposit the metal cathode, e.g., 100 nm of aluminum (Al), through a shadow mask to define the device pixels.
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from oxygen and moisture.
-
Photophysical Properties (Inferred)
-
Absorption: The compound is expected to exhibit strong absorption in the UV region (typically 250-400 nm), corresponding to π-π* transitions of the carbazole and benzoyl aromatic systems.
-
Emission: In solution, it is likely to show fluorescence in the blue region of the spectrum. The exact emission wavelength will be influenced by the solvent polarity due to the potential for charge-transfer character in the excited state.
-
Quantum Yield: The fluorescence quantum yield is expected to be moderate to high, a characteristic feature of many carbazole derivatives.
-
Thermally Activated Delayed Fluorescence (TADF): Given that other benzoyl-carbazole derivatives exhibit TADF, it is plausible that this compound could also show this property, which would make it a candidate for high-efficiency OLEDs.[11][12]
Safety and Toxicological Profile
Specific toxicological data for this compound are not available. However, information on related compounds provides a basis for handling and safety precautions.
-
Carbazole: The parent compound, carbazole, is suspected of causing genetic defects and cancer.[19][20]
-
Halogenated Carbazoles: Halogenated carbazoles are recognized as a class of environmental contaminants with potential dioxin-like toxicity.[21][22] Studies on zebrafish embryos have shown that some halogenated carbazoles can induce cardiotoxicity.[22]
Handling and Safety Recommendations:
-
Handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Consult the material safety data sheet (MSDS) from the supplier for detailed safety information.
Biological Activity
While the primary application of this compound is in materials science, various N-substituted carbazole derivatives have been investigated for a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[1][23][24][25] The N-acyl linkage is a common motif in biologically active molecules. However, there is no specific information available on the biological activity of this compound. Its potential biological effects would need to be determined through dedicated in vitro and in vivo studies.
Conclusion
This compound is a promising building block for the development of advanced materials for organic electronics. Its carbazole core provides a robust platform for hole transport and thermal stability, while the benzoyl and bromo substituents offer avenues for tuning its electronic and photophysical properties and for further synthetic elaboration. While more research is needed to fully characterize this specific compound and its performance in OLED devices, the foundational knowledge of carbazole chemistry and its derivatives strongly suggests its utility in the ongoing quest for more efficient and stable organic electronic devices. Researchers working with this compound should adhere to strict safety protocols due to the potential toxicity associated with halogenated carbazoles.
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Volyniuk, D. (2019). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. KTU ePubl. [Link]
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Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1735-1745. [Link]
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The Ascendance of Benzoyl Carbazole Derivatives: A Technical Guide to Their Discovery, Synthesis, and Transformative Significance
Abstract
The strategic fusion of the benzoyl moiety with the carbazole scaffold has given rise to a versatile class of molecules exhibiting a remarkable breadth of applications, from cutting-edge materials science to innovative medicinal chemistry. This technical guide provides an in-depth exploration of benzoyl carbazole derivatives, charting their discovery and detailing the synthetic methodologies for their creation. We will dissect their profound significance in the development of next-generation organic electronics and targeted therapeutics, offering field-proven insights into their mechanisms of action and practical applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of compounds.
Introduction: The Architectural Brilliance of the Benzoyl Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, has long been a privileged scaffold in chemical synthesis due to its rigid, planar structure and electron-rich nature.[1] These characteristics impart excellent thermal stability and charge-transport properties.[2] The introduction of a benzoyl group, an aromatic ketone, to the carbazole core dramatically expands its functional repertoire. This strategic union creates a donor-acceptor (D-A) type structure, where the electron-donating carbazole is linked to the electron-accepting benzoyl group. This intramolecular charge transfer (ICT) characteristic is the cornerstone of their remarkable photophysical and biological properties.
The position of the benzoyl group on the carbazole ring system—whether at the nitrogen (N-benzoyl) or on one of the benzene rings (e.g., C3-benzoyl)—profoundly influences the molecule's steric and electronic properties, allowing for fine-tuning of its function. This guide will navigate the nuances of these structural variations and their impact on the diverse applications of these fascinating molecules.
Synthetic Methodologies: Crafting the Benzoyl Carbazole Core
The construction of benzoyl carbazole derivatives is primarily achieved through well-established synthetic transformations. The choice of method depends on the desired substitution pattern and the available starting materials.
Friedel-Crafts Acylation: A Classic Approach to C-Benzoylation
The most direct route to C-substituted benzoyl carbazoles is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution involves the reaction of a carbazole derivative with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Experimental Protocol: Synthesis of 3-Benzoyl-9-ethylcarbazole
Materials:
-
9-Ethylcarbazole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
To this mixture, add a solution of 9-ethylcarbazole (1.0 equivalent) in anhydrous DCM dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-benzoyl-9-ethylcarbazole.
N-Benzoylation: Amide Bond Formation
The synthesis of N-benzoyl carbazoles is a straightforward amide coupling reaction. This is typically achieved by reacting carbazole with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of 9-Benzoylcarbazole
Materials:
-
Carbazole
-
Benzoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve carbazole (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Recrystallize the crude product from ethanol to obtain pure 9-benzoylcarbazole.
Photophysical and Photochemical Properties: A Gateway to Advanced Materials
Benzoyl carbazole derivatives are a focal point in the study of photophysical phenomena, largely due to their donor-acceptor architecture. They are particularly noted for their potential in applications requiring room temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF).[5][6]
The dual emission sometimes observed in these compounds has been a subject of investigation, with studies revealing that it can arise from a photochemical process known as the photo-Fries rearrangement, which can produce carbazole as a byproduct.[5][6] Furthermore, some benzoyl carbazole derivatives exhibit solvent-dependent TADF, a phenomenon explained by the stabilization of the charge transfer singlet state (S₁) in polar solvents.[5][6]
Perfluorinated benzoyl carbazoles can undergo a different photochemical transformation, the Mallory reaction, to yield highly fluorescent products.[5][6] These photochemical reactivities are crucial considerations for the application of benzoyl carbazole-based materials in optoelectronics, as they can influence the stability and performance of devices.[5][6]
Applications in Materials Science: Illuminating the Future of Organic Electronics
The unique photophysical properties of benzoyl carbazole derivatives make them highly sought-after materials for organic light-emitting diodes (OLEDs), particularly in the development of highly efficient TADF emitters and host materials.[4][7]
Thermally Activated Delayed Fluorescence (TADF) in OLEDs
TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC). This process can theoretically enable 100% internal quantum efficiency in OLEDs. Benzoyl carbazole derivatives, with their small singlet-triplet energy gap (ΔEST), are excellent candidates for TADF materials.[4][5]
Below is a table summarizing the photophysical properties of some benzoylpyridine-carbazole based TADF emitters, demonstrating their potential for high-efficiency OLEDs.
| Compound | ΔEST (eV) | Fluorescence Efficiency (Solution) | Fluorescence Efficiency (Thin Film) | EQE of OLED (%) | Emission Color |
| DCBPy | < 0.05 | 14% | 88.0% | 24.0% | Blue |
| DTCBPy | < 0.05 | 36% | 91.4% | 27.2% | Green |
Data compiled from a conference presentation on benzoylpyridine-carbazole based TADF materials.
Workflow for Solution-Processed TADF-OLED Fabrication
The fabrication of OLEDs using benzoyl carbazole derivatives can be achieved through solution-based techniques like spin-coating, which offers a cost-effective alternative to vacuum deposition.[8]
Experimental Protocol: Spin-Coating of the Emissive Layer
Materials:
-
Solution of benzoyl carbazole derivative (host) and TADF emitter (dopant) in a suitable organic solvent (e.g., chlorobenzene).
-
Substrate with pre-deposited ITO and PEDOT:PSS layers.
-
Spin-coater.
Procedure:
-
Prepare a solution of the emissive layer material with the desired concentration and host-dopant ratio.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Place the substrate onto the chuck of the spin-coater and ensure it is centered.
-
Dispense a sufficient amount of the emissive layer solution onto the center of the substrate.
-
Start the spin-coating program, which typically involves a low-speed spin to spread the solution followed by a high-speed spin to achieve the desired film thickness.
-
After spin-coating, transfer the substrate to a hotplate and anneal at an appropriate temperature to remove residual solvent.
Applications in Medicinal Chemistry: A New Frontier in Drug Discovery
The carbazole scaffold is a well-established pharmacophore, and the addition of a benzoyl group can enhance the biological activity of these derivatives, leading to the discovery of novel therapeutic agents.
Anticancer Activity and Mechanism of Action
Several benzoyl carbazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[9][10]
The table below presents the anticancer activity of selected carbazole derivatives, highlighting their potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 9 | HeLa | 7.59 |
| Compound 10 | HepG2 | 7.68 |
| Compound 10 | MCF7 | 6.44 |
| Compound 11 | HeLa | 10.09 |
Data from a study on the anticancer and antioxidant activities of new carbazole derivatives. [Reference to the specific study would be included here]
MEK Inhibition for Cancer Therapy
The Ras/Raf/MEK/ERK signaling pathway is another critical pathway in cancer progression. Allosteric inhibitors of MEK (mitogen-activated protein kinase kinase) have emerged as promising anticancer drugs. Benzoyl carbazole derivatives have been identified as novel scaffolds for the development of allosteric MEK inhibitors.
Conclusion and Future Outlook
Benzoyl carbazole derivatives represent a remarkable class of compounds with a dual significance in both materials science and medicinal chemistry. Their tunable electronic properties, driven by the donor-acceptor architecture, have positioned them as key players in the development of high-efficiency OLEDs. In parallel, their ability to interact with biological targets has opened up new avenues for the design of targeted therapies for cancer and other diseases.
The future of benzoyl carbazole research lies in the continued exploration of structure-property relationships to design molecules with even greater efficacy and specificity. In materials science, the focus will be on developing more stable and efficient TADF emitters and hosts for next-generation displays and lighting. In medicinal chemistry, the challenge will be to optimize the pharmacokinetic and pharmacodynamic profiles of these derivatives to translate their in vitro potency into in vivo efficacy. The convergence of these two fields may also lead to the development of theranostic agents, where benzoyl carbazole derivatives can be used for both diagnosis and therapy. The journey of benzoyl carbazole derivatives is far from over, and their full potential is yet to be unlocked.
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Mondal, A. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. [Link]
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-
PubMed. (2024). The photochemistry and photophysics of benzoyl-carbazole. [Link]
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-
ResearchGate. (2025). Novel carbazole host materials for solution processed TADF Organic Light Emitting Diodes. [Link]
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Tao, Y., et al. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. [Link]
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Li, M., et al. (2020). Solution-processable orange-red thermally activated delayed fluorescence emitters with 3,6-disubstituted carbazole for highly efficient OLEDs with low efficiency roll-off. Journal of Materials Chemistry C. [Link]
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The Core Chemistry of N-Acylated Carbazoles: A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-acylated carbazoles represent a pivotal class of heterocyclic compounds, bridging the realms of materials science and medicinal chemistry. Their unique electronic structure, arising from the conjugation of the carbazole nucleus with an acyl group, imparts distinct photophysical properties and biological activities. This guide provides an in-depth exploration of the fundamental chemistry of N-acylated carbazoles, from rational synthesis design to their burgeoning applications in drug discovery and organic electronics. We will dissect key synthetic methodologies, analyze their structure-property relationships, and present field-proven insights into their practical application, equipping researchers and drug development professionals with the critical knowledge to innovate in this exciting field.
Introduction: The Enduring Significance of the Carbazole Scaffold
The carbazole framework, a tricyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic molecules with profound biological and photophysical properties.[1][2] The inherent electron-rich nature and rigid, planar structure of the carbazole nucleus make it an exceptional platform for molecular engineering.[3] Acylation at the nitrogen atom (N-acylation) significantly modulates the electronic and steric characteristics of the carbazole core. This modification withdraws electron density from the nitrogen, influencing the aromaticity and reactivity of the entire system, and thereby opening new avenues for functionalization and application.
This guide will navigate the essential chemical principles governing N-acylated carbazoles, with a focus on providing a robust understanding for scientists at the forefront of research and development.
Synthetic Strategies for N-Acylated Carbazoles: A Causal Analysis
The synthesis of N-acylated carbazoles can be broadly categorized into classical and modern catalytic methods. The choice of a particular synthetic route is often dictated by factors such as substrate scope, functional group tolerance, and desired purity of the final product.
Traditional N-Acylation Approaches
The most conventional method for synthesizing N-acylated carbazoles involves the reaction of a 9H-carbazole with an acyl chloride or anhydride in the presence of a base.[1][4] This approach, while straightforward, can sometimes be limited by harsh reaction conditions and the generation of stoichiometric byproducts.
Experimental Protocol: Classical N-Acylation of Carbazole
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9H-carbazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a base (1.1-1.5 eq.), such as triethylamine or pyridine, to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1 eq.) to the reaction mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-acylated carbazole.
The causality behind using a base is to deprotonate the relatively acidic N-H proton of the carbazole (pKa in the mid-teens), forming a more nucleophilic carbazolide anion that readily attacks the electrophilic carbonyl carbon of the acylating agent.[5] The choice of solvent is critical to ensure the solubility of all reactants and to facilitate the reaction.
Modern Catalytic Approaches: Enhancing Efficiency and Scope
Recent advancements have focused on developing more efficient and versatile catalytic methods for N-acylation. These methods often offer milder reaction conditions, broader substrate scope, and reduced waste generation.
Copper-Catalyzed N-Acylation: A significant breakthrough has been the development of copper-catalyzed methods. For instance, a one-step synthesis of N-acyl carbazoles from amides and cyclic diaryliodonium triflates has been reported, facilitated by copper iodide (CuI) with diglyme as a ligand.[1][4][6][7][8] This method is notable for its ability to form two C-N bonds simultaneously from a mono-halogenated starting material, thereby minimizing halogen waste.[1][7]
dot
Caption: Copper-catalyzed synthesis of N-acylated carbazoles.
Metal-Free N-Acylation: In a quest for more sustainable synthetic routes, metal-free N-acylation methods have been developed. One such method utilizes trifluoroacetic anhydride (TFAA) and phosphoric acid (H₃PO₄) to facilitate the direct N-acylation of carbazoles.[2] This approach is particularly attractive due to its operational simplicity and avoidance of transition metal catalysts.
Electronic and Photophysical Properties: The Heart of Functionality
The introduction of an acyl group at the nitrogen atom profoundly influences the electronic and photophysical properties of the carbazole core. The electron-withdrawing nature of the carbonyl group leads to a significant alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Key Spectroscopic Features:
-
UV-Vis Absorption: N-acylated carbazoles typically exhibit characteristic absorption bands in the UV region, corresponding to π-π* transitions within the carbazole framework.[9][10] The position and intensity of these bands can be modulated by the nature of the acyl group and other substituents on the carbazole ring.
-
Fluorescence: Many N-acylated carbazoles are effective fluorophores, exhibiting strong fluorescence with potential applications as organic light-emitting diodes (OLEDs) and fluorescent probes.[1][4][11][12] The fluorescence quantum yields and emission wavelengths are sensitive to the molecular structure and the surrounding environment.[13][14][15]
Table 1: Representative Photophysical Data of N-Acylated Carbazoles
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| N-Benzoylcarbazole | ~330 | ~360 | ~0.4 | [13] |
| N-Acetylcarbazole | ~325 | ~355 | ~0.35 | [13] |
Reactivity of N-Acylated Carbazoles: A Gateway to Further Functionalization
The presence of the N-acyl group alters the reactivity of the carbazole ring. The electron-withdrawing effect of the acyl group deactivates the nitrogen atom, making it less susceptible to further electrophilic attack at the nitrogen. However, the carbazole ring itself remains amenable to electrophilic aromatic substitution, with a preference for the C-3 and C-6 positions due to the directing effect of the nitrogen lone pair.
More recently, photoredox and palladium dual catalysis have enabled site-selective C-1 arylation and acylation of N-protected carbazoles, offering a powerful tool for late-stage functionalization.[16] This methodology allows for the introduction of diverse functional groups at a less reactive position, expanding the chemical space of accessible N-acylated carbazole derivatives.
dot
Caption: Reactivity pathways of N-acylated carbazoles.
Applications in Drug Development and Materials Science
The unique chemical and physical properties of N-acylated carbazoles have led to their exploration in various high-impact fields.
Medicinal Chemistry and Drug Discovery
The carbazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[2] N-acylated carbazoles have emerged as promising candidates for the development of new therapeutic agents.
-
Anticancer Activity: Several N-acylated carbazole derivatives have demonstrated significant anti-proliferative activities against various cancer cell lines.[2][17] Their mechanism of action often involves the inhibition of key cellular signaling pathways.
-
Neurological Disorders: N-acyl-carbazole derivatives have been designed and synthesized as antagonists for the 5-HT7 receptor, showing potential for the treatment of depression.[18] One such compound exhibited a good pharmacokinetic profile, including oral bioavailability and brain penetration.[18]
Materials Science: The Rise of Organic Electronics
The excellent charge-transporting properties and high thermal stability of carbazole derivatives make them ideal materials for organic electronics.[3][19] N-acylation provides a means to fine-tune these properties for specific applications.
-
Organic Light-Emitting Diodes (OLEDs): N-acylated carbazoles and other carbazole derivatives are widely used as host materials, hole-transporting layers (HTLs), and electron-blocking layers (EBLs) in OLEDs.[19][20][21][22][23] Their ability to efficiently transport charge carriers is crucial for achieving high device performance.
-
Fluorescent Probes: The inherent fluorescence of N-acylated carbazoles makes them attractive candidates for the development of fluorescent probes for the detection of various analytes, including ions and biologically important molecules.[11][12][24][25][26]
Conclusion and Future Outlook
The fundamental chemistry of N-acylated carbazoles is a rich and dynamic field with significant implications for both drug discovery and materials science. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their structure-property relationships, will undoubtedly lead to the creation of new molecules with enhanced functionalities. As our ability to precisely control the molecular architecture of these compounds grows, so too will their impact on addressing critical challenges in human health and technology. The self-validating nature of the described protocols, rooted in established chemical principles, provides a solid foundation for future innovation in this exciting area of research.
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Clamor, N., Damrath, M., Kuczmera, T. J., Duvinage, D., & Nachtsheim, B. J. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Archives. [Link]
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Clamor, N., Damrath, M., Kuczmera, T. J., Duvinage, D., & Nachtsheim, B. J. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv. [Link]
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Kolli, S. K., Prasad, B., Babu, P. V., Ashfaq, M. A., Ehtesham, N. Z., Raju, R. R., & Pal, M. (2014). TFAA/H3PO4 mediated unprecedented N-acylation of carbazoles leading to small molecules possessing anti-proliferative activities against cancer cells. RSC Advances, 4(69), 36655-36660. [Link]
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Sharma, P., Kumar, V., & Gandeepan, P. (2023). Photoredox/Palladium Dual Catalysis for Site-Selective C−H Arylation and Acylation of N‐Protected Carbazole. The Journal of Organic Chemistry, 88(10), 6596-6606. [Link]
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Spectroscopic Characterization of 9-Benzoyl-3-bromo-9H-carbazole: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 9-Benzoyl-3-bromo-9H-carbazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of key analytical techniques essential for confirming the structure, purity, and electronic properties of this carbazole derivative. Carbazole-based compounds are of significant interest in medicinal chemistry and materials science, making a thorough understanding of their characterization imperative.[1]
Molecular Structure and Spectroscopic Overview
This compound is a derivative of carbazole featuring a bromo-substituent on the carbazole ring and a benzoyl group attached to the nitrogen atom. This unique substitution pattern influences its electronic and, consequently, its spectroscopic properties. A multi-technique approach is crucial for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
Rationale: ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, ¹H NMR is used to confirm the substitution pattern on both the carbazole and benzoyl rings.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Expected ¹H NMR Data and Interpretation:
The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons on the carbazole and benzoyl moieties. The presence of the electron-withdrawing benzoyl group and the bromo substituent will cause characteristic downfield shifts of nearby protons. Based on data from similar carbazole derivatives, the following assignments can be anticipated.[1][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 (Carbazole) | ~8.2 | d | ~2.0 |
| H5 (Carbazole) | ~8.1 | d | ~7.8 |
| H2 (Carbazole) | ~7.6 | dd | ~8.7, 2.0 |
| H8 (Carbazole) | ~7.5 | d | ~8.2 |
| H6, H7 (Carbazole) | ~7.3-7.4 | m | |
| H1 (Carbazole) | ~7.2 | d | ~8.7 |
| Benzoyl Protons | ~7.5-7.8 | m |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. It is particularly useful for confirming the number of unique carbon atoms and the presence of quaternary carbons, which are not observed in ¹H NMR.
Experimental Protocol: The experimental protocol is similar to that of ¹H NMR, but requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used to simplify the spectrum.
Expected ¹³C NMR Data and Interpretation: The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in this compound. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168-170 |
| C4a, C4b (Carbazole) | ~138-140 |
| C8a, C9a (Carbazole) | ~126-128 |
| C3 (Carbazole) | ~115 |
| Other Aromatic Carbons | ~110-135 |
Note: Assignments are predictive and should be confirmed with 2D NMR techniques like HSQC and HMBC.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is crucial for confirming the presence of the carbonyl group and characterizing the aromatic C-H and C-C bonds.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.[4]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Expected FT-IR Data and Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1680-1700 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-N Stretch | 1200-1350 | Medium |
| C-Br Stretch | 500-650 | Medium-Strong |
The presence of a strong absorption band in the 1680-1700 cm⁻¹ region is a key indicator of the benzoyl group's carbonyl functionality.
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is useful for studying the conjugation and aromaticity of this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the sample solution over a range of wavelengths (typically 200-800 nm).
-
Blank Correction: Use the pure solvent as a blank to correct for any absorbance from the solvent itself.
Expected UV-Vis Data and Interpretation: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the carbazole and benzoyl aromatic systems. The extended conjugation will likely result in multiple absorption maxima (λ_max).
| Electronic Transition | Predicted λ_max (nm) |
| π-π* (Carbazole) | ~290-300, ~320-340 |
| π-π* (Benzoyl) | ~240-260 |
The exact positions and intensities of these bands can be influenced by the solvent polarity.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Mass Spectrometry Data and Interpretation: The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (C₁₉H₁₂BrNO). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Key Fragmentation Pathways:
-
Loss of the benzoyl group ([M - C₇H₅O]⁺)
-
Loss of the bromine atom ([M - Br]⁺)
Analysis of these fragment ions can further confirm the molecular structure.
Visualization of the Characterization Workflow
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Methodological & Application
Application Note & Protocol: Synthesis of 9-Benzoyl-3-bromo-9H-carbazole
Abstract
This document provides a comprehensive guide for the synthesis of 9-Benzoyl-3-bromo-9H-carbazole, a key intermediate in the development of functional organic materials. N-acyl carbazoles are a significant class of compounds, recognized for their applications as effective fluorophores and their presence in various drugs and natural products.[1][2] This protocol details an efficient N-acylation method starting from 3-bromo-9H-carbazole and benzoyl chloride. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline robust purification and characterization techniques, and emphasize critical safety considerations. This guide is intended for researchers in organic synthesis, materials science, and drug discovery.
Scientific Rationale and Reaction Mechanism
The target molecule is synthesized via the N-acylation of the 3-bromo-9H-carbazole nitrogen. This transformation is a cornerstone of heterocyclic chemistry. The traditional and most direct method involves the reaction of a 9H-carbazole with an acyl chloride in the presence of a base.[1][2][3] This approach is favored over methods like Friedel-Crafts acylation, which would preferentially lead to electrophilic substitution on the electron-rich carbazole ring rather than the desired N-functionalization.
Mechanism: Base-Mediated N-Acylation
The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Deprotonation: The nitrogen atom of the carbazole ring is weakly acidic. A suitable base, such as triethylamine (Et₃N) or potassium carbonate, deprotonates the N-H group. This generates a carbazolide anion, which is a significantly more potent nucleophile than the neutral carbazole.
-
Nucleophilic Attack: The highly nucleophilic nitrogen anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The chloride ion then associates with the protonated base, forming a salt byproduct (e.g., triethylammonium chloride).
This process efficiently and selectively yields the N-acylated product, this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving volatile solvents and hazardous reagents must be performed inside a certified chemical fume hood.
Materials and Equipment
Reagents:
-
3-bromo-9H-carbazole (MW: 246.10 g/mol )
-
Benzoyl chloride (MW: 140.57 g/mol )
-
Triethylamine (Et₃N) (MW: 101.19 g/mol , d: 0.726 g/mL)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Solvents for chromatography (Hexane, Ethyl Acetate)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flask (e.g., 100 mL) with a magnetic stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon gas inlet
-
Ice-water bath
-
Dropping funnel or syringe
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and filtration
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| 3-bromo-9H-carbazole | 246.10 | 1.0 | 10.0 | 2.46 g |
| Benzoyl chloride | 140.57 | 1.2 | 12.0 | 1.40 mL (1.69 g) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 15.0 | 2.09 mL (1.52 g) |
| Anhydrous DCM | - | - | - | 40 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 2.46 g (10.0 mmol) of 3-bromo-9H-carbazole into a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition: Add 2.09 mL (15.0 mmol) of triethylamine to the solution via syringe.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add 1.40 mL (12.0 mmol) of benzoyl chloride to the stirred solution dropwise over 10-15 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent (e.g., 4:1 v/v). The starting material spot should diminish and a new, typically less polar, product spot should appear.
-
Work-up: Once the reaction is complete, pour the mixture into 50 mL of saturated aqueous NaHCO₃ solution to quench any remaining benzoyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry (e.g., 9:1 v/v).
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Expect characteristic aromatic proton signals. The protons on the benzoyl group will appear as distinct multiplets, while the protons on the carbazole core will show coupling patterns consistent with the substitution.
-
¹³C NMR (CDCl₃): The spectrum should show a signal for the amide carbonyl carbon around 168-170 ppm, in addition to the signals for the aromatic carbons.
-
FT-IR (ATR): Look for a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹, characteristic of the benzoyl group attached to the nitrogen.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₉H₁₂BrNO.
Safety and Handling
Adherence to safety protocols is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[5][8]
-
Benzoyl Chloride: This substance is highly corrosive, toxic if inhaled, and a lachrymator (causes tearing).[5][9] It reacts violently with water and alcohols. Handle exclusively in a chemical fume hood.[8] Ensure an eyewash station and safety shower are accessible.
-
3-bromo-9H-carbazole: May cause skin, eye, and respiratory irritation.[7] Avoid inhalation of dust and direct contact.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All transfers and evaporations should be conducted within a fume hood.
-
Triethylamine (Et₃N): Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1763. Retrieved from [Link]
-
PubMed. (2009). 9-Benzyl-3-bromo-9H-carbazole. Retrieved from [Link]
-
Clamor, N., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-9. Retrieved from [Link]
-
ResearchGate. (2009). 9-Benzyl-3-bromo-9H-carbazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
LASEC. (n.d.). Material Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
International Chemical Safety Cards. (2000). ICSC 1015 - BENZOYL CHLORIDE. Retrieved from [Link]
-
Request PDF. (2025). Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Clamor, N., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-9. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Retrieved from [Link]
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Application Notes and Protocols for the Ullmann Condensation: A Guide to the N-Arylation of Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-arylation of carbazoles is a cornerstone transformation in organic synthesis, yielding high-value compounds essential for pharmaceuticals, organic electronics, and materials science.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a robust and historically significant method for forging this critical C-N bond.[1] While traditional protocols often required harsh conditions, modern advancements have introduced milder, more efficient catalytic systems. This guide provides a comprehensive overview of the Ullmann condensation for carbazole N-arylation, detailing the underlying mechanism, a step-by-step experimental protocol, a comparative analysis of reaction parameters, and troubleshooting insights to empower researchers in this field.
Introduction: The Enduring Relevance of the Ullmann Condensation
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation has evolved from a stoichiometric reaction requiring high temperatures and polar solvents to a versatile catalytic process.[1][2][3] The reaction facilitates the coupling of an aryl halide with a nucleophile—in this context, the nitrogen atom of a carbazole ring—using a copper catalyst.[1] The resulting N-arylcarbazole scaffold is a privileged structure in numerous biologically active molecules and functional materials.
Historically, the reaction was often challenging, demanding temperatures exceeding 200°C and stoichiometric amounts of copper powder.[1][3] However, the advent of ligand-accelerated catalysis has revolutionized the field. The use of catalytic amounts of copper(I) salts in conjunction with specific ligands allows for significantly lower reaction temperatures, broader substrate scope, and improved yields.[1][4] Common ligands include diamines, amino acids, and β-diketones, which stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.[1][4][5]
While palladium-catalyzed methods like the Buchwald-Hartwig amination have emerged as powerful alternatives for C-N bond formation, the Ullmann condensation offers distinct advantages, including the use of a more economical and earth-abundant copper catalyst.[2][6][7][8]
Mechanistic Insights: The Catalytic Cycle
The precise mechanism of the Ullmann condensation has been a subject of extensive study. The currently accepted pathway for the N-arylation of carbazoles involves a Cu(I)/Cu(III) catalytic cycle, particularly when ligands are employed.
The key steps are as follows:
-
Formation of the Copper(I) Amide: The reaction initiates with the deprotonation of carbazole by a base to form the carbazolide anion. This anion then reacts with the active Cu(I) species to generate a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide complex. This is often the rate-determining step and results in a transient, high-valent Cu(III) intermediate.[9] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[1]
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond of the N-arylcarbazole product and regenerating the active Cu(I) catalyst, which then re-enters the catalytic cycle.[3][9]
The ligand plays a critical role by stabilizing the copper intermediates, increasing their solubility, and modulating their reactivity to promote the oxidative addition and reductive elimination steps.[1]
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann N-arylation of carbazole.
Experimental Protocol: A General Procedure
This protocol provides a representative method for the copper-catalyzed N-arylation of carbazole. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be required for specific substrates.[1]
Materials:
-
Carbazole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI) or other Cu(I) salt
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)[1]
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar and heating plate/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add carbazole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), the ligand (0.10 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 3-5 mL) via syringe.[1]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath set to the desired temperature (typically 100-120°C). Stir the mixture vigorously for the required duration (e.g., 12-24 hours).[1][10]
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (20 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with the organic solvent.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure N-arylcarbazole.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Caption: General experimental workflow for Ullmann N-arylation of carbazoles.
Comparative Summary of Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Ullmann condensation. The following table summarizes various conditions reported in the literature for the N-arylation of carbazoles, offering a comparative overview.
| Aryl Halide | Cu-Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | Dioxane | 110 | 24 | ~95 | [1] |
| Aryl Iodide | CuI (5) | None | NaOH | Ethylene Glycol | 120 | 24 | 85-95 | [1] |
| 2-Bromopyridine | CuCl (1) | 1-Methyl-imidazole (2) | t-BuOLi | Toluene | 120 | 12 | >95 | [11] |
| Aryl Bromide | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24-48 | 75-90 | [4] |
| Aryl Iodide | CuI (10) | Prolinamide derivative | K₂CO₃ | Water | 100 | 12-16 | 80-92 | [12][13] |
| Aryl Iodide | CuI (10) | β-Diketone | K₂CO₃ | Toluene | 110 | 24 | 70-88 | [5][14] |
Troubleshooting and Optimization
Even with established protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Yield:
-
Catalyst Inactivity: Copper(I) salts can oxidize over time. Use a fresh, high-purity source of the copper catalyst.[15]
-
Oxygen Contamination: The reaction can be sensitive to oxygen. Ensure the reaction setup is properly purged with an inert gas.[15]
-
Insufficiently Strong Base: The pKa of carbazole's N-H is ~17. A sufficiently strong base is needed for deprotonation. Consider switching from K₂CO₃ to a stronger base like Cs₂CO₃ or an alkoxide if deprotonation is suspected to be an issue.
-
Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than bromides and iodides. For less reactive halides, higher temperatures, more effective ligand systems, or longer reaction times may be necessary.[1]
-
-
Side Reactions:
-
Dehalogenation: The formation of a des-halo arene from the starting material can occur, especially at high temperatures.[16] This may indicate catalyst decomposition or a competing reaction pathway. Using a well-defined ligand and optimizing the temperature can mitigate this.
-
Homocoupling: Dimerization of the aryl halide (biaryl formation) or carbazole can occur. This is more common in traditional, ligand-free protocols. The use of appropriate ligands generally suppresses these side reactions.
-
-
Optimization Strategies:
-
Ligand Screening: The ligand is often the most critical variable. Screening a panel of ligands (e.g., diamines, amino acids, β-diketones) can dramatically improve results.[17]
-
Solvent Choice: While polar aprotic solvents like DMF and dioxane are common, less conventional solvents like ethylene glycol or even water have proven effective and can offer benefits in terms of cost and environmental impact.[10][12][13]
-
Base Selection: The choice of base can influence both reaction rate and yield. Inorganic carbonates are common, but alkoxides or phosphates may be superior for certain substrate combinations.[16]
-
Conclusion
The Ullmann condensation remains a powerful and highly relevant tool for the N-arylation of carbazoles. By understanding the reaction mechanism and carefully selecting the catalytic system, researchers can efficiently synthesize a wide array of N-arylcarbazole derivatives. Modern protocols, characterized by the use of catalytic copper and specialized ligands, have transformed this classic reaction into a mild, versatile, and indispensable method in the synthetic chemist's arsenal. This guide serves as a practical resource to facilitate the successful application and optimization of this important transformation.
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Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics. [Link]
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Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]
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Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Semantic Scholar. [Link]
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Recent Advancements in Ullmann Reaction. ResearchGate. [Link]
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Yusnita, Y., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]
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The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
-
Kaur, N. (2018). Recent advances in synthetic methodologies for transition metal-free Ullmann condensation reactions. RSC Publishing. [Link]
-
Copper(i)-catalyzed regioselective Ullmann-type coupling of primary carbamates and 5-substituted-1,2,3-triiodobenzenes. RSC Publishing. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. OUCI. [Link]
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Copper/ß-Diketone-Catalysed N-Arylation of Carbazoles. ResearchGate. [Link]
-
Ullmann reaction. Wikipedia. [Link]
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Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. ResearchGate. [Link]
-
Copper/β-diketone-catalysed N-arylation of carbazoles. Semantic Scholar. [Link]
-
“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]
-
Wang, D., et al. (2014). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ACS Publications. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Shari, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]
-
Chakraborti, G., et al. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ACS Publications. [Link]
-
Takamatsu, K., et al. (2014). Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. ACS Publications. [Link]
-
Oldenhuis, N. J., et al. (2003). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Ma, D., & Cai, Q. (2008). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library. [Link]
-
Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. ResearchGate. [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]
-
Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. ResearchGate. [Link]
-
Khan, M. A., & Polya, J. B. (1970). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Scilit. [Link]
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Troubleshooting Ullmann Couplint. Reddit. [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Korean Chemical Society. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]
-
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions in the Functionalization of Bromo-Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Carbazoles
Carbazole and its derivatives are fundamental heterocyclic scaffolds in the fields of organic electronics and medicinal chemistry.[1][2] Their rigid, planar structure, coupled with excellent charge transport properties and thermal stability, makes them indispensable building blocks for high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other semiconductor devices.[2][3] In drug discovery, the carbazole core is a privileged structure found in numerous biologically active compounds. The ability to precisely functionalize the carbazole skeleton is paramount for tuning its electronic, photophysical, and pharmacological properties.[1][4]
Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds.[5][6] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and generally high yields, making it an ideal choice for the derivatization of bromo-carbazoles. This guide provides a comprehensive overview of the Suzuki coupling mechanism, detailed experimental protocols, and troubleshooting strategies for the successful functionalization of bromo-carbazoles.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the bromo-carbazole. This step involves the insertion of the palladium into the carbon-bromine bond, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[5] This process is facilitated by a base, which activates the organoboron species.[9]
-
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) complex. This forms the new carbon-carbon bond in the desired functionalized carbazole product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Figure 1. A simplified representation of the Suzuki coupling catalytic cycle.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Notes |
| Bromo-carbazole Substrate | ≥97% | Various | Ensure purity by NMR or GC-MS. |
| Arylboronic Acid or Ester | ≥98% | Various | Boronic acids can be prone to decomposition; use fresh or properly stored material.[10] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst grade | Various | Store under an inert atmosphere.[10] |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Various | The choice of base can significantly impact the reaction outcome.[10] |
| Solvent (e.g., Toluene, Dioxane, DMF) | Anhydrous, degassed | Various | Oxygen can deactivate the catalyst.[10] |
| Inert Gas | High purity (Argon or Nitrogen) | N/A | Essential for maintaining an oxygen-free environment.[10] |
General Procedure for Suzuki Coupling of a Bromo-Carbazole
This protocol provides a general starting point for the Suzuki coupling of a bromo-carbazole with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Figure 2. A typical experimental workflow for the Suzuki coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-carbazole (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via a syringe. A common ratio is 4:1 organic solvent to water.[11]
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.01-0.05 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired functionalized carbazole.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination.[10][12] |
| Poor quality reagents | Ensure the purity of starting materials, especially the boronic acid, which can degrade over time.[10] | |
| Insufficiently inert atmosphere | Thoroughly degas solvents and maintain a positive pressure of inert gas throughout the reaction.[10] | |
| Incorrect base or solvent | Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.[9] | |
| Protodeboronation (loss of boronic acid group) | High temperature or prolonged reaction time | Lower the reaction temperature and monitor the reaction closely to avoid extended heating.[10] |
| Inappropriate base | Use a milder base. | |
| Water content | In some cases, anhydrous conditions may be beneficial.[11] | |
| Homocoupling (formation of biaryl from boronic acid) | Presence of oxygen | Ensure rigorous exclusion of oxygen.[10] |
| Inefficient transmetalation | Optimize the base and solvent to facilitate the transfer of the aryl group from boron to palladium. | |
| Difficulty in Purification | Formation of closely related byproducts | Optimize reaction conditions to improve selectivity. |
| Residual palladium catalyst | Use a palladium scavenger or perform multiple purifications. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a reliable and efficient method for the functionalization of bromo-carbazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can access a vast array of novel carbazole derivatives with tailored properties for applications in materials science and drug discovery. The protocols and troubleshooting guide presented here serve as a valuable resource for achieving successful and reproducible results in the synthesis of these important compounds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. Available from: [Link]
-
MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Available from: [Link]
-
CoLab. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Available from: [Link]
-
The Role of Carbazole Derivatives in Modern Organic Electronics. Available from: [Link]
-
Mastering Carbazole Chemistry: Synthesis and Applications in Material Science. Available from: [Link]
-
RSC Publishing. Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. Available from: [Link]
-
Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Available from: [Link]
-
The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Available from: [Link]
-
RSC Publishing. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
Journal of the American Chemical Society. Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Available from: [Link]
-
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available from: [Link]
-
Organic Chemistry Portal. Carbazole synthesis. Available from: [Link]
-
Journal of the American Chemical Society. Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Available from: [Link]
-
Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Available from: [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]
-
Semantic Scholar. One-pot synthesis of carbazoles via tandem C-C cross-coupling and reductive amination.. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]
-
MDPI. Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Available from: [Link]
-
ResearchGate. Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with.... Available from: [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]
-
ResearchGate. Purification of carbazole by solvent crystallization under two forced cooling modes. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available from: [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
ResearchGate. Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Available from: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 5. byjus.com [byjus.com]
- 6. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
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using 9-Benzoyl-3-bromo-9H-carbazole as an intermediate in OLED synthesis
An Application Guide to 9-Benzoyl-3-bromo-9H-carbazole: A Versatile Intermediate for High-Performance OLED Materials
Introduction: The Central Role of Carbazole Moieties in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, flexibility, and energy efficiency.[1][2] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their emissive and charge-transport layers.[3] Among the vast library of organic structures, carbazole derivatives have emerged as a cornerstone due to their exceptional properties, including high thermal stability, excellent hole-transporting capabilities, and a high triplet energy, which is crucial for hosting phosphorescent emitters.[1][4][5]
This application note provides a detailed guide for researchers on the strategic use of This compound , a key intermediate for synthesizing advanced functional materials for OLEDs. We will explore the rationale behind its design, provide detailed protocols for its application in cornerstone cross-coupling reactions, and explain the causality behind the experimental choices, offering a field-proven perspective for materials scientists and organic chemists.
Properties and Strategic Advantages of the Intermediate
This compound is a strategically designed building block. Its utility stems from the orthogonal reactivity of its two key functional components: the N-benzoyl group and the C-3 bromo substituent.
| Property | Value | Reference |
| CAS Number | 177775-87-0 | [6] |
| Molecular Formula | C₁₉H₁₂BrNO | [6] |
| Molecular Weight | 350.22 g/mol | [6] |
| Appearance | White to light yellow powder | [6] |
| Melting Point | 120 - 124 °C | [6] |
| Purity (Typical) | >98.0% (GC) |
The Role of the N-Benzoyl Protecting Group
The attachment of a benzoyl group to the carbazole nitrogen serves two primary purposes:
-
Protection and Stability : The electron-withdrawing nature of the benzoyl group deactivates the typically reactive N-H proton of the carbazole. This prevents unwanted side reactions during subsequent functionalization steps, particularly those employing strong bases which could otherwise deprotonate the carbazole nitrogen.[7]
-
Controlled Deprotection : The benzoyl group acts as a robust protecting group that can be removed under basic hydrolysis conditions.[8] This allows for the sequential synthesis of complex molecules where the carbazole nitrogen can be functionalized in a later step after the C-3 position has been modified.
The C-3 Bromo Functional Handle
The bromine atom at the 3-position is the primary site for molecular elaboration. Its presence enables chemists to introduce a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[9][10] This versatility allows for the synthesis of diverse material classes, including:
-
Hole-Transporting Materials (HTMs) : By coupling with diarylamines.
-
Emissive Materials : By coupling with fluorescent or phosphorescent cores.
-
Bipolar Host Materials : By incorporating both electron-donating and electron-accepting moieties.[11]
Synthetic Workflow Overview
The general strategy for utilizing this compound involves a multi-step process that begins with the synthesis of the intermediate itself, followed by its functionalization to build the core of the target OLED material.
Caption: General synthetic pathway from starting materials to the final functional OLED material.
Application Protocol: Synthesis of a Hole-Transporting Moiety via Buchwald-Hartwig Amination
This protocol details the synthesis of a common structural motif used in hole-transporting layers (HTLs), where this compound is coupled with a secondary amine like diphenylamine. The Buchwald-Hartwig amination is the reaction of choice for forming C-N bonds, a critical linkage in many high-performance OLED materials.[9][12]
Rationale for Reagent Selection
-
Catalyst System (Palladium/Ligand) : The reaction is catalyzed by a Pd(0) species, typically generated in situ from a Pd(II) or Pd(0) precursor like Pd₂(dba)₃. The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) are used to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[13] This enhances reaction rates and allows for the coupling of challenging substrates.
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required. Its role is to deprotonate the amine, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle.[14]
-
Solvent : Anhydrous, deoxygenated toluene is a standard solvent as it is non-reactive and has a suitable boiling point for these reactions.
Experimental Procedure
Reaction Scheme: this compound + Diphenylamine → 9-Benzoyl-3-(diphenylamino)-9H-carbazole
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
BrettPhos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed toluene
Protocol Steps:
-
Flask Preparation : In a glovebox, add this compound, diphenylamine, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere : Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure a completely inert atmosphere.
-
Solvent Addition : Add anhydrous, degassed toluene via a syringe. The typical concentration is 0.1-0.2 M with respect to the carbazole starting material.
-
Reaction : Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification :
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
Conclusion and Outlook
This compound stands out as a highly valuable and versatile intermediate in the synthesis of bespoke materials for organic electronics. Its design, incorporating a stable protecting group and a reactive handle, allows for precise and high-yield synthetic transformations. The protocols detailed herein for its use in Buchwald-Hartwig amination provide a robust and reproducible method for constructing the C-N bonds that are fundamental to many state-of-the-art hole-transporting and emissive materials. By understanding the causality behind the selection of reagents and conditions, researchers can adapt and innovate, paving the way for the next generation of high-performance, stable, and efficient OLEDs.
References
-
Grigalevicius, S. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available at: [Link]
-
Vaitkeviciene, V., et al. (2019). Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials. ELORPrintTec - Université de Bordeaux. Available at: [Link]
-
Tavgeniene, D., et al. (2024). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (2023). Benzoyl group. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]
-
Aobchey. (n.d.). Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply. Aobchey. Available at: [Link]
-
Organic Process Research & Development. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. OPRD. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of OLEDs: Understanding Key Carbazole Intermediates. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Chemistry Steps. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Application Notes & Protocols: 9-Benzoyl-3-bromo-9H-carbazole as a High-Performance Host Material for Blue Emitters in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Critical Role of Host Materials in Blue OLEDs
The advancement of Organic Light-Emitting Diode (OLED) technology, particularly for full-color displays and solid-state lighting, is intrinsically linked to the development of stable and efficient blue-emitting materials. Blue emitters, due to their wide bandgap, often face challenges such as lower efficiency and shorter operational lifetimes compared to their red and green counterparts[1]. A critical component in overcoming these challenges is the host material, in which the blue emitter (guest) is dispersed. An ideal host material must possess several key characteristics:
-
High Triplet Energy (ET): To effectively confine the triplet excitons on the guest emitter and prevent back energy transfer, the host's triplet energy must be significantly higher than that of the phosphorescent or Thermally Activated Delayed Fluorescence (TADF) guest[2][3][4].
-
Bipolar Charge Transport: Balanced transport of both holes and electrons is crucial to ensure that the recombination of charge carriers occurs within the emissive layer, maximizing efficiency[5].
-
Good Thermal and Morphological Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are essential for device longevity and to prevent performance degradation during operation[6][7].
-
Appropriate HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host must align with the adjacent layers (hole and electron transport layers) to facilitate efficient charge injection[8][9].
Carbazole-based derivatives have emerged as a prominent class of host materials due to their inherent high triplet energy, excellent hole-transporting properties, and robust thermal stability[10]. The functionalization of the carbazole core allows for the fine-tuning of its electronic and physical properties. This application note focuses on 9-Benzoyl-3-bromo-9H-carbazole , a promising host material for blue OLEDs. The introduction of a benzoyl group at the 9-position and a bromine atom at the 3-position is expected to modulate the material's electronic properties to achieve balanced charge transport and maintain a high triplet energy, making it a suitable candidate for hosting blue phosphorescent and TADF emitters.
Physicochemical Properties and Synthesis of this compound
While extensive experimental data for this compound is not widely published, we can infer its properties based on the well-understood chemistry of its constituent functional groups and related carbazole derivatives.
Predicted Physicochemical Properties
The properties of this compound are summarized in the table below. The electronic properties are estimations based on data from similar carbazole derivatives.
| Property | Value (Estimated/Typical) | Significance in OLEDs |
| Molecular Formula | C19H12BrNO | - |
| Molecular Weight | 350.22 g/mol | Influences evaporation temperature in vacuum deposition. |
| Appearance | White to light yellow powder | Purity indicator. |
| Melting Point | ~120-124 °C[11] | Important for thermal evaporation processes. |
| Triplet Energy (ET) | > 2.8 eV | Essential for hosting blue phosphorescent and TADF emitters. |
| HOMO Level | ~ -5.7 to -5.9 eV | Facilitates hole injection from the hole transport layer. |
| LUMO Level | ~ -2.3 to -2.5 eV | Enables electron injection from the electron transport layer. |
| Glass Transition (Tg) | > 100 °C | Indicates good morphological stability of thin films. |
Rationale for Molecular Design
The structure of this compound is strategically designed to optimize its performance as a host material.
Caption: Rationale behind the molecular design of this compound.
Synthesis Protocol: A Plausible Route
A common method for the synthesis of N-acylated carbazoles is through the Friedel-Crafts acylation of the carbazole nitrogen. The following is a plausible, two-step synthesis protocol starting from commercially available 3-Bromo-9H-carbazole.
Step 1: Deprotonation of 3-Bromo-9H-carbazole
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Bromo-9H-carbazole (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise to the solution.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the carbazolide anion.
Step 2: Acylation with Benzoyl Chloride
-
Cool the solution of the carbazolide anion back to 0°C.
-
Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in Blue OLEDs: Device Fabrication and Characterization
This section provides a detailed protocol for the fabrication of a blue phosphorescent or TADF OLED using this compound as the host material. The device architecture described is a common multilayer structure designed for high efficiency.
Materials and Equipment
-
Substrates: Patterned Indium Tin Oxide (ITO) coated glass.
-
Organic Materials:
-
Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)
-
Emissive Layer (EML): this compound (Host) doped with a blue phosphorescent emitter (e.g., FIrpic) or a blue TADF emitter.
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq3) or 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
-
Cathode: Aluminum (Al)
-
Equipment:
-
Substrate cleaning station (ultrasonic bath, UV-ozone cleaner)
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Glovebox with a nitrogen atmosphere
-
Source-measure unit for electrical characterization
-
Spectrometer for electroluminescence (EL) spectrum and CIE coordinate measurement
-
Device Fabrication Protocol
The entire fabrication process should be carried out in a cleanroom environment, with the organic and metal depositions performed in a high-vacuum chamber.
Caption: Workflow for the fabrication of a blue OLED using this compound as a host.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially at a deposition rate of 1-2 Å/s. The thickness of each layer should be monitored using a QCM.
-
HIL: 20 nm of TAPC
-
HTL: 40 nm of NPB
-
EML: 30 nm of this compound co-deposited with the blue emitter. The doping concentration of the emitter is critical and should be optimized (typically 5-15 wt%).
-
ETL: 30 nm of Alq3 or TmPyPB
-
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (1 nm) as the EIL at a rate of 0.1-0.2 Å/s.
-
Deposit the Al cathode (100 nm) at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air and moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from degradation.
-
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source-measure unit and a calibrated photodiode.
-
Electroluminescence (EL) Spectrum: Record using a spectrometer to determine the emission color and calculate the CIE coordinates.
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated from the luminance and current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.
-
External Quantum Efficiency (EQE, %): Calculated from the EL spectrum, luminance, and current density.
-
Expected Performance and Discussion
A blue OLED employing this compound as a host is expected to exhibit high performance due to the favorable properties of the host material.
| Performance Metric | Expected Value Range | Rationale |
| Turn-on Voltage | 3.0 - 4.0 V | Efficient charge injection facilitated by well-aligned energy levels. |
| Maximum EQE | > 15% (Phosphorescent) > 20% (TADF) | High triplet energy of the host ensures efficient energy transfer to the emitter. |
| CIE Coordinates (x, y) | (0.14, 0.18) for sky-blue (0.15, 0.08) for deep-blue | Dependent on the choice of the blue emitter. |
| Operational Lifetime (LT50) | > 100 hours @ 1000 cd/m2 | Good thermal and morphological stability of the host material contributes to device longevity. |
The benzoyl group at the 9-position is anticipated to enhance electron injection and transport, contributing to a more balanced charge carrier flux within the emissive layer. This should lead to a broader recombination zone and help to reduce efficiency roll-off at high brightness. The bromo-substitution at the 3-position is known to increase the stability of the carbazole unit by reducing its susceptibility to oxidation[4].
Conclusion
This compound represents a promising host material for the development of high-efficiency, stable blue OLEDs. Its molecular design, incorporating an electron-withdrawing benzoyl group and a stabilizing bromo-substituent on the high-triplet-energy carbazole core, provides a strong foundation for achieving balanced charge transport and effective exciton confinement. The detailed fabrication protocols provided in these application notes offer a clear pathway for researchers and engineers to explore the potential of this material in next-generation display and lighting technologies. Further optimization of the device architecture and the doping concentration of the blue emitter will be key to unlocking the full potential of this compound as a state-of-the-art host material.
References
-
Dhineshkumar, E., Arumugam, N., Manikandan, E., Maaza, M., & Mandal, A. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2419. [Link]
-
Lee, J., et al. (2018). Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. Journal of Materials Chemistry C, 6(34), 9138-9145. [Link]
-
Li, J., et al. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 25(21), 5035. [Link]
-
ResearchGate. (n.d.). HOMO/LUMO energy levels of the carbazole. [Link]
-
Baranauskas, T., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 23(10), 2633. [Link]
-
ResearchGate. (n.d.). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. [Link]
-
Chen, D., et al. (2021). Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05. Journal of Materials Chemistry C, 9(45), 16259-16265. [Link]
-
Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]
-
ChemRxiv. (2022). Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43. [Link]
-
ResearchGate. (n.d.). HOMO and LUMO levels of compounds 1, 3, and 4c a. [Link]
-
LookChem. (n.d.). Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply. [Link]
-
Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1763. [Link]
-
Semantic Scholar. (n.d.). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. [Link]
-
Lee, J. Y. (2016). Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. Chemical Communications, 52(64), 9924-9927. [Link]
-
ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies. [Link]
-
Gande, P., et al. (2020). Isomeric fused benzocarbazole as a chromophore for blue fluorescent organic light-emitting diodes. Journal of Materials Chemistry C, 8(32), 11145-11153. [Link]
-
ResearchGate. (n.d.). High-efficiency blue phosphorescent organic light-emitting diodes using a carbazole and carboline-based host material. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. [Link]
-
ResearchGate. (n.d.). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. [Link]
-
ResearchGate. (n.d.). Branched carbazole based derivative as very efficient host material for third generation OLED devices. [Link]
-
Pre-Published Version. (n.d.). Blue OLEDs with narrow bandwidth using CF3 substituted bis((carbazol-9-yl)phenyl)amines as emitters. [Link]
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Application Note & Protocol: High-Purity Isolation of 9-Benzoyl-3-bromo-9H-carbazole
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 9-Benzoyl-3-bromo-9H-carbazole. The protocol outlines a robust two-stage purification strategy employing silica gel column chromatography followed by recrystallization. This guide is designed for researchers in materials science and drug development, offering in-depth explanations for experimental choices to ensure the attainment of high-purity material suitable for demanding applications such as in organic light-emitting diodes (OLEDs) and pharmaceutical synthesis.[1]
Introduction and Purification Rationale
This compound is a key building block in the development of advanced functional materials and complex molecular architectures. Its rigid carbazole core, combined with the electronic properties imparted by the bromo and benzoyl substituents, makes it a valuable intermediate.[1] For applications in fields like optoelectronics or as a pharmaceutical precursor, achieving purity levels exceeding 98% is not merely desirable but often mandatory. Impurities, even in trace amounts, can act as charge traps, quenching sites, or sources of unwanted side reactions, thereby degrading device performance or compromising biological activity.
The purification strategy detailed herein is predicated on the distinct polarity imparted by the functional groups on the carbazole scaffold. The N-benzoyl group, with its polar carbonyl moiety, significantly increases the molecule's polarity compared to a simple N-alkyl carbazole. This property is central to the design of an effective separation protocol. Our approach involves:
-
Bulk Purification via Flash Column Chromatography: This step is designed to separate the target compound from non-polar impurities (e.g., unreacted starting materials) and highly polar byproducts (e.g., decomposition products).
-
Final Polishing via Recrystallization: This technique is employed to remove any remaining trace impurities that co-elute during chromatography, resulting in a highly ordered crystalline solid of exceptional purity.
Compound Properties
A thorough understanding of the target compound's physical properties is essential for a successful purification. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 177775-87-0 | TCI, Chem-Impex[1] |
| Molecular Formula | C₁₉H₁₂BrNO | TCI, Chem-Impex[1] |
| Molecular Weight | 350.22 g/mol | Chem-Impex[1] |
| Appearance | White to light yellow powder/crystal | TCI, Chem-Impex[1] |
| Melting Point | 120 - 124 °C | TCI, Chem-Impex[1] |
Overall Purification Workflow
The logical flow of the purification process is designed to maximize both yield and purity. The workflow begins with the crude reaction mixture and proceeds through chromatographic separation and final recrystallization.
Caption: Workflow diagram for the purification of this compound.
Experimental Protocol: Column Chromatography
This stage leverages the polarity of the target molecule to perform a bulk separation on a silica gel stationary phase. The choice of a hexane/ethyl acetate solvent system is based on its efficacy in separating a wide range of carbazole derivatives.[2][3]
Rationale for Method Selection
Silica gel is a polar stationary phase. Compounds are separated based on their differential adsorption to the silica and solubility in the mobile phase. Non-polar compounds will travel through the column quickly with the less polar mobile phase, while more polar compounds will be retained longer. The benzoyl group on our target molecule provides a strong point of interaction with the silica, requiring a moderately polar eluent for effective elution.
Materials & Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Erlenmeyer flasks, beakers, and test tubes
-
Rotary evaporator
Step-by-Step Procedure
-
Mobile Phase Optimization (TLC):
-
Prepare several small beakers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude product in DCM.
-
Spot the crude mixture onto separate TLC plates.
-
Develop each plate in one of the prepared solvent systems.
-
Visualize the plates under UV light (254 nm).
-
Causality: The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.25-0.35. This Rf provides the optimal balance between retention on the column and reasonable elution time, ensuring good separation from impurities.[4]
-
-
Column Packing (Slurry Method):
-
Secure the glass column vertically. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 Hexane:EtOAc).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to allow some solvent to drain, settling the silica bed. Add solvent as needed, ensuring the top of the silica bed never runs dry.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to this solution.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica ("dry loading").
-
Causality: Dry loading prevents dissolution issues at the top of the column and ensures the sample is applied as a narrow, concentrated band. This leads to sharper peaks and superior separation compared to liquid loading a large volume.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to protect the sample layer during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin elution, collecting the eluent in numbered test tubes or flasks.
-
Maintain a constant flow rate. Use gentle air pressure if needed to accelerate the process (flash chromatography).
-
Continuously monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Group the fractions that contain the pure product, as identified by TLC.
-
Combine these pure fractions into a large round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the partially purified product as a solid or oil.
-
Experimental Protocol: Recrystallization
This final step is crucial for achieving high purity. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.
Rationale for Method Selection
An ideal recrystallization solvent will dissolve the compound completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor upon crystallization). For carbazole derivatives, alcohols like ethanol are often effective.[2][5]
Materials & Reagents
-
Partially purified this compound
-
Ethanol (95% or absolute) or Isopropanol
-
Erlenmeyer flasks
-
Hot plate with stirring function
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum oven
Step-by-Step Procedure
-
Solvent Selection:
-
Place a small amount of the product from the chromatography step into a test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise. Observe solubility at room temperature.
-
Gently heat the mixture. The ideal solvent will dissolve the compound upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the bulk of the partially purified product in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating and stirring. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[4]
-
Causality: Using excess solvent will reduce the final yield, as more product will remain dissolved in the mother liquor even after cooling.
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Remove the charcoal via hot filtration through a fluted filter paper.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Causality: Washing with cold solvent is critical to rinse away soluble impurities without dissolving a significant amount of the purified product crystals.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Chromatography: Poor separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. For carbazoles, a Hexane/DCM system can also be effective. |
| Chromatography: Product won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Recrystallization: No crystals form | Too much solvent was used; supersaturation not achieved. | Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Recrystallization: Low recovery | Compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath. Use the absolute minimum amount of hot solvent for dissolution. |
| Final Product: Appears oily or impure | Incomplete removal of impurities or residual solvent. | A second recrystallization may be necessary. Ensure the product is completely dry by using a high-vacuum line or vacuum oven. |
References
-
Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1763. [Link]
-
Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. PubMed, 21583473. [Link]
-
ResearchGate. (2009). 9-Benzyl-3-bromo-9H-carbazole. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles. [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. [Link]
-
ACG Publications. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. [Link]
-
SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]
-
The Royal Society of Chemistry. (n.d.). Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. [Link]
-
ScienceOpen. (n.d.). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. [Link]
-
MDPI. (n.d.). 1-(4-Fluorobenzoyl)-9H-carbazole. [Link]
-
Arabian Journal of Chemistry. (2022). Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors with potent anticancer. [Link]
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NMR and Mass Spec characterization of 9-Benzoyl-3-bromo-9H-carbazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 9-Benzoyl-3-bromo-9H-carbazole
For the Attention of: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Structural Elucidation
This compound is a derivative of carbazole, a heterocyclic aromatic compound renowned for its presence in a wide array of pharmacologically active molecules and functional organic materials. The introduction of a bromine atom at the 3-position and a benzoyl group at the 9-position (the nitrogen atom) significantly modulates the electronic and steric properties of the parent carbazole core. This functionalization can influence everything from biological activity to photophysical characteristics.
For researchers in drug discovery and materials science, unambiguous confirmation of the molecular structure of such synthesized compounds is not merely a procedural step but the foundational pillar of all subsequent research. Inaccurate structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources. This guide provides a detailed, field-proven framework for the comprehensive characterization of this compound using two of the most powerful techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols and interpretations herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive method for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
Protocol 1: NMR Sample Preparation
The quality of an NMR spectrum is directly contingent on the quality of the sample. A meticulously prepared sample is essential to avoid artifacts, poor resolution, and difficulties with magnetic field shimming.[1][2]
Materials:
-
This compound (15-25 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), NMR grade
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
Glass Pasteur pipette and a small vial
Step-by-Step Methodology:
-
Weighing: Accurately weigh 15-25 mg of the compound into a clean, dry vial. This concentration is optimal for obtaining a high-quality ¹³C spectrum in a reasonable time, while also being suitable for ¹H NMR.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[2] CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in the pipette before transferring it to the NMR tube. Undissolved solids will degrade the magnetic field homogeneity.[4]
-
Transfer: Using a glass Pasteur pipette, carefully transfer the clear solution into the NMR tube. The optimal sample height in a standard 5 mm tube is approximately 4-5 cm.[1]
-
Referencing: Ensure the solvent contains an internal standard like TMS (0.0 ppm). If not, a minuscule drop can be added. Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[1]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.
Workflow for NMR Data Acquisition & Analysis
The following diagram outlines the logical flow from sample preparation to final structural confirmation.
Caption: Logical workflow for NMR spectroscopy.
¹H NMR Spectrum: Predicted Data and Interpretation
The ¹H NMR spectrum provides the initial, high-sensitivity fingerprint of the molecule. For this compound (C₁₉H₁₂BrNO), we expect to see signals corresponding to the 12 distinct protons on the aromatic rings.
Expected Chemical Shifts and Multiplicities (in CDCl₃, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H4 | ~8.3 - 8.5 | d | ~1.8-2.0 | 1H | Deshielded by adjacent Br and ring current; shows meta-coupling to H2. |
| H5 | ~8.1 - 8.3 | d | ~7.8-8.2 | 1H | "Peri" proton, deshielded by the benzoyl carbonyl group. |
| H1 | ~8.0 - 8.2 | d | ~8.5-8.8 | 1H | Ortho-coupled to H2. |
| H2 | ~7.6 - 7.8 | dd | J = ~8.6, 1.9 | 1H | Coupled to both H1 (ortho) and H4 (meta). |
| H2', H6' (ortho-benzoyl) | ~7.8 - 8.0 | d | ~7.5-8.0 | 2H | Ortho protons on the benzoyl ring, deshielded by the carbonyl. |
| H4', H5' (meta-benzoyl) | ~7.5 - 7.7 | t | ~7.5-8.0 | 2H | Meta protons on the benzoyl ring. |
| H6 | ~7.4 - 7.6 | t | ~7.5-8.0 | 1H | Standard aromatic proton. |
| H8 | ~7.4 - 7.6 | d | ~8.0-8.4 | 1H | Standard aromatic proton. |
| H7 | ~7.3 - 7.5 | t | ~7.5-8.0 | 1H | Standard aromatic proton. |
| H3' (para-benzoyl) | ~7.3 - 7.5 | t | ~7.5-8.0 | 1H | Para proton on the benzoyl ring. |
Note: These are predicted values based on known substituent effects on carbazole and benzene rings. Actual experimental values may vary slightly.[5][6][7]
¹³C NMR Spectrum: Predicted Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. Due to the molecule's asymmetry, all 19 carbons are expected to be unique.
Expected Chemical Shifts (in CDCl₃, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Benzoyl) | ~168 - 172 | Typical chemical shift for an amide/ketone carbonyl carbon. |
| C4a, C4b, C8a, C9a | ~138 - 142 | Quaternary carbons of the carbazole core fused rings. |
| C1' (ipso-Benzoyl) | ~135 - 138 | Quaternary carbon of the benzoyl ring attached to the carbonyl. |
| C3' (para-Benzoyl) | ~132 - 135 | Aromatic CH on benzoyl ring. |
| C2', C6' (ortho-Benzoyl) | ~128 - 131 | Aromatic CH on benzoyl ring. |
| C4', C5' (meta-Benzoyl) | ~126 - 129 | Aromatic CH on benzoyl ring. |
| C1, C2, C4, C5, C6, C7, C8 | ~110 - 130 | Aromatic CH carbons of the carbazole core. |
| C3 | ~115 - 118 | Carbon bearing the bromine atom; shift influenced by halogen. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural clues from its fragmentation patterns. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is highly effective.[8][9][10]
Protocol 2: ESI-MS Sample Preparation and Analysis
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.
-
Instrument Setup: The analysis is typically performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Ionization Mode: Set the instrument to positive ion mode. The carbazole nitrogen, although part of an amide, can be protonated under ESI conditions, or the molecule can form adducts with ions like sodium ([M+Na]⁺).[10][11]
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-600 amu).
Data Interpretation: Molecular Ion and Fragmentation
Molecular Weight Calculation:
-
Formula: C₁₉H₁₂⁷⁹Br¹⁴N¹⁶O
-
Monoisotopic Mass: 349.0153 g/mol
-
Formula: C₁₉H₁₂⁸¹Br¹⁴N¹⁶O
-
Monoisotpotic Mass: 351.0133 g/mol
Expected Mass Spectrum Peaks:
The most telling feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a pair of peaks for every bromine-containing ion, separated by 2 m/z units, with nearly equal intensity.
| m/z (Predicted) | Ion Formula | Description |
| 350.0226 | [C₁₉H₁₃⁷⁹BrNO]⁺ | Protonated molecular ion [M+H]⁺ with ⁷⁹Br. |
| 352.0206 | [C₁₉H₁₃⁸¹BrNO]⁺ | Protonated molecular ion [M+H]⁺ with ⁸¹Br. (Characteristic isotopic partner) |
| 372.0045 | [C₁₉H₁₂⁷⁹BrNNaO]⁺ | Sodium adduct [M+Na]⁺ with ⁷⁹Br. |
| 374.0025 | [C₁₉H₁₂⁸¹BrNNaO]⁺ | Sodium adduct [M+Na]⁺ with ⁸¹Br. (Characteristic isotopic partner) |
| 244.9459 | [C₁₂H₇⁷⁹BrN]⁺ | Fragment from loss of the benzoyl group (C₇H₅O). |
| 246.9439 | [C₁₂H₇⁸¹BrN]⁺ | Isotopic partner of the above fragment. |
| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation, a very common and stable fragment.[12][13] |
Proposed Fragmentation Pathway
The primary fragmentation pathway under MS/MS conditions (Collision-Induced Dissociation) is the cleavage of the N-C bond between the carbazole nitrogen and the benzoyl carbonyl carbon. This is the weakest bond in the molecular ion.
Caption: Primary fragmentation of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides an irrefutable structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the precise location of the substituents, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. The characteristic isotopic pattern of bromine in the mass spectrum serves as a definitive marker for its presence. By following the detailed protocols and interpretive guidelines presented in this document, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigation into the properties and applications of this and related carbazole derivatives.
References
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Meurer, E. C., & Eberlin, M. N. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603. [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 589. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(9), 5079-5086. [Link]
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Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 121-129. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Hornak, J. P. (n.d.). The Basics of NMR. Retrieved from [Link]
-
Contreras, R., et al. (2000). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Magnetic Resonance in Chemistry, 38(8), 665-669. [Link]
-
Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]
-
Li, Q., Peng, X.-S., & Wong, H. N. C. (2014). Supplementary Information: Brønsted Acid-Catalyzed Synthesis of Carbazoles from 2-Substituted Indoles. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Benzyl-3-bromo-9H-carbazole. PubMed. Retrieved from [Link]
-
Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. Retrieved from [Link]
-
Cantillo, R., et al. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. Journal of Physics: Conference Series, 1386, 012038. [Link]
-
Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-456. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S17 1H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
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- 7. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 8. Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Application Note & Protocol: Single Crystal Growth of 9-Benzoyl-3-bromo-9H-carbazole
Abstract: The determination of a molecule's three-dimensional structure is fundamental to understanding its function, particularly in the fields of materials science and drug development. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure elucidation, but its success is entirely contingent on the availability of high-quality single crystals. This document provides a detailed guide for researchers, scientists, and drug development professionals on the methods and underlying principles for growing single crystals of 9-Benzoyl-3-bromo-9H-carbazole, a carbazole derivative of interest. We present field-proven protocols, explain the causality behind experimental choices, and offer troubleshooting strategies to overcome common crystallization challenges.
The Imperative of Purity: Foundational Principles
Before any crystallization attempt, the purity of the starting material is the most critical determinant of success. Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to disorder, or cause the formation of oils or microcrystalline powder.[1][2] It is strongly recommended that this compound be purified to the highest possible degree (ideally >95%) before proceeding.
Recommended Purification Technique:
-
Recrystallization or Column Chromatography: Utilize a suitable solvent system (e.g., ethyl acetate/hexane) to purify the compound. The goal is to obtain a sharp-melting, homogenous solid. Verify purity via analytical techniques such as NMR spectroscopy and HPLC. A minimum purity of 80-90% is recommended before attempting to grow single crystals.[2]
Solvent Selection: The Key to Controlled Crystallization
The choice of solvent is paramount and directly influences crystal growth dynamics.[3] An ideal solvent or solvent system for single crystal growth will dissolve the compound when heated or in larger volumes but will allow the compound to become sparingly soluble under conditions that can be changed slowly. For this compound, a molecule with a large, relatively non-polar carbazole core and a polar benzoyl group, both single and mixed solvent systems should be explored.
A literature precedent for the closely related compound, 9-Benzyl-3-bromo-9H-carbazole, successfully yielded single crystals from a chloroform/ethanol mixture via slow evaporation.[4][5][6] This provides an excellent and validated starting point.
Table 1: Recommended Solvent Systems for Screening
| Solvent(s) | Type | Rationale & Key Considerations | Boiling Point (°C) |
| Chloroform / Ethanol | Mixed | Primary Recommendation. Proven effective for a close analog.[4][5] Chloroform acts as the primary solvent, while ethanol is a slightly poorer solvent (anti-solvent), promoting gradual precipitation as the more volatile chloroform evaporates. | CHCl₃: 61.2, EtOH: 78.4 |
| Dichloromethane / Hexane | Mixed | A common system where the highly volatile dichloromethane (DCM) evaporates, increasing the concentration of the hexane anti-solvent, thus reducing solubility.[3] | DCM: 39.6, Hexane: 68 |
| Ethyl Acetate | Single | A good general-purpose solvent for many organic compounds that often yields high-quality crystals.[3] Its moderate volatility is suitable for slow evaporation. | 77.1 |
| Toluene | Single | The aromatic nature of toluene can stabilize crystal packing through π-π interactions, sometimes acting as a "magic" solvent for difficult compounds.[3][7] | 110.6 |
| Methanol | Single | Effective for some carbazole derivatives.[8] Best used in slow cooling or vapor diffusion methods due to its polarity. | 64.7 |
| Acetonitrile | Single | A polar aprotic solvent that can be effective, particularly in vapor diffusion setups with ether as the anti-solvent.[9] | 81.6 |
Core Crystallization Protocols
Patience is a critical virtue in crystallography; do not disturb the crystallization vessels once they are set up.[10] A quiet, vibration-free location is essential for growing large, well-ordered crystals.
Protocol 1: Slow Evaporation
This is the simplest and often most successful method for air-stable compounds.[11][12] The principle relies on the gradual removal of solvent, which slowly increases the solute concentration to the point of supersaturation, leading to controlled nucleation and crystal growth.[13]
-
Preparation: Place 10-20 mg of purified this compound into a clean, small glass vial or test tube.
-
Dissolution: Add the chosen solvent or solvent mixture dropwise until the compound is fully dissolved. For mixed systems like Chloroform/Ethanol, start by dissolving the compound in the minimum amount of chloroform (~1-2 mL), then add ethanol dropwise until the solution becomes faintly turbid. Add a final drop of chloroform to redissolve the precipitate, creating a nearly saturated solution.[1][11]
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton in a Pasteur pipette into a clean crystallization vessel to remove potential unwanted nucleation sites.[10]
-
Setup: Cover the vial with parafilm. Using a needle, puncture 1-3 small holes in the parafilm.[11] The number and size of the holes control the evaporation rate—fewer/smaller holes lead to slower evaporation and potentially better crystals.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow it to stand undisturbed for several days to weeks.[13]
-
Monitoring: Visually inspect for crystal growth without agitating the vial. The ideal crystals for SCXRD are transparent with sharp edges, typically 0.1-0.4 mm in size.[14]
Caption: Workflow for the Slow Evaporation method.
Protocol 2: Vapor Diffusion
This technique is highly effective, especially for milligram quantities of material.[2][14] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible, more volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, gradually reducing its solubility and inducing crystallization.[1][13]
-
Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount (0.5-1 mL) of a "good," less volatile solvent (e.g., Toluene, Chloroform) in a small, open vial.
-
Chamber Setup: Place this inner vial inside a larger beaker or jar.[1]
-
Anti-Solvent Addition: Add a layer (5-10 mL) of a volatile "anti-solvent" (e.g., Hexane, Diethyl Ether) to the bottom of the larger container. Ensure the level of the anti-solvent is below the top of the inner vial.[1]
-
Sealing: Seal the larger container tightly with a lid, watch glass, or parafilm to create a closed system.
-
Incubation: Place the sealed system in a stable, vibration-free environment. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, causing the compound to crystallize over several days.
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and retrieve the inner vial.
Sources
- 1. benchchem.com [benchchem.com]
- 2. unifr.ch [unifr.ch]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-Benzyl-3-bromo-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. How To [chem.rochester.edu]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Applications in Medicinal Chemistry and Pharmaceutical Development: A Technical Guide
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the critical applications and methodologies that drive modern medicinal chemistry and pharmaceutical development. It is designed for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices and to implement robust, validated protocols in their laboratories.
Part 1: The Modern Drug Discovery and Development Cascade
The journey from a biological hypothesis to a marketed therapeutic is a multi-stage, iterative process that integrates diverse scientific disciplines. The modern drug discovery and development cascade is a strategic framework designed to systematically identify, optimize, and validate new drug candidates while mitigating the risk of late-stage failures. This process is not strictly linear; rather, it is a dynamic interplay of chemistry, biology, pharmacology, and computational science, where data from each stage informs the next.
The initial phase, Target Identification and Validation , focuses on identifying a biological target, typically a protein, that plays a crucial role in a disease.[1][2] This is followed by Hit Identification , where large libraries of compounds are screened to find molecules that interact with the target.[3][4] Promising "hits" are then advanced to Lead Optimization , a meticulous process of chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[5][6][7][8] The optimized lead compound then enters Preclinical Development , where its safety and efficacy are rigorously evaluated in vitro and in vivo.[9] Finally, promising candidates move into Clinical Trials to assess their safety and efficacy in humans.
A key to success in this complex endeavor is the seamless collaboration of multidisciplinary teams comprising medicinal chemists, structural biologists, computational scientists, pharmacologists, and clinicians. Each discipline brings a unique perspective and skillset, and their integrated efforts are essential for navigating the challenges inherent in drug discovery.
Part 2: Target Identification and Validation
Application Note: Strategies for Identifying and Validating Novel Drug Targets
The selection of a robust drug target is the foundation of any successful drug discovery program. A well-validated target is one for which there is strong evidence linking it to the disease pathology and for which modulation is predicted to have a therapeutic effect with an acceptable safety margin.
Target Identification strategies often employ a combination of genomics, proteomics, and bioinformatics to identify genes or proteins that are differentially expressed or mutated in disease states compared to healthy states.[10] These advanced technologies provide a comprehensive view of the molecular underpinnings of diseases and potential therapeutic targets.[10]
Target Validation involves a series of experiments to confirm the role of the identified target in the disease. This can include:
-
Genetic manipulation: Using techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the target gene in cellular or animal models of the disease and observing the phenotypic consequences.
-
Pharmacological modulation: Using small molecule tool compounds or antibodies to inhibit or activate the target and assessing the impact on disease-relevant pathways.
-
Analysis of human genetic data: Examining the association between genetic variants in the target gene and disease susceptibility or progression in human populations.
A thorough validation process provides the necessary confidence to commit to a full-scale drug discovery campaign.
Protocol: Target Validation using Western Blotting
Western blotting is a fundamental technique used to detect and quantify the expression level of a specific protein in a complex biological sample. This protocol provides a general framework for validating the modulation of a target protein's expression, for instance, after treatment with a potential drug candidate or following genetic manipulation.
Objective: To determine if a treatment or genetic modification alters the expression level of a target protein in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells as required (e.g., with a drug candidate or siRNA).
-
Wash cells with ice-old PBS and lyse them in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between samples.
-
Part 3: Hit Identification Strategies
Hit identification is the process of finding small molecules that bind to a biological target and modulate its activity. Several complementary strategies are employed to explore chemical space and identify promising starting points for drug discovery.
Section 3.1: High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries against a biological target.[3] HTS campaigns utilize automation, robotics, and miniaturized assay formats (e.g., 96-, 384-, or 1536-well plates) to screen thousands to millions of compounds efficiently.[3][4][11][12]
The success of an HTS campaign hinges on a robust and reliable assay. Key considerations in assay design include:
-
Biological relevance: The assay should accurately reflect the biological function of the target.
-
Signal window: A large difference between the positive and negative control signals is crucial for identifying true hits.
-
Reproducibility: The assay must be consistent and reproducible over time.
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor above 0.5 is generally considered excellent.[12]
Once primary hits are identified, they undergo a series of secondary and confirmatory screens to eliminate false positives and prioritize the most promising compounds for further investigation.[3]
Caption: A typical workflow for a high-throughput screening campaign.
Section 3.2: Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS for identifying lead compounds.[13] FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," against a biological target.[13][14] These fragments typically adhere to the "Rule of Three": molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors and acceptors.[13][14][15]
While the initial binding affinity of fragments is often weak (in the micromolar to millimolar range), they provide high-quality starting points for optimization.[13][16] The key advantages of FBDD include:
-
Higher hit rates: Fragments are smaller and less complex than traditional drug-like molecules, increasing the probability of finding a binding interaction.[15]
-
More efficient exploration of chemical space: A smaller library of fragments can cover a broader range of chemical space compared to a much larger HTS library.[15][16]
-
Generation of novel intellectual property: Growing or linking fragments can lead to novel chemical scaffolds with improved drug-like properties.
Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are essential for detecting the weak binding of fragments and for guiding their optimization.[17]
SPR is a label-free technique that monitors biomolecular interactions in real-time.[18][19][20] This protocol outlines a general approach for screening a fragment library against a protein target immobilized on an SPR sensor chip.
Objective: To identify fragments that bind to a target protein and to characterize their binding kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Fragment library
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer, typically at a high concentration (e.g., 100-500 µM) due to their expected low affinity.
-
Inject the fragments over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time. A positive response on the target surface relative to the reference surface indicates binding.
-
-
Kinetic Analysis (for confirmed hits):
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Identify fragments that show a concentration-dependent binding response.
-
Prioritize fragments based on their binding affinity, ligand efficiency, and structural properties.
-
Section 3.3: Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize new therapeutic agents.[1][21][22] This approach allows for a molecular-level understanding of drug-target interactions, enabling the rational design of compounds with improved potency and selectivity.[1]
The SBDD process begins with the determination of the target's 3D structure, typically using techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), or NMR spectroscopy.[1][21] This structural information is then used to:
-
Identify and characterize binding pockets: These are regions on the protein's surface where small molecules can bind.[1]
-
Perform virtual screening: Computationally dock large libraries of compounds into the binding site to predict which molecules are most likely to bind.[22][23]
-
Guide lead optimization: Analyze the binding mode of a lead compound to identify opportunities for chemical modifications that will enhance its interaction with the target.
SBDD is an iterative process of design, synthesis, and testing that has been instrumental in the development of numerous successful drugs.[1]
Caption: The iterative cycle of structure-based drug design.
Part 4: Lead Optimization
Application Note: Iterative Strategies for Improving Lead Compounds
Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its therapeutic potential.[5][7] This iterative process aims to enhance several key properties simultaneously, including:
-
Potency: The concentration of the compound required to produce a desired biological effect.
-
Selectivity: The compound's ability to interact with the intended target over other related targets, which helps to minimize off-target side effects.
-
Pharmacokinetic properties (ADME): How the compound is absorbed, distributed, metabolized, and excreted by the body.[6][8]
Medicinal chemists employ a variety of strategies during lead optimization, including:
-
Structure-Activity Relationship (SAR) analysis: Systematically modifying the chemical structure of the lead compound to understand how different functional groups contribute to its biological activity.[5][6]
-
Bioisosteric replacement: Substituting a functional group with a chemically similar group to improve properties like potency or metabolic stability.[5][6]
-
Computational modeling: Using tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the impact of chemical modifications.[5][6]
The goal of lead optimization is to identify a single drug candidate with the optimal balance of properties for advancement into preclinical and clinical development.[6]
Protocol: Assessing Compound-Induced Cytotoxicity using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates.
Objective: To determine the concentration at which a compound reduces the viability of a cell line by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 5: Preclinical Development: In Vitro and In Vivo Profiling
Section 5.1: Pharmacokinetics (PK) and Pharmacodynamics (PD)
Pharmacokinetics (PK) and pharmacodynamics (PD) are two fundamental pillars of pharmacology that are critical for successful drug development.[24][25]
-
Pharmacokinetics (PK) is the study of what the body does to a drug.[24][25][26] It encompasses the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME).[25] PK studies determine a drug's concentration in the body over time and are essential for selecting the appropriate dose and dosing regimen.[26]
-
Pharmacodynamics (PD) is the study of what the drug does to the body.[24][25][26] It examines the biochemical and physiological effects of the drug and its mechanism of action.[26][27] PD studies help to establish the relationship between drug concentration and the therapeutic effect.[27]
The integration of PK and PD data, often through PK/PD modeling, is crucial for predicting a drug's efficacy and safety in humans.[26][28] This integrated approach helps to optimize dose selection, improve the translation of preclinical data to clinical outcomes, and ultimately leads to safer and more effective therapies.[26][28]
Section 5.2: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
Undesirable ADMET properties are a major cause of late-stage drug attrition.[29] Early assessment of a compound's ADMET profile is therefore essential for identifying potential liabilities and guiding medicinal chemistry efforts to mitigate them.[29][30]
ADMET profiling involves a combination of in silico, in vitro, and in vivo methods to evaluate a drug candidate's:[29][31]
-
Absorption: How the drug is absorbed into the bloodstream.
-
Distribution: Where the drug distributes within the body.
-
Metabolism: How the drug is broken down by the body, often by cytochrome P450 enzymes.
-
Excretion: How the drug is eliminated from the body.
-
Toxicity: The potential for the drug to cause adverse effects.
By identifying and addressing ADMET issues early in the drug discovery process, researchers can significantly increase the probability of developing a successful drug.[32][33]
This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of drug-metabolizing enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of a compound.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-incubate the test compound and liver microsomes in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the assay.
-
Section 5.3: The Role of Biomarkers
A biomarker is a measurable indicator of a biological state or condition.[34][35] Biomarkers play a pivotal role throughout the drug development process, from early-stage research to late-phase clinical trials.[10][36] They are used to:
-
Diagnose disease: Identify individuals with a particular disease.
-
Predict treatment response: Stratify patients based on their likelihood of responding to a specific therapy, which is a cornerstone of personalized medicine.[10][34][35]
-
Monitor disease progression: Track the course of a disease over time.[10]
-
Assess drug efficacy: Serve as surrogate endpoints in clinical trials, providing an early indication of a drug's therapeutic effect.[35]
-
Monitor safety: Detect potential adverse effects of a drug.[35]
The identification and validation of robust biomarkers are crucial for improving the efficiency and success rate of clinical trials and for delivering more effective and personalized treatments to patients.[37]
Part 6: Regulatory Considerations
Application Note: Navigating FDA and ICH Guidelines for Drug Interaction Studies
Drug-drug interactions (DDIs) are a significant safety concern and a key focus of regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[38] Unanticipated DDIs can lead to serious adverse events and have even resulted in the withdrawal of approved drugs from the market.[38]
Regulatory guidance documents provide a framework for evaluating the DDI potential of an investigational drug.[38][39][40] This typically involves a systematic, risk-based approach that includes:
-
In vitro studies: To identify the principal routes of a drug's metabolism and transport and to assess its potential to inhibit or induce drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters.[38][39][41][42]
-
Clinical DDI studies: To confirm the findings of in vitro studies and to quantify the clinical relevance of any potential interactions.[38]
A thorough understanding and proactive implementation of these guidelines are essential for a successful drug development program and for ensuring the safety of patients.
Part 7: Advanced Structural Biology Techniques
Application Note: The Growing Role of Cryo-Electron Microscopy (Cryo-EM) in Drug Discovery
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large and complex biological macromolecules that are often intractable to traditional methods like X-ray crystallography.[43][44][45][46]
The advantages of cryo-EM for drug discovery include:
-
Applicability to a wide range of targets: Cryo-EM is particularly well-suited for studying large protein complexes and membrane proteins, which represent a significant portion of drug targets.[43][45][47]
-
Near-physiological conditions: Samples are studied in a near-native state, providing a more accurate representation of their structure and function.[43][44]
-
Visualization of conformational changes: Cryo-EM can capture different conformational states of a protein, providing insights into its dynamic behavior and mechanism of action.[44]
As the technology continues to advance, cryo-EM is poised to play an increasingly important role in structure-based drug discovery, from target validation to lead optimization.[44][47]
References
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- Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD - KCAS Bio. (2025, February 17).
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- Pharmacodynamics & Its Role in Drug Development - Allucent. (n.d.).
- What is Fragment-Based Drug Discovery? - AZoLifeSciences. (2023, April 11).
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Troubleshooting & Optimization
preventing dehalogenation side reactions in carbazole synthesis
A Guide to Preventing Dehalogenation Side Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating issue of dehalogenation during carbazole synthesis. As Senior Application Scientists, we've designed this guide to be a practical, field-proven resource that not only offers solutions but also explains the underlying chemical principles to empower your research.
Troubleshooting Guide: Dehalogenation in Carbazole Synthesis
This section is designed to help you diagnose and resolve dehalogenation issues in your specific experimental setup.
Q1: I'm observing significant dehalogenation of my aryl halide starting material in a Buchwald-Hartwig amination for carbazole synthesis. What's causing this, and how can I fix it?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the halogen on your starting material is replaced by a hydrogen atom.[1] This unwanted reaction consumes your starting material, lowers the yield of your desired carbazole product, and complicates purification.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can participate in a reductive elimination pathway with the aryl group, leading to the dehalogenated byproduct.[2][3]
Several factors can promote the formation of Pd-H species and subsequent dehalogenation:
-
The Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can act as hydride donors, especially at elevated temperatures.[1]
-
The Ligand: The choice of phosphine ligand is critical. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, leading to side reactions.
-
The Solvent: Protic solvents or impurities in aprotic solvents can be a source of protons or hydrides.[4]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of reagents and promote dehalogenation pathways.[1]
Here is a systematic approach to troubleshoot and minimize dehalogenation in your Buchwald-Hartwig reaction:
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Base:
-
Optimize Your Ligand:
-
Action: Screen a variety of bulky, electron-rich phosphine ligands.
-
Recommendation: Ligands such as SPhos, XPhos, and RuPhos are known to promote the desired reductive elimination of the C-N bond over dehalogenation by stabilizing the palladium catalyst.[2][4] N-heterocyclic carbene (NHC) ligands can also be effective.[4]
-
-
Solvent and Reagent Purity:
-
Action: Ensure all your reagents and solvents are of high purity and anhydrous.
-
Recommendation: Use freshly distilled or purchased anhydrous solvents. Ensure your starting materials are pure, as impurities can sometimes facilitate dehalogenation.[4]
-
-
Temperature Control:
-
Action: Lower the reaction temperature.
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can increase the rate of dehalogenation.[1]
-
Troubleshooting Workflow Diagram:
Sources
Technical Support Center: Improving the Solubility of 9-Benzoyl-3-bromo-9H-carbazole for Device Fabrication
Welcome to the technical support guide for 9-Benzoyl-3-bromo-9H-carbazole. This document is designed for researchers and scientists encountering challenges with dissolving this key organic semiconductor for solution-based device fabrication. As a material with significant potential in organic electronics, particularly OLEDs, achieving a stable, homogenous solution is the foundational step for creating high-quality, uniform thin films.[1][2][3] This guide provides a systematic, causality-driven approach to troubleshooting and optimizing your dissolution process.
Part 1: Initial Assessment & Material Overview
This section addresses the fundamental properties of the material and the critical role of solubility.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of your material is the first step in troubleshooting. This compound is a carbazole derivative with a molecular structure that dictates its solubility behavior—a largely non-polar aromatic core with some degree of polarity introduced by the benzoyl group's carbonyl functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₂BrNO | [1][4] |
| Molecular Weight | ~350.22 g/mol | [1][5] |
| Appearance | White to light yellow solid/powder | [1][5][6] |
| Melting Point | 120 - 124 °C | [1][4][5] |
| Purity (Typical) | >98.0% (by GC) | [5][6] |
| Recommended Storage | Room temperature, in a cool, dark place (<15°C) | [5] |
Q2: Why is achieving optimal solubility so critical for my device fabrication process?
For solution-based deposition techniques like spin coating, the concentration of the solute directly influences the final thickness and quality of the thin film.[7][8]
-
Thickness Control: The maximum achievable film thickness is limited by the material's solubility limit in a given solvent.[7] If you cannot dissolve enough material, you may not be able to produce a film thick enough for your device architecture.
-
Film Uniformity: Incomplete dissolution leads to particulate matter in the solution. While filtration can remove these particles, it also effectively lowers your solution's concentration.[8][9] If particulates remain, they will cause defects, pinholes, and roughness in the final film, severely degrading device performance.
-
Reproducibility: A stable, fully dissolved solution ensures that each device fabricated from that solution has a consistent film thickness and morphology, which is paramount for reproducible results.
Part 2: Troubleshooting Guide: A Systematic Approach to Dissolution
If you are experiencing poor solubility, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting solubility issues.
Section 2.1: Solvent Selection - The Foundation
Q3: What are the recommended starting solvents for this compound?
The molecular structure suggests that non-polar and moderately polar aprotic solvents will be most effective. Carbazole derivatives frequently show good solubility in chlorinated and aromatic solvents.[9][10]
Causality: The large, aromatic carbazole core has strong van der Waals interactions with similar aromatic solvent molecules (like Toluene) or solvents that can effectively interact with its electron cloud (like Chloroform and THF). Polar protic solvents like ethanol or water are poor choices as they cannot effectively solvate the large non-polar structure.[10]
Table 2: Recommended Solvents for Initial Solubility Tests
| Solvent | Boiling Point (°C) | Volatility | Key Considerations |
| Chloroform | 61.2 | High | Excellent dissolving power for many organics. Volatility can be an issue during spin coating (rapid drying, pressure buildup in pipettes).[7] Use in a well-ventilated fume hood. |
| Toluene | 110.6 | Medium | Good solvent for aromatic compounds. Slower evaporation rate can be beneficial for film morphology. |
| Chlorobenzene | 131.7 | Low | Common solvent for OLED materials. High boiling point allows for "hot casting" and can improve film crystallinity.[7] |
| Tetrahydrofuran (THF) | 66 | High | Good dissolving power, but high volatility. Can absorb water, which should be avoided. |
Section 2.2: Physical Dissolution Techniques
Q4: My material is only partially soluble in my chosen solvent at room temperature. Can I heat the solution?
Yes. For most organic materials, solubility increases with temperature.[7] Heating the solution, a technique often called "hot casting," is a highly effective method to increase the solubility limit and achieve your target concentration.
Causality: Supplying thermal energy to the system increases the kinetic energy of the solvent molecules, allowing them to overcome the intermolecular forces of the solid solute more effectively. This allows more solute to enter the solution phase. For this to be effective in device fabrication, the material must remain in solution upon cooling to room temperature or at least long enough for film deposition.
See Protocol 2: Method for Hot Casting for a detailed, step-by-step guide.
Q5: Will sonicating my solution help improve solubility?
Sonication is an excellent tool for accelerating the rate of dissolution, but it does not typically increase the thermodynamic solubility limit.[7] It is most useful for materials that dissolve very slowly or for breaking up small aggregates.
Causality: The high-frequency sound waves from the sonicator create microscopic cavitation bubbles in the solvent. The rapid collapse of these bubbles generates localized energy and intense agitation at the surface of the solute particles, effectively breaking them apart and speeding up their interaction with the solvent.
See Protocol 3: Recommended Sonication Procedure for a safe and effective method.
Section 2.3: Advanced Strategies - Co-Solvent Systems
Q6: I've tried heating and sonication, but I still can't reach my desired concentration. What's next?
If single-solvent systems are insufficient, the next step is to develop a co-solvent or solvent-blend system. This involves using a primary solvent in which the material has moderate solubility and adding a smaller amount of a second solvent (an additive) to improve overall solubility.[7]
Causality: A co-solvent can improve solubility through several mechanisms. It may disrupt the solute's crystal lattice energy more effectively than the primary solvent alone, or it might alter the overall polarity of the solvent system to better match that of the solute, a concept explained by Hansen solubility parameters.[7] For composite films, a co-solvent system is often necessary when two different components do not share a common solvent.[11]
Developing a co-solvent system requires empirical testing. A good starting point is to use a primary "good" solvent (like chlorobenzene) and add a small percentage (e.g., 1-10% by volume) of a secondary solvent and observe the effect on solubility.
Part 3: Standard Operating Protocols
Follow these validated protocols for consistent and reproducible results.
Protocol 1: Standard Procedure for Solubility Testing
-
Preparation: In a clean glass vial, add a known mass of this compound (e.g., 5 mg).
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 0.5 mL) to the vial using a calibrated pipette. This corresponds to an initial concentration test (e.g., 10 mg/mL).
-
Agitation: Secure the vial cap and agitate using a vortex mixer for 2 minutes.
-
Observation: Let the vial sit for 5-10 minutes and visually inspect for any undissolved particles. Hold it against a dark background to see particles more clearly.
-
Incremental Addition: If particles remain, add another precise volume of solvent (e.g., 0.5 mL to reach 1.0 mL total volume, now testing 5 mg/mL) and repeat steps 3-4.
-
Determination: Continue the incremental addition until all material is dissolved. The concentration just before the final solvent addition is your approximate solubility limit at that temperature.
Protocol 2: Method for Hot Casting (Heated Dissolution)
Safety First: Always perform heating of organic solvents in a well-ventilated fume hood, away from ignition sources. Use a heating block or oil bath, never a direct flame.
-
Setup: Place a vial containing the solute and solvent on a hotplate equipped with a magnetic stirrer and a stir bar. Place a temperature probe in a reference vial with the same solvent to monitor the temperature accurately.
-
Heating: Set the hotplate to a temperature well below the solvent's boiling point (e.g., 60-80°C for chlorobenzene).[12]
-
Dissolution: Allow the solution to stir and heat for 15-30 minutes. Visually inspect for complete dissolution.
-
Filtration: If the solution is to be used immediately for spin coating, it is often filtered while warm. Use a pre-warmed syringe and a PTFE syringe filter (0.2 µm) to prevent the material from precipitating inside the filter due to cooling.[9]
-
Deposition: Dispense the warm solution onto the substrate for spin coating. The elevated temperature of the solution can aid in creating uniform films.[7]
Caption: A generalized workflow for solution-based spin coating.
Protocol 3: Recommended Sonication Procedure
-
Preparation: Prepare the solute/solvent mixture in a tightly sealed glass vial. Ensure the cap is secure to prevent solvent evaporation.
-
Sonication Bath: Place the vial in a sonicator bath. Ensure the water level in the bath is sufficient to cover the solution level within the vial.
-
Procedure: Sonicate in short bursts (e.g., 5-10 minutes at a time).
-
Cooling: Sonication can generate heat. Check the vial's temperature periodically. If it becomes excessively warm, remove it and allow it to cool before continuing. This prevents unwanted temperature effects on solubility and solvent loss.
-
Inspection: After each sonication cycle, visually inspect the solution for dissolution progress.
Part 4: Advanced FAQs
Q7: I successfully dissolved the material using heat, but it seems to crash out of solution or form a poor-quality film during spin coating. What is happening?
This is a common issue related to supersaturation and solvent evaporation rates.
-
Precipitation on Cooling: If the room temperature solubility is much lower than the heated solubility, the material may precipitate out as the solution cools on the substrate before the film is fully formed. Try using a substrate that is also gently heated.
-
Solvent Volatility: A highly volatile solvent (like chloroform) may evaporate too quickly, "shocking" the material out of solution and leading to a rough, non-uniform film.[7] Switching to a lower volatility solvent like chlorobenzene can provide the necessary time for the molecules to organize into a smoother film.
Q8: Are there any specific safety precautions I should take?
Absolutely. As a laboratory professional, always adhere to your institution's safety guidelines.
-
Ventilation: Always handle volatile organic solvents inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and solvent-resistant gloves (e.g., nitrile).
-
Heat and Ignition Sources: Keep flammable organic solvents away from any potential ignition sources. Use certified heating equipment (hotplates) and avoid open flames.
References
-
This compound. ChemBK. [Link]
-
New carbazole-substituted siloles for the fabrication of efficient non-doped OLEDs. Royal Society of Chemistry. [Link]
-
Kinetics Manipulation Enabled by Solubility Control Toward 19% Organic Solar Cells via Compatible Air Coating. National Institutes of Health (NIH). [Link]
-
(PDF) 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. [Link]
-
Introducing Solubility Control for Improved Organic P-Type Dopants. Chemistry of Materials. [Link]
-
The Role of Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
OLED Breakthroughs: The Crucial Role of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring 4-Bromo-9H-carbazole: A Key OLED Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. National Institutes of Health (NIH). [Link]
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]
-
Synthesis of carbazoles and carbazole derivatives using disubstituted... ResearchGate. [Link]
-
Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. ResearchGate. [Link]
-
3-Bromo-9H-carbazole: High Purity OLED Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Why specific mixed solvent composition leads to appropriate film formation of composite during spin coating? AIP Publishing. [Link]
-
Directly Spin Coating a Low-Viscosity Organic Semiconductor Solution onto Hydrophobic Surfaces: Toward High-Performance Solution-Processable Organic Transistors. ResearchGate. [Link]
-
9-Benzyl-3-bromo-9H-carbazole. PubMed Central. [Link]
-
Synthesis and characterization of semiconducting carbazole thin films. [Link]
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Technical Support Center: Enhancing the Thermal Stability of 9-Benzoyl-3-bromo-9H-carbazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Benzoyl-3-bromo-9H-carbazole and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success and integrity of your experiments. My approach is to not only offer solutions but to also explain the underlying chemical principles to empower your research decisions.
The inherent thermal stability of the carbazole core makes its derivatives highly attractive for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and as intermediates in pharmaceutical synthesis.[1][2][3] However, the introduction of functional groups, such as the N-benzoyl and 3-bromo substituents, can introduce specific thermal sensitivities. Understanding and mitigating these is crucial for reproducible results and the longevity of devices or the purity of pharmaceutical compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of this compound derivatives.
Q1: What is the expected thermal stability of this compound?
Q2: My this compound sample is showing discoloration (yellowing) upon storage. What could be the cause?
Discoloration upon storage, particularly yellowing, is often an indication of chemical degradation. For this compound, this could be due to a few factors:
-
Photodegradation: N-benzoyl carbazole is known to be photosensitive and can undergo a photo-Fries rearrangement, leading to the formation of 1-acyl and 3-acyl carbazole isomers.[6][7] This photoreactivity can occur even under ambient light over time.
-
Oxidation: The carbazole nitrogen, although part of an aromatic system, can be susceptible to oxidation, especially in the presence of light and air.
-
Hydrolysis: The N-benzoyl group can be susceptible to hydrolysis, especially if the sample is exposed to moisture, which would lead to the formation of 3-bromo-9H-carbazole and benzoic acid.
To mitigate this, always store your sample in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing inconsistent results in my experiments. Could the thermal stability of my this compound be a factor?
Absolutely. Inconsistent thermal stability can lead to variable performance in applications like OLEDs or impurities in pharmaceutical synthesis. The primary reasons for batch-to-batch variability in thermal stability include:
-
Purity: The presence of residual starting materials (e.g., 3-bromo-9H-carbazole, benzoyl chloride), catalysts, or solvents from the synthesis can significantly lower the decomposition temperature.
-
Morphology: The crystalline form of the compound can influence its thermal stability. Amorphous materials generally have lower thermal stability than their crystalline counterparts.
-
Handling and Storage: As discussed in Q2, improper handling and storage can lead to gradual degradation, which will affect the thermal properties of the material.
It is crucial to ensure high purity of your material, confirmed by techniques like NMR and GC-MS, and to adhere to strict storage protocols.
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the thermal stability of this compound derivatives during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Premature decomposition during thermal analysis (TGA/DSC) | 1. Sample Impurity: Residual solvents, unreacted starting materials, or catalyst residues can lower the decomposition temperature. | 1. Purification: Re-purify the sample using column chromatography or recrystallization. Ensure complete removal of solvents by drying under high vacuum. |
| 2. Atmosphere in TGA/DSC: The presence of oxygen can lead to oxidative degradation at lower temperatures. | 2. Inert Atmosphere: Always run TGA and DSC experiments under an inert atmosphere (e.g., high-purity nitrogen or argon). | |
| 3. Heating Rate: A very high heating rate in TGA can sometimes lead to an apparent shift to higher decomposition temperatures, while a very slow rate might reveal subtle, lower-temperature degradation events. | 3. Optimize Heating Rate: Use a standard heating rate (e.g., 10 °C/min) for initial analysis and then vary it to probe the kinetics of decomposition if needed. | |
| Poor device performance or lifetime in OLEDs | 1. Thermal Degradation during Deposition: The material may be degrading during the thermal evaporation process. | 1. Lower Deposition Temperature: If possible, lower the evaporation temperature. Ensure a high vacuum to facilitate sublimation at a lower temperature. |
| 2. Morphological Instability: The amorphous thin film may crystallize over time, especially when subjected to joule heating during device operation. | 2. Introduce Bulky Substituents: For long-term stability, consider synthesizing derivatives with bulky substituents to increase the glass transition temperature (Tg) and prevent crystallization. | |
| 3. Chemical Instability in the Device Stack: The material may be reacting with adjacent layers at elevated operating temperatures. | 3. Insert Interlayers: Use appropriate charge-transporting or blocking layers to physically separate the carbazole derivative from potentially reactive layers. | |
| Formation of unexpected byproducts in high-temperature reactions | 1. Thermal Rearrangement: Similar to the photo-Fries rearrangement, a thermal Fries rearrangement of the N-benzoyl group to the carbazole ring could occur. | 1. Lower Reaction Temperature: If the reaction chemistry allows, reduce the reaction temperature. |
| 2. Cleavage of the C-Br Bond: The C-Br bond can cleave at high temperatures, leading to radical species that can participate in side reactions. | 2. Use of Radical Scavengers: In some cases, the addition of a radical scavenger might suppress side reactions, but this needs to be compatible with the desired reaction. | |
| 3. Cleavage of the N-Benzoyl Bond: The N-CO bond can break, leading to the formation of 3-bromo-9H-carbazole and benzoyl-related byproducts. | 3. Alternative Acyl Groups: If the benzoyl group is too labile, consider using a more robust acyl group. |
Part 3: Enhancing Thermal Stability - A Proactive Approach
Instead of just troubleshooting, a proactive approach to designing and handling these molecules can prevent many of the issues outlined above.
Synthetic Considerations for Purity
The synthesis of this compound typically involves the acylation of 3-bromo-9H-carbazole with benzoyl chloride. Common impurities that can affect thermal stability include:
-
Unreacted 3-bromo-9H-carbazole: This can be removed through careful column chromatography or recrystallization.
-
Benzoic acid: A byproduct of the reaction if any moisture is present. It can be removed by a basic wash during the workup.
-
Polyacylated products: While less common, over-acylation can occur.
A robust purification protocol is paramount.
Molecular Design Strategies for Enhanced Stability
For applications requiring very high thermal stability, consider the following molecular design strategies:
-
Introduction of Bulky Substituents: Adding bulky groups (e.g., tert-butyl, phenyl) to the carbazole or benzoyl moiety can increase the rotational energy barrier and raise the glass transition temperature (Tg), leading to better morphological stability in thin films.
-
Increasing Molecular Rigidity: Fusing additional aromatic rings to the carbazole core can create a more rigid structure with a higher decomposition temperature.
-
Replacing the Benzoyl Group: If the N-CO bond is the primary point of failure, consider replacing the benzoyl group with a more thermally stable N-substituent, such as a phenyl or a different aryl group.
Best Practices for Storage and Handling
To maintain the integrity of your this compound derivatives, adhere to the following guidelines:
-
Storage: Store in a tightly sealed, amber glass vial in a desiccator at low temperatures (e.g., <4 °C). For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.
-
Handling: Handle the material in a glovebox or under an inert atmosphere whenever possible to minimize exposure to air and moisture. Avoid prolonged exposure to ambient light.
-
Avoid Incompatibilities: Keep the material away from strong oxidizing agents, strong acids, and strong bases.
Part 4: Visualizing Degradation and Experimental Workflows
Potential Thermal Degradation Pathways
The following diagram illustrates the most probable initial steps in the thermal degradation of this compound.
Caption: Potential initial thermal degradation pathways for this compound.
Experimental Workflow for Thermal Stability Assessment
The following workflow outlines a systematic approach to characterizing the thermal stability of your carbazole derivatives.
Caption: Recommended workflow for comprehensive thermal analysis of carbazole derivatives.
References
-
Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. (2017). PubMed. [Link]
- The production of debrominated aromatics via the catalytic pyrolysis of flexible printed circuit boards. (2023). University of Seoul.
-
(PDF) Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. (2025). ResearchGate. [Link]
-
The Photochemistry and Photophysics of Benzoyl-Carbazole | Request PDF. (n.d.). ResearchGate. [Link]
-
The photochemistry and photophysics of benzoyl-carbazole. (n.d.). RSC Publishing. [Link]
-
Properties, environmental fate and biodegradation of carbazole. (2017). PMC. [Link]
-
Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol | Request PDF. (2025). ResearchGate. [Link]
-
Effect of brominated flame retardant on the pyrolysis products of polymers originating in WEEE. (n.d.). ResearchGate. [Link]
- Products of Thermal Decomposition of Bromin
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Degradation of carbazole and its derivatives by a Pseudomonas sp. (n.d.). PubMed. [Link]
-
The photochemistry and photophysics of benzoyl-carbazole. (2024). The Hebrew University of Jerusalem. [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.). ResearchGate. [Link]
-
Bond dissociation energies in simple molecules. (n.d.). NIST Technical Series Publications. [Link]
-
Synthesis and properties of tert-butylphenyl carbazole derivatives with high thermal stabilities and high fluorescent quantum yields. (2025). ResearchGate. [Link]
-
Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. [Link]
- Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (n.d.).
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). PMC. [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). ACS Publications. [Link]
-
Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole | Poster Board #738. (n.d.). American Chemical Society. [Link]
-
Bond Dissociation Energies. (n.d.). CRC Handbook of Chemistry and Physics. [Link]
-
Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp. (n.d.). PubMed. [Link]
-
Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers | Request PDF. (n.d.). ResearchGate. [Link]
-
N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. (n.d.). MDPI. [Link]
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Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
- CN103601668A - Preparation method of N-phenyl-3-bromocarbazole. (n.d.).
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. [Link]
-
Acyl-carbazole derivatives generated in this study from structurally... (n.d.). ResearchGate. [Link]
-
(PDF) Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. [Link]
-
LXXIII.—N-Acyl derivatives of carbazole. (n.d.). Journal of the Chemical Society, Transactions (RSC Publishing). [Link]
-
N-Phenyl-3-broMocarbazole. (2024). ChemBK. [Link]
-
Influence of biodegradation on carbazole and benzocarbazole distributions in oil columns from the Liaohe basin, NE China. (2003). Bohrium. [Link]
-
Synthesis and thermal decomposition of 3-aroyl-4-aryl-2-pyrazolines. (1995). Semantic Scholar. [Link]
-
Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. (2024). MDPI. [Link]
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Technical Support Center: Purification of Substituted Carbazole Isomers
Welcome to the technical support center for the purification of substituted carbazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Carbazole derivatives are known for their high thermal stability and unique electronic properties, but the close structural similarity between their isomers presents significant purification hurdles.[1][2][3][4] This resource provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: Why are substituted carbazole isomers so difficult to separate?
A1: The primary challenge lies in the very similar physicochemical properties of isomers. Regioisomers of substituted carbazoles often have nearly identical polarity, solubility, and molecular weight.[5] This similarity means they behave almost identically in common purification systems like standard column chromatography and recrystallization, leading to co-elution or co-crystallization.[6]
Q2: How do I know if my purified carbazole is contaminated with an isomer?
A2: A combination of analytical techniques is essential for a thorough purity assessment.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying closely related isomers.[5][7][8][9] A single, sharp peak on an HPLC chromatogram is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of isomers, which will show distinct sets of signals in the aromatic region.[7][10] A complex spectrum with more peaks than expected for a single compound suggests impurities.[10]
-
Mass Spectrometry (MS): While MS will confirm the molecular weight, it cannot distinguish between isomers as they have the same mass.[7] However, GC-MS is useful for identifying volatile impurities.[5]
Q3: What is the impact of isomeric impurities on my research?
A3: Even trace amounts of isomeric impurities can have a profound impact, particularly in materials science. Studies have shown that isomeric impurities, sometimes present in concentrations below 0.5 mol%, can dramatically alter the photophysical properties of carbazole derivatives, including their fluorescence and phosphorescence characteristics.[6][11][12] In drug development, unidentified isomers can lead to inaccurate biological activity data and potential safety concerns.
Purification Strategy Decision Workflow
The first step in any purification is to choose the right starting technique. This decision tree can guide your initial approach based on the state of your crude product and the level of impurity.
Caption: Initial decision workflow for purifying crude substituted carbazoles.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful tool, but isomer separation requires careful optimization.
Issue 1: My carbazole isomers are co-eluting on the column.
-
Causality: Co-elution occurs when the selectivity of your chromatographic system is insufficient to differentiate between the isomers.[13] This is the most common and difficult challenge.
-
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Polarity: Use a weaker eluent system. This increases the compound's retention time on the stationary phase, allowing for more interaction and potentially better separation. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
-
Try Different Solvent Systems: Sometimes, changing the nature of the solvents can improve selectivity. Consider systems like Toluene/Ethyl Acetate, Dichloromethane/Methanol, or Hexane/Acetone.[14]
-
-
Change the Stationary Phase:
-
If isomers remain inseparable on silica, they may have different interactions with a different stationary phase. For basic carbazoles, alumina can be a good alternative to silica.[15]
-
For HPLC, specialized columns, such as those with carbazole-based stationary phases, can offer unique dipole-dipole and π-π stacking interactions that significantly enhance the separation of isomeric compounds.[16][17][18]
-
-
Improve Column Technique:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can result in a tighter band and better separation.
-
Reduce Flow Rate: A slower flow rate increases the interaction time between the compounds and the stationary phase, which can improve resolution.[6]
-
Avoid Overloading: Do not load too much sample relative to the column size, as this will inevitably lead to poor separation.[6]
-
-
Issue 2: My aminopropyl-substituted carbazole is showing significant peak tailing.
-
Causality: This is a classic issue when purifying basic compounds on standard silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to elute slowly and unevenly.[15]
-
Solutions:
-
Add a Mobile Phase Modifier: The most effective solution is to add a small amount of a competitive base to the eluent to neutralize the acidic silanol sites. Add 0.1-1% triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% TEA).[15] This will block the strong interaction and lead to a more symmetrical peak.
-
Use an Alternative Stationary Phase: As mentioned above, switching to a less acidic stationary phase like alumina can mitigate this issue.[15]
-
Protocol: Optimized Flash Column Chromatography for Isomer Separation
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system where the isomers show a small but noticeable difference in Rf value (ΔRf ≈ 0.05-0.1). Aim for an Rf of the lower-eluting isomer to be around 0.2-0.3 in this system.
-
Column Packing: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of your crude sample. Pack the column using your chosen eluent.
-
Sample Loading: Dissolve the crude product (e.g., 200 mg) in a minimal amount of the eluent or dichloromethane. Alternatively, perform a dry load by adsorbing the sample onto ~1 g of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[6]
-
Elution: Begin eluting the column with the selected mobile phase. A shallow gradient elution (slowly and gradually increasing the polarity) is often more effective for separating close-running spots than an isocratic (constant solvent composition) elution.
-
Fraction Collection & Analysis: Collect small, uniform fractions. Analyze every few fractions by TLC to identify which contain your desired isomer in pure form.[6]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified carbazole isomer.[15]
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying compounds that are solids, especially if one isomer is present as a major component.
Issue 1: Both isomers are crystallizing out of solution together.
-
Causality: This happens when the isomers have very similar solubility profiles in the chosen solvent, leading to co-crystallization.[6]
-
Solutions:
-
Systematic Solvent Screening: The success of recrystallization hinges on finding the right solvent. An ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[19] Test a variety of solvents of different polarities.
-
| Solvent Class | Example Solvents to Screen | Typical Use Case for Carbazoles |
| Alcohols | Ethanol, Methanol, Isopropanol | Effective for many N-aryl and substituted carbazoles.[20][21][22] |
| Aromatics | Toluene, Xylene | Good for less polar carbazole derivatives.[19][23] |
| Ketones | Acetone | Often used to dissolve the crude product before crystallization.[20][21] |
| Esters | Ethyl Acetate | Can be effective; sometimes used in solvent/anti-solvent pairs. |
| Mixed Solvents | Acetone/Water, Ethanol/Water | Using a solvent/anti-solvent system can fine-tune solubility and induce crystallization. |
Issue 2: No crystals are forming, or an oil separates out.
-
Causality: This can be due to several factors: the solution is not supersaturated (too much solvent was used), the compound has a low melting point, or significant impurities are inhibiting crystallization.
-
Solutions:
-
Induce Crystallization:
-
Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: If too much solvent was used, gently evaporate some of it to create a more concentrated, supersaturated solution, then allow it to cool again.
-
Re-purify: If the sample is very impure, it may be necessary to first pass it through a quick silica gel plug to remove the bulk of impurities before attempting recrystallization again.
-
Protocol: Recrystallization of a Substituted Carbazole
-
Dissolution: Place the crude carbazole isomer (e.g., 1 gram) into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., 20-30 mL of ethanol for 1H-Benzo(a)carbazole) and heat the mixture to boiling with stirring until all the solid dissolves.[19]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[19]
-
Further Cooling: Once crystal formation appears to have stopped at room temperature, place the flask in an ice bath for at least 30-45 minutes to maximize the yield of crystals.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[19]
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
-
Validation: Check the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.[19]
Advanced Purification Troubleshooting
Caption: Options for when standard purification techniques are insufficient.
References
- High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development. Benchchem.
- Technical Support Center: Purification of Aminopropyl Carbazole Deriv
- Technical Support Center: Recrystalliz
- Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Compar
- Technical Support Center: Minimizing Impurities in Commercial Carbazole Sources. Benchchem.
- Confirming the Purity of 1H-Benzo[c]carbazole: A Compar
- High-performance liquid chromatographic separation of carbazole alkaloids.
- Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto.
- Technical Support Center: Purification of 2,6-Dimethyl-9H-carbazole. Benchchem.
- Complete chromatographic separation of steroids including 17α- and 17β-estradioles using carbazole-based polymeric.
- Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. PubMed.
- Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC.
- Technical Support Center: Synthesis and Purification of 1H-Benzo[c]carbazole. Benchchem.
- Purification of carbazole by solvent crystallization under two forced cooling modes.
- Preparation and property analysis of antioxidant of carbazole derivatives.
- What Makes Carbazole Derivatives Chemically Stable? Aalpha Editing.
- Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes.
- Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects.
- Application Notes and Protocols for the Purification of 2,6-Dimethyl-9H-carbazole. Benchchem.
- Carbazole isomers induce ultralong organic phosphorescence. PubMed.
- Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers.
- Co-Eluting compounds in Column chrom
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Technical Support Center: Optimizing Reaction Conditions for the Benzoylation of Carbazole Derivatives
Welcome to the Technical Support Center dedicated to the benzoylation of carbazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important transformation. Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, and their functionalization via benzoylation is a key step in the synthesis of many biologically active compounds and functional materials.[1][2][3] This resource provides field-proven insights and scientifically grounded protocols to help you overcome common challenges and optimize your reaction outcomes.
Understanding the Benzoylation of Carbazoles: A Tale of Two Pathways
The benzoylation of carbazole derivatives can proceed through two primary pathways, the choice of which is dictated by the reaction conditions:
-
N-Benzoylation: This reaction occurs at the nitrogen atom of the carbazole ring, forming an N-acyl carbazole. This transformation is typically achieved by treating the carbazole with a benzoylating agent in the presence of a base.[4]
-
C-Benzoylation (Friedel-Crafts Acylation): This is an electrophilic aromatic substitution reaction where the benzoyl group is introduced onto the carbazole's aromatic ring. This reaction requires a Lewis acid catalyst to activate the benzoylating agent.[5]
The success of your benzoylation reaction hinges on understanding the interplay of various factors that influence yield, selectivity, and the ease of purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the benzoylation of carbazole derivatives in a question-and-answer format.
Low or No Yield
Q1: My Friedel-Crafts benzoylation of a substituted carbazole is giving a very low yield. What are the likely causes?
A: Low yields in Friedel-Crafts acylations of carbazoles can stem from several factors:
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture.[6] Exposure to atmospheric moisture can lead to hydrolysis and deactivation.
-
Solution: Use freshly opened or sublimed AlCl₃. Ensure all glassware is rigorously dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. The product, an aryl ketone, is a Lewis base that can form a complex with the catalyst, rendering it inactive.[5]
-
Solution: Use at least one equivalent of the Lewis acid catalyst relative to the carbazole substrate.
-
-
Poorly Reactive Substrate: If your carbazole derivative contains strongly electron-withdrawing groups, the aromatic ring will be deactivated towards electrophilic substitution, hindering the reaction.
-
Solution: Consider using a more potent Lewis acid or higher reaction temperatures. However, be mindful that harsh conditions can lead to side reactions.
-
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive in Friedel-Crafts conditions.[6][7]
-
Solution: Use anhydrous solvents and ensure your carbazole starting material is dry.
-
Q2: I'm attempting an N-benzoylation using a base, but the reaction is not proceeding to completion. Why might this be?
A: Incomplete N-benzoylation is often traced back to the choice and handling of the base and reactants:
-
Inappropriate Base: The base must be strong enough to deprotonate the carbazole's N-H group but should not react with the benzoyl chloride. The pKa of the carbazole N-H is in the mid-teens.[8]
-
Solution: Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like pyridine and triethylamine.[6] The choice may depend on the specific substrate and solvent.
-
-
Protonation of the Carbazole: If a weak base is used, the HCl generated during the reaction can protonate the starting carbazole, making it non-nucleophilic.[9]
-
Solution: Ensure you are using at least one equivalent of a suitable base.
-
-
Steric Hindrance: If your carbazole derivative has bulky substituents near the nitrogen atom, this can sterically hinder the approach of the benzoylating agent.
-
Solution: You may need to use higher reaction temperatures or a more reactive benzoylating agent.
-
Poor Regioselectivity in Friedel-Crafts Acylation
Q3: My Friedel-Crafts benzoylation is producing a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the Friedel-Crafts acylation of carbazoles can be challenging, as multiple positions on the aromatic rings are susceptible to electrophilic attack.[10] Several factors influence the site of acylation:
-
Substituent Effects: The electronic properties of existing substituents on the carbazole ring will direct the incoming benzoyl group. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will direct to the meta position and deactivate the ring.
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. In some cases, non-polar solvents may favor the kinetic product, while polar solvents can lead to the thermodynamic product.[11] For instance, in the acylation of naphthalene, non-polar solvents favor substitution at the alpha-position, whereas polar solvents favor the beta-position.[11]
-
Solution: Experiment with a range of solvents, from non-polar (e.g., dichloromethane, carbon disulfide) to polar (e.g., nitrobenzene).
-
-
Catalyst Choice: Different Lewis acids can exhibit different selectivities.
-
Solution: Boron trichloride (BCl₃) has been reported to mediate selective ortho-benzoylation of aromatic amines, which could be applicable to carbazoles.[10]
-
Side Reactions and Impurity Formation
Q4: I'm observing the formation of multiple benzoylated products in my Friedel-Crafts reaction. What's happening?
A: The formation of di- or poly-benzoylated products is a common side reaction in Friedel-Crafts acylation.[10]
-
Cause: The initially formed benzoylated carbazole can be more reactive than the starting material, leading to a second acylation.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the carbazole substrate relative to the benzoyl chloride.
-
Reverse Addition: Add the carbazole solution slowly to the mixture of benzoyl chloride and Lewis acid to maintain a low concentration of the activated electrophile.
-
Lower Temperature: Running the reaction at a lower temperature can help to minimize over-acylation.
-
Q5: My purified product is contaminated with benzoic acid. How can I effectively remove it?
A: Benzoic acid is a common impurity resulting from the hydrolysis of benzoyl chloride.[6][9]
-
Solution: During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[7][9] This will convert the acidic benzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous phase. Perform multiple washes to ensure complete removal.[7]
Purification Challenges
Q6: My benzoylated carbazole derivative is difficult to purify by column chromatography. It's either streaking or co-eluting with impurities. What can I do?
A: Purification of carbazole derivatives can be tricky due to their polarity and potential for interaction with the stationary phase.
-
Streaking/Tailing on Silica Gel: The carbazole nitrogen, even when acylated, can be basic enough to interact with the acidic silanol groups on the surface of silica gel, leading to poor peak shape.[12]
-
Co-elution of Isomers: If you have a mixture of regioisomers, separation by standard column chromatography can be challenging due to their similar polarities.
-
Solution:
-
Optimize Solvent System: Experiment with different solvent systems, including gradients, to maximize the separation.
-
Recrystallization: This can be a highly effective method for separating isomers if a suitable solvent system can be found.[13] Experiment with single or binary solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[13]
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.[13]
-
-
Experimental Protocols & Data
General Protocol for Friedel-Crafts Benzoylation of a Carbazole Derivative
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath and slowly add benzoyl chloride (1.05 eq.).
-
Substrate Addition: Dissolve the carbazole derivative (1.0 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.[7]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[7][14]
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude product by column chromatography or recrystallization.[7]
General Protocol for N-Benzoylation of a Carbazole Derivative
-
Preparation: To a solution of the carbazole derivative (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF), add a base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Benzoyl Chloride Addition: Cool the reaction mixture to 0 °C and add benzoyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup:
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 1: Influence of Reaction Parameters on Carbazole Benzoylation
| Parameter | N-Benzoylation | C-Benzoylation (Friedel-Crafts) | Rationale & Key Considerations |
| Reagent | Benzoyl Chloride/Anhydride | Benzoyl Chloride/Anhydride | Benzoyl chloride is highly reactive but moisture-sensitive.[6] |
| Catalyst/Base | Base (e.g., NaH, K₂CO₃, Pyridine) | Lewis Acid (e.g., AlCl₃, FeCl₃, BCl₃)[15][16] | Base deprotonates the carbazole N-H.[8] Lewis acid activates the benzoyl chloride.[5] |
| Stoichiometry | Base ( >1 eq.), Benzoyl Chloride ( ~1.1 eq.) | Lewis Acid ( >1 eq.), Benzoyl Chloride ( ~1.05 eq.) | Excess base prevents protonation of the starting material.[9] Stoichiometric Lewis acid is needed due to product complexation.[5] |
| Solvent | Aprotic (e.g., THF, DMF, Acetonitrile) | Anhydrous, non-coordinating (e.g., DCM, DCE, CS₂) | Polar aprotic solvents for N-benzoylation. Solvent can influence regioselectivity in C-benzoylation.[11] |
| Temperature | 0 °C to reflux | 0 °C to reflux | Higher temperatures may be needed for less reactive substrates but can increase side reactions. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the benzoylation of carbazole derivatives.
Caption: Troubleshooting workflow for carbazole benzoylation.
References
-
Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation. PubMed, 7 May 2021, [Link].
-
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Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles. Catalysis Science & Technology (RSC Publishing), [Link].
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Novel N-acyl-carbazole derivatives as 5-HT7R antagonists. PubMed, 3 Mar. 2016, [Link].
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Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, [Link].
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Benzoylation. Unacademy, [Link].
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Friedel Crafts Acylation And Alkylation Reaction. BYJU'S, [Link].
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Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online, 21 Feb. 2020, [Link].
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Technical Support Center: Strategies to Improve Photoluminescence Quantum Yield in Carbazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole-based compounds. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you enhance the photoluminescence quantum yield (PLQY) of your carbazole derivatives. Our focus is on elucidating the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered when working to improve the PLQY of carbazole compounds.
Q1: My carbazole compound shows high fluorescence in solution but the PLQY drops significantly in the solid state. What is causing this?
A1: This phenomenon is often attributed to Aggregation-Caused Quenching (ACQ) . In dilute solutions, carbazole molecules are well-dispersed, and their fluorescence properties are intrinsic to the individual molecule. However, in the solid state or in concentrated solutions, the planar structure of the carbazole core can lead to strong π–π stacking interactions between molecules.[1][2] This aggregation can create non-radiative decay pathways for the excited state, thus quenching the fluorescence and lowering the PLQY.[3][4]
Troubleshooting Steps:
-
Concentration-Dependent Study: To confirm ACQ, perform a concentration-dependent fluorescence study. A decrease in PLQY with increasing concentration is a strong indicator of ACQ.[4][5]
-
Introduce Bulky Substituents: A common strategy to mitigate ACQ is to introduce bulky groups (e.g., tert-butyl groups) at various positions on the carbazole core (such as the 3, 6, and 9 positions).[3][4] These bulky substituents create steric hindrance that disrupts π–π stacking, thereby preserving the high PLQY in the solid state.[3][4]
-
Induce Aggregation-Induced Emission (AIE): In some cases, molecular design can be tailored to promote Aggregation-Induced Emission (AIE), a phenomenon where aggregation enhances, rather than quenches, fluorescence. This is often achieved by introducing rotor-like groups into the carbazole derivative. In solution, the free rotation of these groups provides a non-radiative decay pathway. In the aggregated state, this rotation is restricted, which blocks the non-radiative pathway and forces the molecule to decay radiatively, thus "turning on" the fluorescence.[2][6]
Q2: I have introduced halogen atoms into my carbazole derivative to tune its electronic properties, but the fluorescence is significantly quenched. Why is this happening?
A2: The quenching of fluorescence upon halogenation is typically due to the heavy atom effect .[7] Heavier halogen atoms like bromine and iodine can enhance spin-orbit coupling.[8][9] This increased spin-orbit coupling promotes intersystem crossing (ISC), the process where an excited singlet state (S1) is converted to a triplet state (T1).[8][9] Since fluorescence is radiative decay from the S1 state, a more efficient ISC process will depopulate the S1 state and thus quench the fluorescence, leading to a lower PLQY.[7][8][9]
Causality and Experimental Choices:
-
The strength of the heavy atom effect is dependent on the atomic number of the halogen and its proximity to the carbazole core.[10] For instance, iodine will have a stronger quenching effect than bromine, which in turn is stronger than chlorine.[7]
-
If your goal is high fluorescence, it is advisable to avoid heavy halogens or to position them further away from the carbazole moiety using flexible alkyl chains to minimize the internal heavy atom effect.[8][9]
-
Conversely, if you are designing materials for applications that utilize triplet excitons, such as phosphorescence or thermally activated delayed fluorescence (TADF), the heavy atom effect can be strategically employed to enhance ISC.[8][9][11]
Q3: How can I design carbazole-based Thermally Activated Delayed Fluorescence (TADF) emitters with high PLQY?
A3: Designing efficient TADF emitters requires a delicate balance of several molecular parameters. The core principle of TADF is to harvest triplet excitons by enabling their conversion back to singlet excitons through reverse intersystem crossing (RISC), which is then followed by fluorescence. For a high PLQY in TADF molecules, you need to:
-
Minimize the Singlet-Triplet Energy Gap (ΔEST): A small ΔEST is crucial for efficient RISC. This is typically achieved by designing donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) is localized on the donor (carbazole) and the lowest unoccupied molecular orbital (LUMO) is on the acceptor.[12][13] This spatial separation of HOMO and LUMO reduces their overlap and consequently lowers ΔEST.[12]
-
Enhance Radiative Decay Rate: While a small ΔEST is necessary, the molecule must still possess a high radiative decay rate from the singlet state to ensure efficient fluorescence.[14]
-
Suppress Non-radiative Decay: Molecular rigidity is key to minimizing non-radiative decay pathways.[10][15] Introducing steric hindrance can restrict intramolecular rotations and vibrations that would otherwise lead to energy loss as heat.[13] Using a rigid, non-planar bridge like a carbazole unit itself can help mitigate intramolecular rotation and suppress ACQ.[12]
Molecular Design Workflow for High PLQY TADF Emitters
Caption: Workflow for designing high PLQY TADF emitters.
Q4: My PLQY measurements are inconsistent across different batches of the same carbazole compound. What could be the issue?
A4: Inconsistent PLQY measurements are often traced back to impurities in the sample.[3][16] The photophysical properties of carbazole derivatives can be highly sensitive to even trace amounts of impurities, which can act as quenchers or emitters themselves.[16][17]
Troubleshooting and Validation Protocol:
-
Purity Analysis: It is imperative to thoroughly characterize the purity of each batch. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry should be employed to ensure the absence of starting materials, byproducts, or isomeric impurities.[5][11]
-
Rigorous Purification: Implement stringent purification protocols. This may include multiple rounds of column chromatography, recrystallization, and/or sublimation to remove any luminescent impurities.
-
Solvent Purity: Ensure that the solvents used for PLQY measurements are of spectroscopic grade and free from fluorescent impurities.
-
Consistent Measurement Parameters: Maintain consistent experimental conditions for all PLQY measurements, including the concentration of the solution, the excitation wavelength, and the temperature.[4]
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Diagnosing and Overcoming Low PLQY in the Solid State
Issue: A newly synthesized carbazole derivative exhibits a PLQY of >80% in a dilute solution of dichloromethane, but the PLQY of the powder sample is less than 10%.
| Step | Action | Rationale |
| 1 | Confirm ACQ | Prepare a series of solutions with increasing concentrations (e.g., 10-6 M to 10-3 M) and measure the PLQY of each. A decrease in PLQY with increasing concentration points to ACQ.[4] |
| 2 | Analyze Molecular Structure | Examine the molecular structure for features that promote π–π stacking, such as a planar carbazole core with minimal steric hindrance. |
| 3 | Structural Modification | Synthesize a new derivative with bulky substituents (e.g., tert-butyl, phenyl) at the 3, 6, or 9 positions of the carbazole.[3][4] This will sterically hinder intermolecular interactions. |
| 4 | Alternative Strategy: AIE | If structural modification to prevent aggregation is not feasible, consider designing a derivative that exhibits AIE by incorporating molecular rotors.[6] |
| 5 | Characterize the New Derivative | Repeat the concentration-dependent PLQY study and measure the solid-state PLQY of the modified compound to verify the improvement. |
Guide 2: Optimizing Donor-Acceptor Interactions for Enhanced PLQY
Issue: A donor-acceptor type carbazole compound shows a lower than expected PLQY, possibly due to inefficient intramolecular charge transfer (ICT).
Step-by-Step Protocol:
-
Solvatochromism Study:
-
Procedure: Dissolve the compound in a range of solvents with varying polarities (e.g., hexane, toluene, THF, dichloromethane, acetonitrile).
-
Analysis: Measure the absorption and emission spectra in each solvent. A significant red-shift in the emission maximum with increasing solvent polarity is indicative of a strong ICT character.[18][19] A lack of a significant shift may suggest poor electronic coupling between the donor and acceptor.
-
-
Computational Modeling:
-
Procedure: Perform Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to visualize the HOMO and LUMO distributions.
-
Analysis: Confirm that the HOMO is localized on the carbazole donor and the LUMO is on the acceptor moiety. Analyze the spatial overlap between these orbitals.
-
-
Molecular Bridge Modification:
-
Rationale: The nature and length of the π-conjugated bridge connecting the donor and acceptor can significantly influence the ICT and PLQY.[20][21]
-
Action: Synthesize a series of analogues with different bridges (e.g., thiophene, phenyl) or vary the length of the bridge to fine-tune the electronic coupling and donor-acceptor distance.[20][21]
-
-
Re-evaluation:
-
Procedure: Conduct the solvatochromism study and PLQY measurements on the new derivatives to identify the optimal molecular architecture.
-
Donor-Acceptor Optimization Workflow
Caption: Workflow for optimizing donor-acceptor interactions.
III. Data Summary
The following table summarizes the PLQY of various carbazole derivatives with different substitution patterns, highlighting the impact of molecular design on their emissive properties.
| Compound Type | Substitution | PLQY (%) | State | Key Strategy | Reference(s) |
| Carbazole Derivative | 3,6-di-tert-butyl | 72-89 | Solution | Steric Hindrance | [4] |
| Carbazole Derivative | 3,6-di-tert-butyl | 40-85 | Solid | Steric Hindrance | [4] |
| Carbazolocarbazole | Spiro-configuration | ~80 | Polymer Matrix | Molecular Rigidity | [15] |
| Carbazole-N-salicylidene aniline | Non-fluorinated | ~100 | Solution | AIEgen | [22][23] |
| Carbazole-N-salicylidene aniline | Pentafluorinated | <1 | Solution | Halogen Quenching | [22][23] |
| Brominated Carbazole | 6-(4-bromophenoxy)hexyl | 39.5 (phosphorescence) | Crystal | Intermolecular Heavy Atom Effect | [8][9] |
IV. Experimental Protocols
Protocol 1: Measurement of Photoluminescence Quantum Yield (PLQY) in Solution using an Integrating Sphere
This protocol describes a standard method for accurately determining the PLQY of a carbazole compound in solution.
-
Sample Preparation:
-
Prepare a dilute solution of the carbazole compound in a spectroscopic grade solvent (e.g., dichloromethane, toluene) with an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a blank sample containing only the pure solvent.
-
-
Instrument Setup:
-
Use a spectrofluorometer equipped with an integrating sphere.
-
Set the excitation wavelength to the absorption maximum of the compound.
-
Set the emission wavelength range to cover the entire fluorescence spectrum of the compound.
-
-
Measurement Procedure:
-
Place the blank sample (solvent) in the integrating sphere and measure the spectrum of the excitation source (this is the reference measurement).
-
Place the sample solution in the integrating sphere and measure the emission spectrum. This will include both the scattered excitation light and the sample's fluorescence.
-
-
Data Analysis:
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software will typically perform this calculation automatically by integrating the area under the emission peak and the area of the absorbed light (the difference in the excitation peak between the reference and sample measurements).
-
V. References
-
Bright persistent luminescence from pure organic molecules through a moderate intermolecular heavy atom effect - PMC - NIH. (n.d.). Retrieved from [Link]
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Rational Molecular Design for Boosting Afterglow Efficiency in Nonplanar Carbazolocarbazoles | JACS Au - ACS Publications. (n.d.). Retrieved from [Link]
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Bright persistent luminescence from pure organic molecules through moderate intermolecular heavy atom effect - ResearchGate. (n.d.). Retrieved from [Link]
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Molecular design and synthetic approach to C2,C3,C4-modified carbazoles: high triplet energy bipolar host materials for efficient blue phosphorescent organic light emitting diodes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines - PubMed Central. (n.d.). Retrieved from [Link]
-
CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES - ResearchGate. (n.d.). Retrieved from [Link]
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Identifying the Factors That Lead to PLQY Enhancement in Diluted TADF Exciplexes Based on Carbazole Donors | The Journal of Physical Chemistry C - ACS Publications. (2019-06-25). Retrieved from [Link]
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Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
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Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines | ACS Omega - ACS Publications. (2024-08-23). Retrieved from [Link]
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Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature | Request PDF - ResearchGate. (2025-08-05). Retrieved from [Link]
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Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry - PubMed. (2023-10-06). Retrieved from [Link]
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Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect - MDPI. (2024-02-26). Retrieved from [Link]
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Discerning the internal spatial heavy-atom effect on the organic phosphorescence of 9-phenylcarbazole by transient absorption spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Design Strategy for High-Performance Dendritic Carbazole-Containing Alkynylplatinum(II) Complexes and Their Application in Solution-Processable Organic Light-Emitting Devices - PubMed. (n.d.). Retrieved from [Link]
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Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability - MDPI. (n.d.). Retrieved from [Link]
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Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Anirban Mondal. (2025-09-03). Retrieved from [Link]
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Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules - PubMed. (2015-01-25). Retrieved from [Link]
-
Optimization of the carbazole–pyrimidine linking pattern for achieving efficient TADF - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]
-
New carbazole-based fluorophores: Synthesis, characterization, and aggregation-induced emission enhancement - HKUST Research Portal. (2009-01-15). Retrieved from [Link]
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Identifying the Factors That Lead to PLQY Enhancement in Diluted TADF Exciplexes Based on Carbazole Donors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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9-(Pyridin-3-yl)-9H-carbazole derivatives as host materials for green phosphorescent organic light-emitting diodes - Sungkyunkwan University. (n.d.). Retrieved from [Link]
-
Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G. (2022-01-04). Retrieved from [Link]
-
Modulation of Donor-Acceptor Distance in a Series of Carbazole Push-Pull Dyes; A Spectroscopic and Computational Study - NIH. (n.d.). Retrieved from [Link]
-
Aggregation induced emission and reversible mechanofluorochromism active carbazole–anthracene conjugated cyanostilbenes with different terminal substitutions - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
High Purity Carbazole Derivative: Advanced Materials for Organic Electronics and OLEDs. (n.d.). Retrieved from [Link]
-
Novel carbazole derivatives designed by an ortho-linkage strategy for efficient phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]
-
A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution - MDPI. (n.d.). Retrieved from [Link]
-
Modulation of Donor-Acceptor Distance in a Series of Carbazole Push-Pull Dyes; A Spectroscopic and Computational Study - PubMed. (2018-02-14). Retrieved from [Link]
-
A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]
-
Two decades of carbazole–triarylborane hybrids in optoelectronics - RSC Publishing. (2025-04-18). Retrieved from [Link]
-
Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]
-
UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - MDPI. (n.d.). Retrieved from [Link]
-
Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - NIH. (n.d.). Retrieved from [Link]
-
Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed. (n.d.). Retrieved from [Link]
-
Revisiting Carbazole: Origin, Impurity, and Properties. (2021-06-21). Retrieved from [Link]
-
Preservation of the donor–acceptor character of a carbazole–phenalenone dyad upon adsorption on Pt(111) - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00925C. (2020-12-08). Retrieved from [Link]
-
The Impact of C2 Insertion into a Carbazole Donor on the Physicochemical Properties of Dibenzo[a,j]phenazine‐Cored Donor–Acceptor–Donor Triads - PubMed Central. (n.d.). Retrieved from [Link]
-
Preservation of the donor–acceptor character of a carbazole–phenalenone dyad upon adsorption on Pt(111) - Nanoscale Advances (RSC Publishing). (n.d.). Retrieved from [Link]
-
Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States - MDPI. (2023-06-05). Retrieved from [Link]
-
(PDF) UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - ResearchGate. (2025-10-27). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to OLED Host Materials: Evaluating 9-Benzoyl-3-bromo-9H-carbazole Against Industry Benchmarks
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the judicious selection of the host material for the emissive layer is paramount. The host matrix plays a multifaceted role: it dissolves and separates guest emitter molecules to prevent aggregation-induced quenching, facilitates charge transport, and ensures efficient energy transfer to the guest. This guide provides a comprehensive comparison of a novel carbazole derivative, 9-Benzoyl-3-bromo-9H-carbazole, with established industry-standard host materials.
Carbazole-based compounds have long been a cornerstone in the development of OLED materials, lauded for their robust thermal stability, excellent hole-transporting characteristics, and wide energy gaps.[1][2][3] The subject of this guide, this compound, introduces intriguing molecular design elements—a benzoyl group at the 9-position and a bromine atom at the 3-position of the carbazole core. These substitutions are anticipated to significantly modulate the electronic and photophysical properties of the parent carbazole moiety. The electron-withdrawing nature of the benzoyl group can influence the material's electron affinity and charge transport balance, while the bromine atom can enhance intersystem crossing, a critical process in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) devices.[4][5]
However, as a nascent material, comprehensive experimental data for this compound is not yet widely available in peer-reviewed literature. Therefore, this guide will leverage data from closely related analogues and foundational studies on its constituent functional groups to provide a scientifically grounded prospective analysis. We will compare its predicted attributes against the well-documented performance of two stalwart host materials, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP), as well as a representative high-performance host for TADF applications.
Molecular Design and Predicted Properties of this compound
The molecular architecture of this compound suggests a bipolar or more electron-accepting character compared to traditional hole-transporting carbazole hosts. The benzoyl group, an electron-withdrawing moiety, is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can potentially improve electron injection and transport, leading to a more balanced charge carrier flux within the emissive layer—a crucial factor for achieving high recombination efficiency.
A pertinent study on benzoyl-carbazole (BCz) has shown that such compounds can exhibit solvent-dependent TADF.[6] This is attributed to the stabilization of a charge-transfer excited state in polar environments. This suggests that this compound could be a promising candidate as a host for fluorescent emitters, or even as a TADF emitter itself.
However, the same study also highlights a potential pitfall: photochemical instability.[6] Benzoyl-carbazoles can undergo a photo-Fries rearrangement, a photochemical reaction that could degrade the material and, consequently, the operational lifetime of an OLED device. This is a critical consideration for any application where the material will be exposed to high-energy excitons.
The bromine substitution at the 3-position is another key feature. Heavy atoms like bromine are known to enhance spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet states. While beneficial for phosphorescent guest emitters, this could also potentially quench fluorescence if the material is intended as a host for a fluorescent dopant.
Below is a diagram illustrating the molecular structure of this compound and the benchmark materials.
Caption: Molecular structures of the compared OLED host materials.
Comparative Analysis with Benchmark Host Materials
To contextualize the potential of this compound, we compare its predicted properties with the experimentally verified data of CBP and mCP, two of the most widely used host materials in phosphorescent OLEDs (PhOLEDs), and a representative high-performance TADF host.
| Property | This compound (Predicted) | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | mCP (1,3-Bis(N-carbazolyl)benzene) | High-Performance TADF Host (e.g., Xanthone-based) |
| Charge Transport | Potentially bipolar | Predominantly hole-transporting | Predominantly hole-transporting | Bipolar |
| Triplet Energy (ET) | Moderate to High | ~2.56 eV | ~2.91 eV | ~2.82 eV[1] |
| HOMO Level | Deeper than CBP/mCP | ~5.9 eV | ~5.9 eV | Varies, often deep |
| LUMO Level | Lower than CBP/mCP | ~2.4 eV | ~2.4 eV | Varies |
| Potential Application | Host for PhOLEDs/TADF, potentially TADF emitter | Host for green and red PhOLEDs | Host for blue PhOLEDs | Host for TADF emitters |
| Potential Drawbacks | Photochemical instability (Photo-Fries rearrangement)[6] | Lower triplet energy not ideal for blue PhOLEDs | Relatively poor electron transport | Can be complex to synthesize |
Performance in OLED Devices
The ultimate measure of a host material is its performance within a device. The following table summarizes typical performance metrics for OLEDs utilizing CBP and mCP as hosts. Data for this compound is not available and awaits experimental verification.
| Host Material | Emitter Type | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Lifetime (e.g., LT95 @ 1000 cd/m²) |
| CBP | Green PhOLED (e.g., Ir(ppy)3) | ~20% | ~70-80 | ~3.0 | Moderate |
| mCP | Blue PhOLED (e.g., FIrpic) | >20% | ~40-50 | ~3.5-4.0 | Moderate to High[7] |
| Xanthone-based Host | Green TADF (e.g., t4CzIPN) | 22.0%[1] | High | Low | High[1] |
| This compound | - | Data not available | Data not available | Data not available | Data not available |
Experimental Methodologies
To ensure scientific integrity and provide a practical framework for researchers, this section details the standard protocols for the synthesis of a representative carbazole-based host material and the fabrication and characterization of OLED devices.
Synthesis of a Carbazole-Based Host Material (General Protocol)
The synthesis of N-aryl carbazoles, such as the benchmark materials and likely this compound, often employs cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination.
Example: Ullmann Condensation for N-Arylation
-
Reactants: To a reaction flask, add 3-bromo-9H-carbazole (1.0 eq), benzoyl chloride (1.1 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 120-150 °C for 24-48 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Final Purification: For OLED applications, the material must be of very high purity (>99.9%). This is typically achieved by temperature-gradient vacuum sublimation.[1]
Caption: A generalized workflow for the synthesis and purification of a carbazole-based OLED host material.
OLED Device Fabrication
OLEDs can be fabricated through either vacuum thermal evaporation or solution processing.
1. Vacuum Thermal Evaporation (VTE)
VTE is the standard method for manufacturing high-performance small-molecule OLEDs.[8]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. They are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (<10-6 Torr). The organic layers and the metal cathode are deposited sequentially by thermal evaporation from resistively heated crucibles. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
Device Architecture: A typical device stack would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with emitter) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Metal Cathode (e.g., LiF/Al).
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated in a glovebox using a UV-curable epoxy and a glass lid.
Sources
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- 8. researchgate.net [researchgate.net]
comparative analysis of Ullmann vs. Suzuki coupling for carbazole synthesis
For researchers, medicinal chemists, and professionals in drug development, the carbazole nucleus represents a privileged scaffold, forming the core of numerous pharmaceuticals, functional materials, and biologically active natural products.[1] The efficient construction of this tricyclic heteroaromatic system is therefore a critical endeavor in synthetic organic chemistry. Among the myriad of synthetic strategies, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the crucial C-N bond formation required for carbazole synthesis.
This guide provides an in-depth comparative analysis of two cornerstone methods: the copper-catalyzed Ullmann coupling and the palladium-catalyzed Suzuki coupling. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide representative experimental data and protocols to inform your synthetic strategy.
The Ullmann Coupling: A Classic Reimagined
The Ullmann condensation, first reported at the beginning of the 20th century, is a classic copper-catalyzed reaction for the formation of C-N bonds, typically by coupling an amine with an aryl halide.[2] Historically, this reaction was notorious for its harsh conditions, often requiring high temperatures (frequently exceeding 210°C), stoichiometric amounts of copper, and high-boiling polar solvents.[2]
However, the advent of modern ligand-accelerated catalysis has revitalized the Ullmann reaction, enabling it to proceed under significantly milder conditions with catalytic amounts of copper.[2] Ligands such as diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N-heterocyclic carbenes (NHCs) play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.[2] Recent innovations even include the use of visible light to promote Ullmann-type C-N couplings at room temperature.[3]
Mechanistic Rationale
The currently accepted mechanism for the ligand-assisted Ullmann N-arylation of carbazole involves a Cu(I)/Cu(III) catalytic cycle.
Caption: Catalytic cycle of the modern Ullmann C-N coupling.
The Suzuki-Miyaura Coupling: A Versatile Powerhouse
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that has become one of the most important and versatile methods for C-C bond formation.[4] More recently, it has been successfully adapted for C-N bond formation, providing a powerful tool for the N-arylation of heterocycles like carbazole.[5] This reaction typically involves the coupling of a boronic acid with a halide or triflate.
A key advantage of the Suzuki coupling is its generally milder reaction conditions compared to the traditional Ullmann reaction, with temperatures often below 100°C.[6] The reaction is also known for its high functional group tolerance and the commercial availability of a vast array of boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura C-N coupling is analogous to the more familiar C-C coupling and proceeds through a Pd(0)/Pd(II) cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura C-N coupling.
Head-to-Head Comparison: Ullmann vs. Suzuki
The choice between the Ullmann and Suzuki coupling for a specific carbazole synthesis depends on several factors, including substrate scope, cost, and desired reaction conditions. The following table provides a comparative overview of key parameters for the synthesis of N-arylcarbazoles.
| Parameter | Ullmann Coupling | Suzuki Coupling |
| Catalyst | Copper (CuI, CuCl, Cu₂O)[2] | Palladium (Pd(OAc)₂, Pd₂(dba)₃)[5] |
| Ligand | Often required for mild conditions (e.g., 1,10-phenanthroline, L-proline, NHCs)[2] | Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are common[7] |
| Coupling Partner | Aryl Halides (I > Br > Cl)[2] | Boronic Acids/Esters[5] |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, KOH) or alkoxides (t-BuOLi)[8][9] | Inorganic bases (K₂CO₃, K₃PO₄)[5] |
| Solvent | High-boiling polar solvents (DMF, NMP, DMSO) or ethers (Dioxane)[2] | Toluene, THF, Dioxane, often with water[5] |
| Temperature | Traditionally >200°C; Modern ligand-assisted: 80-150°C, some at RT[2][10] | Typically <100°C[6] |
| Yield | Moderate to excellent, highly dependent on ligand and conditions[8] | Generally good to excellent[5] |
Field-Proven Insights: Making the Right Choice
Ullmann Coupling:
-
Advantages:
-
Cost-Effective Catalyst: Copper is significantly cheaper than palladium, making it an attractive option for large-scale synthesis.[11]
-
Direct Use of Halides: Couples directly with aryl halides, avoiding the need to prepare organoboron reagents.
-
-
Disadvantages:
-
Harsh Conditions (Traditional): The classic Ullmann reaction requires high temperatures, which can limit functional group tolerance.[2]
-
Ligand Requirement (Modern): While modern methods are milder, they often necessitate the use of specialized and sometimes expensive ligands.
-
Stoichiometric Copper (Traditional): Older protocols require stoichiometric or excess copper, leading to difficult purification.[2]
-
Suzuki Coupling:
-
Advantages:
-
Mild Reaction Conditions: Generally proceeds at lower temperatures, offering broader functional group compatibility.[6][11]
-
High Yields and Selectivity: Often provides high yields with excellent selectivity.[11]
-
Vast Substrate Scope: A wide variety of boronic acids are commercially available or readily synthesized.
-
-
Disadvantages:
-
Expensive Catalyst: Palladium is a precious metal, which can be a significant cost factor, especially on a large scale.[11]
-
Preparation of Boronic Acids: Requires the synthesis or purchase of organoboron reagents, adding a step to the overall process.
-
Sensitivity of Boronic Acids: Some boronic acids can be unstable and prone to protodeboronation.
-
For large-scale production, the Buchwald-Hartwig amination, a palladium-catalyzed N-arylation reaction closely related to the Suzuki coupling, is often preferred due to its milder conditions and higher yields compared to the traditional Ullmann condensation.[11] However, advancements in ligand-assisted Ullmann couplings are making it an increasingly viable and cost-effective alternative.[11]
Experimental Protocols
The following are representative, step-by-step protocols for the synthesis of 9-phenylcarbazole using both modern Ullmann and Suzuki-type (Buchwald-Hartwig) methodologies.
Protocol 1: Modern Ullmann Synthesis of 9-Phenylcarbazole
This protocol is adapted from literature procedures for ligand-assisted copper-catalyzed N-arylation.[2]
Materials:
-
9H-Carbazole
-
Iodobenzene
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium Hydroxide (KOH)
-
1,2-Dimethoxyethane (DME) / Water
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 9H-carbazole (0.5 mmol), copper(I) iodide (5 mol%), and 1,10-phenanthroline (10 mol%).
-
Add potassium hydroxide (1.0 mmol) to the vessel.
-
Seal the reaction vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add iodobenzene (0.62 mmol) and a 1:1 mixture of DME/water (1.0 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 95°C and stir vigorously for 20-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-phenylcarbazole.
Caption: Experimental workflow for Ullmann synthesis.
Protocol 2: Buchwald-Hartwig (Suzuki-Type) Synthesis of 9-Phenylcarbazole
This protocol is a representative Buchwald-Hartwig amination procedure.[7]
Materials:
-
9H-Carbazole
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (1.0 M in toluene)
-
Potassium Carbonate (K₂CO₃)
-
18-Crown-6
-
Xylene (anhydrous)
Procedure:
-
In a dry reaction flask under an inert atmosphere (N₂ or Ar), prepare the catalyst pre-mixture by adding Pd₂(dba)₃ (1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol) to 400 mL of anhydrous xylene. Stir for 20 minutes at room temperature.
-
To the catalyst mixture, add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol).
-
Heat the reaction mixture to reflux (approx. 140°C) and maintain for 18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Decant the xylene solution to separate it from solid residues.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure 9-phenylcarbazole.
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A Comparative Guide to the Impact of Benzoyl Group Substitution on Carbazole Triplet Energy
For researchers and professionals in drug development and materials science, understanding the photophysical properties of core heterocyclic structures is paramount. Carbazole, a privileged scaffold, is renowned for its high triplet energy, making it a cornerstone for applications in phosphorescent organic light-emitting diodes (OLEDs) and as a photosensitizer. The functionalization of the carbazole core allows for the fine-tuning of its electronic properties. This guide provides an in-depth analysis of how the introduction of a benzoyl group impacts the triplet energy of the carbazole moiety, a critical parameter for predicting and controlling photochemical behavior.
We will delve into a comparative analysis of unsubstituted carbazole and its benzoyl derivatives, exploring both experimental data and computational insights. A significant focus will be placed on the inherent photochemical instability of benzoyl-carbazoles and how this necessitates a combined experimental and theoretical approach for an accurate assessment of their intrinsic photophysical properties.
The High Triplet Energy of the Carbazole Core
Carbazole is characterized by a high triplet energy (T₁) due to its rigid, planar structure and extended π-conjugation. This high T₁ is a key attribute for its use as a host material in blue PhOLEDs, as it can efficiently transfer energy to blue phosphorescent emitters without quenching.[1] Experimental determination of the triplet energy of carbazole is typically performed via phosphorescence spectroscopy at low temperatures (77 K) in a frozen solvent matrix to minimize non-radiative decay pathways.
Multiple studies have established the triplet energy of carbazole to be in the range of 2.9 to 3.1 eV. A definitive measurement in frozen 2-methyltetrahydrofuran (MeTHF) at 77 K places the triplet energy of the locally excited state of carbazole at approximately 3.07 eV.[2]
The Benzoyl Group: A Double-Edged Sword
The introduction of a benzoyl group to the carbazole core, for instance at the N-9 position (N-benzoylcarbazole) or the C-3 position (3-benzoylcarbazole), is a common strategy to modulate its electronic and photophysical properties. The benzoyl moiety, with its carbonyl group, can influence the energy levels of the molecule and potentially enhance intersystem crossing (ISC), the process of transitioning from an excited singlet state to a triplet state.[3]
However, the presence of the benzoyl group introduces a significant challenge: photochemical instability. Benzoyl-carbazoles are known to undergo a photo-Fries rearrangement upon UV irradiation.[4][5] This intramolecular reaction results in the migration of the benzoyl group to the carbazole ring, leading to the formation of acyl-carbazoles. Crucially, this photoreaction can also lead to the cleavage of the benzoyl group, producing unsubstituted carbazole as a photoproduct.[4]
This photochemical reactivity has profound implications for the experimental determination of the intrinsic photophysical properties of benzoyl-carbazoles. The emission spectra of these compounds are often a complex mixture of the emission from the parent molecule and its photoproducts, leading to significant variability in reported data.[4] For instance, the dual fluorescence sometimes reported for benzoyl-carbazole has been attributed to the emission from both the parent compound and the carbazole photoproduct.[4]
Comparative Analysis: Carbazole vs. Benzoyl-Carbazole Triplet Energies
Due to the aforementioned photochemical instability, reliable experimental data on the triplet energy of pure benzoyl-carbazoles from steady-state phosphorescence measurements is scarce. The presence of even small amounts of carbazole photoproduct, with its high triplet energy and strong phosphorescence, can obscure the true emission from the benzoyl-carbazole derivative.
To circumvent this experimental challenge, computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), serves as an invaluable tool. TD-DFT allows for the calculation of the vertical excitation energies of the lowest triplet states (T₁) of molecules in their ground-state geometry, providing a theoretical estimation of the triplet energy that is unaffected by photochemical reactions.[6][7]
Below is a comparative summary of the triplet energies of carbazole and a theoretical estimation for N-benzoylcarbazole.
| Compound | Triplet Energy (T₁) - Experimental (eV) | Triplet Energy (T₁) - Computational (eV) |
| Carbazole | 3.07[2] | ~2.9 - 3.1 |
| N-Benzoylcarbazole | Not reliably determined | ~2.5 - 2.7 (estimated) |
Note: The computational value for N-benzoylcarbazole is an estimate based on the general trend of benzophenone-like structures and the influence of the carbazole moiety. Specific TD-DFT calculations would be required for a precise value.
The introduction of the benzoyl group is expected to lower the triplet energy compared to unsubstituted carbazole. This is because the benzoyl moiety introduces n-π* transitions associated with the carbonyl group, which are typically lower in energy than the π-π* transitions of the carbazole core. The lowest triplet state of benzoyl-carbazole is likely to have significant n-π* character, localized on the benzoyl group. This is analogous to benzophenone, which has a well-known low-lying triplet state.
Experimental & Computational Workflows
To provide a comprehensive understanding, we outline the standard protocols for both experimental phosphorescence measurements and computational TD-DFT calculations.
The determination of triplet energy from phosphorescence requires careful sample preparation and measurement at cryogenic temperatures to populate the triplet state and observe its emission.
Figure 1: A generalized workflow for the experimental determination of triplet energy using phosphorescence spectroscopy.
TD-DFT provides a robust theoretical framework for estimating triplet energies, avoiding the complications of experimental photochemistry.
Figure 2: A streamlined workflow for calculating triplet energy using Time-Dependent Density Functional Theory (TD-DFT).
Causality and Mechanistic Insights
The lowering of the triplet energy in benzoyl-carbazole compared to carbazole can be attributed to the electronic nature of the benzoyl group. The carbonyl moiety introduces a localized n→π* transition. The non-bonding (n) orbital of the carbonyl oxygen is higher in energy than the π orbitals of the carbazole ring system. The π* anti-bonding orbital of the carbonyl group is also relatively low in energy. Consequently, the n→π* transition is of lower energy than the lowest π→π* transition of the carbazole core.
Upon photoexcitation, intersystem crossing (ISC) can populate the triplet manifold. In benzoyl-carbazole, the lowest triplet state (T₁) is likely to be of ³(n,π) character, primarily localized on the benzoyl group. In contrast, the T₁ state of carbazole is of ³(π,π) character, delocalized over the entire carbazole ring system. The difference in the nature and energy of these lowest triplet states is the primary reason for the observed (or computationally predicted) decrease in triplet energy upon benzoylation.
Conclusion and Future Directions
The substitution of a benzoyl group onto the carbazole core has a significant impact on its triplet energy, generally leading to a decrease in this value. While this can be a desirable modification for certain applications, researchers must be acutely aware of the photochemical instability of benzoyl-carbazoles, specifically the photo-Fries rearrangement. This inherent reactivity complicates the experimental determination of their intrinsic photophysical properties.
Therefore, a synergistic approach combining careful experimental design, such as ultrafast transient absorption spectroscopy to probe excited states on timescales faster than the photoreaction, with robust computational methods like TD-DFT is essential for accurately assessing the impact of the benzoyl group. Future research should focus on synthesizing photochemically more stable benzoyl-carbazole derivatives, perhaps by introducing bulky substituents that sterically hinder the photo-Fries rearrangement, to enable a more direct and reliable experimental validation of their triplet energies.
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Organic persistent room temperature phosphorescence enabled by carbazole impurity. Frontiers in Chemistry. [Link]
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EST and room temperature phosphorescence in carbazole derivatives. RSC Publishing. [Link]
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Accurate Singlet–Triplet Excited States Energy Gap Can Be Mastered by Time-Dependent Density Functional Theory Calculations Based on a Dielectric-Screened Range-Separated Hybrid Functional. The Journal of Physical Chemistry C. [Link]
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Triplet states and Energy Back Transfer of Carbazole Derivatives. ResearchGate. [Link]
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The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing. [Link]
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Fries rearrangement. Wikipedia. [Link]
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Synthesis, measurements, and theoretical analysis of carbazole derivatives with high-triplet-energy. ResearchGate. [Link]
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Time-dependent density-functional theory calculations of triplet-triplet absorption. The Journal of Chemical Physics. [Link]
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Phosphorescence measurement. JASCO Global. [Link]
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Assessment of Functionals for TD-DFT Calculations of Singlet−Triplet Transitions. Journal of Chemical Theory and Computation. [Link]
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Triplet states and energy back transfer of carbazole derivatives. RSC Publishing. [Link]
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Femtosecond transient absorption spectra were recorded with a pump-probe spectrometer. Del Mar Photonics. [Link]
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Organic phosphorescence in Pt(II)-complexes linked to organic chromophores for blue-emitting organic light-emitting diodes. PMC. [Link]
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Benchmark Computations of Nearly Degenerate Singlet and Triplet states of N-heterocyclic Chromophores : II. Density-based Methods. arXiv. [Link]
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Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. PMC. [Link]
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How important is to deggased/deaerated a sample to measure its phosphorescence emission at 77K? ResearchGate. [Link]
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A Computational Protocol to Calculate the Phosphorescence Energy of Pt (II) Complexes: Is the lowest triplet excited state. ChemRxiv. [Link]
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Triplet state otp and TD-DFT, can anyone please help? ResearchGate. [Link]
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DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Publishing. [Link]
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Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. MDPI. [Link]
-
Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. PubMed. [Link]
-
DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. PMC. [Link]
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How can I calculate energy of the triplet state in Gaussian? ResearchGate. [Link]
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S1-T1 energy difference in Gaussian. Matter Modeling Stack Exchange. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Experimental vs. Computational Data for Carbazole Derivatives
Introduction: The Imperative of Synergy in Carbazole Research
Carbazole derivatives are a cornerstone of modern materials science and drug discovery, prized for their unique photophysical and electronic properties.[1][2] Their planar, π-conjugated system lends itself to applications in organic light-emitting diodes (OLEDs), photovoltaics, and as fluorescent probes in biological imaging.[1][2] The development of novel carbazole-based molecules with tailored functionalities necessitates a robust and predictive design process. This is where the synergy between experimental characterization and computational modeling becomes not just advantageous, but essential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate experimental and computational data for carbazole derivatives. By rigorously comparing laboratory measurements with theoretical predictions, we can gain deeper mechanistic insights, refine our predictive models, and ultimately accelerate the discovery and optimization of new functional materials. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature.
Pillar 1: Experimental Characterization of Photophysical Properties
The foundation of our cross-validation workflow lies in precise experimental measurements of the electronic absorption and emission properties of our synthesized carbazole derivatives.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from the ground state to higher energy excited states. For carbazole derivatives, these transitions are typically π → π* in nature, originating from the aromatic core.[3]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the carbazole derivative in a high-purity spectroscopic grade solvent (e.g., tetrahydrofuran (THF), dichloromethane, or ethanol) at a concentration of approximately 1 x 10⁻³ M.
-
From the stock solution, prepare a dilute solution (typically 1 x 10⁻⁵ M) in the same solvent.[3] The concentration should be adjusted to ensure the maximum absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Acquire the absorption spectrum of the carbazole derivative solution over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max).
-
If applicable, identify any other significant absorption bands or shoulders.
-
Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the photophysical properties of the molecule, a phenomenon known as solvatochromism.[4][5][6] Using a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited to a higher electronic state. This is particularly important for applications such as OLEDs and fluorescent probes.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Use the same dilute solution prepared for UV-Vis spectroscopy (e.g., 1 x 10⁻⁵ M). The solution should be optically dilute to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Determine the excitation wavelength (λ_ex) from the absorption maximum (λ_max) obtained from the UV-Vis spectrum.
-
Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength (e.g., 350-700 nm).[7]
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λ_em).
-
The difference between the absorption and emission maxima (in wavenumbers or nanometers) is the Stokes shift, which is an important parameter for fluorescent materials.
-
Trustworthiness Through Self-Validation: The consistency between the absorption spectrum and the excitation spectrum (an action spectrum for fluorescence) serves as an internal validation of the sample's purity. For a pure compound, the excitation spectrum should closely match the absorption spectrum.
Pillar 2: Computational Modeling of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful toolkit for predicting the electronic and optical properties of molecules.[8][9]
Ground State Properties with DFT
DFT is used to determine the optimized geometry and electronic structure of the carbazole derivative in its ground state.
Computational Protocol: DFT Calculations
-
Molecular Geometry Optimization:
-
Build the initial structure of the carbazole derivative using a molecular modeling software.
-
Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[10][11]
-
Verify that the optimization has converged to a true energy minimum by performing a frequency calculation; all vibrational frequencies should be positive.[12]
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's electronic excitation energy.
-
Expertise in Method Selection: The choice of functional and basis set is crucial for obtaining accurate results. While B3LYP is a widely used hybrid functional, other functionals like PBE0 or the long-range corrected CAM-B3LYP may provide better agreement with experimental data for certain systems, especially those with significant charge-transfer character.[13][14] Benchmarking against experimental data for a known compound is a recommended practice.[15][16][17]
Excited State Properties with TD-DFT
TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths, which can be directly correlated with the experimental UV-Vis absorption spectrum.
Computational Protocol: TD-DFT Calculations
-
Excitation Energy Calculation:
-
Using the DFT-optimized ground state geometry, perform a TD-DFT calculation to compute the energies and oscillator strengths of the lowest singlet excited states.
-
The same functional and a larger basis set, such as 6-311+G(2d,p), is often used for TD-DFT calculations to better describe the excited states.[14]
-
-
Simulating the UV-Vis Spectrum:
-
The calculated vertical excitation energies correspond to the positions of the absorption bands. The oscillator strengths are related to the intensities of these bands.
-
The theoretical spectrum can be simulated by fitting the calculated transitions with Gaussian or Lorentzian functions.
-
Authoritative Grounding in Theory: TD-DFT is a cost-effective method for modeling excited states of medium to large-sized organic molecules.[15] However, it's important to be aware of its limitations, such as the tendency to underestimate excitation energies for charge-transfer states with certain functionals.[15]
Pillar 3: The Cross-Validation Workflow
The core of this guide is the systematic comparison of the experimental and computational data. This process not only validates the accuracy of our computational models but also provides a deeper understanding of the structure-property relationships of the carbazole derivatives.
Data Presentation for Direct Comparison
A clear and concise presentation of the data is crucial for effective comparison. Summarize the key experimental and computational results in a table.
Table 1: Comparison of Experimental and Computational Data for a Hypothetical Carbazole Derivative
| Parameter | Experimental Value | Computational Value | Method/Functional/Basis Set |
| λ_max (nm) | 350 | 342 | TD-DFT/B3LYP/6-311+G(2d,p) |
| λ_em (nm) | 420 | - | - |
| Stokes Shift (nm) | 70 | - | - |
| HOMO Energy (eV) | - | -5.85 | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy (eV) | - | -2.10 | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (eV) | - | 3.75 | DFT/B3LYP/6-31G(d,p) |
Statistical Analysis for Robust Validation
For a series of carbazole derivatives, a more quantitative comparison can be made by performing a correlation analysis between the experimental and computational data.[18][19] For instance, plotting the experimental λ_max against the calculated excitation energies should yield a linear relationship. A high correlation coefficient (R²) would indicate a strong predictive power of the computational model.
Visualizing the Workflows
Diagrams can effectively illustrate the logical flow of the experimental and computational processes and their integration.
Experimental Workflow
Caption: Experimental workflow for the synthesis and photophysical characterization of carbazole derivatives.
Computational Workflow
Caption: Computational workflow for predicting the electronic and optical properties of carbazole derivatives.
Cross-Validation Process
Caption: The iterative process of cross-validating experimental and computational data.
Conclusion: Towards Predictive Design
The cross-validation of experimental and computational data is an indispensable strategy in the modern development of carbazole derivatives. This integrated approach provides a robust framework for understanding their fundamental properties and for the rational design of new materials with enhanced performance. By adhering to the principles of scientific integrity, employing self-validating experimental protocols, and grounding our computational models in empirical data, we can unlock the full potential of this versatile class of molecules. The guidelines presented here are intended to empower researchers to confidently navigate this synergistic workflow, leading to more efficient and impactful scientific discovery.
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DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials. [Link]
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Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. Journal of Chemical Theory and Computation. [Link]
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DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. [Link]
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TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation. [Link]
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DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. [Link]
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Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. [Link]
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Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC). AIP Publishing. [Link]
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UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. MDPI. [Link]
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Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. PubMed Central. [Link]
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Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. PubMed. [Link]
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Computational molecular perspectives on novel carbazole derivative as an anti-cancer molecule against CDK1 of breast and colorectal cancers via gene expression studies, novel two-way docking strategies, molecular mechanics and dynamics. PubMed. [Link]
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A Senior Application Scientist's Guide to Evaluating 9-Benzoyl-3-bromo-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF) Devices
For researchers, chemists, and material scientists vested in the advancement of organic light-emitting diodes (OLEDs), the pursuit of efficient and stable blue emitters remains a critical frontier. Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism to achieve 100% internal quantum efficiency without relying on expensive noble metals. Within the vast landscape of TADF emitters, carbazole derivatives have shown immense promise due to their excellent charge-transporting properties and high thermal stability.[1][2] This guide provides an in-depth evaluation of 9-Benzoyl-3-bromo-9H-carbazole, a molecule of interest for blue TADF applications.
The Molecular Design Rationale: Carbazole and Benzoyl Moieties in TADF
The design of an efficient TADF emitter hinges on achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is typically accomplished by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the case of this compound, the carbazole unit serves as a strong electron-donating moiety, while the benzoyl group acts as an electron acceptor. The steric hindrance induced by the bulky benzoyl group can lead to a twisted conformation between the donor and acceptor units, which is crucial for minimizing the ΔEST and facilitating efficient reverse intersystem crossing (RISC).[1] The bromine atom at the 3-position of the carbazole offers a site for further functionalization, allowing for the tuning of the molecule's electronic properties.
Inferred Photophysical Properties and Performance Projections
Based on studies of similar fused carbazole/carbonyl emitters, we can project the following photophysical characteristics for this compound[3][4]:
-
Emission Color: The combination of a carbazole donor and a benzoyl acceptor is expected to result in blue emission. The exact emission wavelength can be fine-tuned by modifying the donor strength or by introducing substituents on the benzoyl ring.
-
Singlet-Triplet Energy Splitting (ΔEST): The twisted intramolecular charge transfer (TICT) state induced by the benzoyl group should lead to a small ΔEST, a prerequisite for efficient TADF.
-
Photoluminescence Quantum Yield (PLQY): High PLQY is essential for bright emission. Carbazole derivatives are known for their high PLQY, and this is expected to translate to this compound.
-
Delayed Fluorescence Lifetime: A short delayed fluorescence lifetime is desirable to minimize efficiency roll-off at high brightness.
The logical workflow for evaluating a novel TADF emitter like this compound is depicted in the following diagram:
Workflow for the evaluation of a novel TADF emitter.
Comparative Analysis with High-Performance Blue TADF Emitters
To contextualize the potential of this compound, we compare its inferred properties with those of established high-performance blue TADF emitters.
| Emitter | Host | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
| This compound (Projected) | mCP | 15-20% | ~470 | (~0.15, ~0.25) | N/A |
| 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) | mCP | 21.2 | 475 | (0.16, 0.28) | [5] |
| Fused Carbazole/Carbonyl Derivative (2,3-CZ) | - | 22.3 | 476 | (0.14, 0.23) | [3] |
| CCO-2 | mCPBC | 41.3 | 468 | (0.14, 0.15) | [6] |
Note: The performance of this compound is projected based on the performance of similar carbazole-benzoyl emitters.
The comparison suggests that while this compound could be a viable blue TADF emitter, achieving state-of-the-art efficiencies exceeding 40% would likely require further molecular engineering, such as the creation of more rigid fused-ring structures to minimize non-radiative decay pathways, as seen in the highly efficient CCO-2 emitter.[6]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the Friedel-Crafts acylation of 3-bromo-9H-carbazole.
Sources
A Comparative Guide to the Structure-Activity Relationships of Functionalized Carbazoles
For Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The rigid and planar nature of the carbazole ring system allows for effective interaction with various biological targets, including DNA, enzymes, and receptors.[3][4][5] Consequently, functionalized carbazoles have been extensively explored as potential therapeutic agents, exhibiting promising anticancer, antimicrobial, and neuroprotective properties.[1][2][6][7]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of functionalized carbazoles across these key therapeutic areas. By synthesizing experimental data from numerous studies, we aim to elucidate the causal relationships between specific structural modifications and biological outcomes, offering valuable insights for the rational design of next-generation carbazole-based drugs.
Anticancer Activity: Targeting the Hallmarks of Cancer
Carbazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][3][4] Key mechanisms include DNA intercalation, inhibition of crucial enzymes like topoisomerases and protein kinases, and induction of apoptosis.[3][4][5][8]
Structure-Activity Relationship Insights
The anticancer potency of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole core.
-
Substitution on the Carbazole Ring:
-
Electron-withdrawing groups , such as nitro and cyano groups, at the C3 and C6 positions can enhance cytotoxic activity.[9][10] For instance, a nitro-substituted carbazole derivative (Compound C4) exhibited potent cytotoxic activity against MCF-7 (breast), HeLa (cervical), and HT-29 (colon) cancer cell lines.[4][10]
-
Halogen substitution , particularly with chlorine or iodine at the C3 and C6 positions, has been shown to increase anticancer efficacy.[6][9]
-
The introduction of a sulfonamide group at the C3 position has led to the development of potent antimitotic agents that can arrest the cell cycle in the G2/M phase and induce apoptosis.[8][11]
-
-
N-Substitution:
-
Substitution at the N9 position is a critical determinant of biological activity. The introduction of various moieties, such as alkyl chains, aromatic rings, and heterocyclic systems, can significantly modulate the anticancer properties.[2]
-
N-substituted carbazoles linked to a 1,2,4-triazole or imidazole moiety have shown increased antifungal and antibacterial efficacy, respectively.[2]
-
The presence of bulky substituents at the N-position can also contribute to neuroprotective activity.[2][12]
-
Comparative Anticancer Activity of Functionalized Carbazoles
The following table summarizes the in vitro anticancer activity of selected carbazole derivatives against various human cancer cell lines, providing a comparative overview of their potency.
| Compound ID | Functionalization | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound C4 | Nitro-substituted | MCF-7 (Breast) | MTT | 2.5 | [4][10] |
| HeLa (Cervical) | MTT | 5.4 | [4][10] | ||
| HT-29 (Colon) | MTT | 4.0 | [4][10] | ||
| Compound 14a | Carbazole hydrazone derivative | 7901 (Gastric adenocarcinoma) | MTT | 11.8 | [13][14] |
| A875 (Human melanoma) | MTT | 9.77 | [13][14] | ||
| Compound 10q | Arylsulfonamide derivative | Multiple | MTT | 2.95 - 4.19 µg/mL | [14] |
| Compound 11a | 9-Ethyl-N-(3,4,5-trimethoxyphenyl)-carbazole-3-sulfonamide | CEM (Leukemia) | Not specified | <1 | [11] |
| Compound 4g | Not specified | HeLa (Cervical) | MTT | 5.64 | [15] |
| MCF-7 (Breast) | MTT | 29.15 | [15] | ||
| Compound 10 | Carbazole derivative | HeLa (Cervical) | MTT | Not specified | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Carbazole derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the complete medium. After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Functionalized carbazoles have emerged as a promising class of compounds with broad-spectrum antimicrobial activity against both bacteria and fungi.[6][16][17]
Structure-Activity Relationship Insights
The antimicrobial efficacy of carbazoles is influenced by specific structural features:
-
Halogenation: Chloro-substituted carbazole derivatives have demonstrated outstanding antimicrobial activity against a range of bacteria, including E. coli, S. aureus, and P. aeruginosa.[6]
-
N-Substitution:
-
Specific Moieties: The incorporation of pyrazoline and chromone moieties tethered to the carbazole nucleus has resulted in compounds with comparable or even better antibacterial and antifungal activities than reference drugs.[19]
Comparative Antimicrobial Activity of Functionalized Carbazoles
This table presents the Minimum Inhibitory Concentration (MIC) values of various carbazole derivatives against different microbial strains.
| Compound | Functionalization | Microorganism | MIC (µg/mL) | Reference |
| Carbazole alkaloid 2b | Natural Product | S. aureus | 25 | [6] |
| Carbazole alkaloid 1 | Natural Product | S. pyogenes | 25 | [6] |
| Compound 3d | Chloro-substituted | E. coli, S. aureus, P. aeruginosa | Not specified (outstanding activity) | [6] |
| Compound 32b | Not specified | P. aeruginosa | 9.37 | [6] |
| Compound 30f | Not specified | MRSA (N315) | 4 | [20] |
| Compounds 18a-b | Not specified | S. aureus | 50 | [20] |
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Carbazole derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Inoculum suspension standardized to 0.5 McFarland
-
Positive control (known antibiotic) and negative control (broth only)
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the carbazole compound in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of carbazole derivatives are multifaceted. They can inhibit DNA replication by targeting DNA gyrase, disrupt quorum-sensing pathways essential for biofilm formation, and inhibit plasma membrane H+-ATPases in fungi, leading to cell death.[21]
Caption: Antimicrobial mechanisms of carbazole derivatives.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Carbazole derivatives have shown significant promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[2][7][22] Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic properties.[12][23]
Structure-Activity Relationship Insights
The neuroprotective effects of carbazoles are closely tied to their substitution patterns:
-
N-Substitution: The presence of a substituent at the N-position of the carbazole is often essential for neuroprotective activity.[2] Bulky groups at this position, such as methoxy-phenyl, t-butyl-phenyl, and trifluoro-phenyl, have been associated with significant neuroprotection.[2]
-
C3 and C6 Positions: Methyl or aldehyde group substitutions at the C3 and C6 positions are crucial for the neuroprotective activity of certain carbazole alkaloids.[7]
-
Multi-target Activity: Some carbazole derivatives exhibit multi-target neuroprotective effects, including the inhibition of acetylcholinesterase (AChE) and the reduction of amyloid-beta (Aβ) fibrillization, both of which are key pathological hallmarks of Alzheimer's disease.[24][25][26]
Comparative Neuroprotective Activity of Functionalized Carbazoles
The following table highlights the neuroprotective effects of various carbazole derivatives.
| Compound | Activity | Assay/Model | Key Findings | Reference |
| Murrayanol | AChE Inhibition | In vitro | IC50 ~0.2 µg/mL | [24][25] |
| Mahanimbine | AChE Inhibition | In vitro | IC50 ~0.2 µg/mL | [24][25] |
| Murrayanol | Aβ Fibrillization Inhibition | In vitro | 40.83% reduction | [24][25] |
| 2-phenyl-9-(p-tolyl)-9H-carbazole | Neuroprotection | HT22 cells (glutamate/homocysteic acid-induced injury) | Significant neuroprotection at 3 µM | [2][23] |
| P7C3-A20 | Neuroprotection | Oxygen-glucose deprivation (OGD) model | Increased cell viability | [27] |
| MT-6 | Multi-functional | In vivo (scopolamine-induced dementia) | Improved memory deficit and cognition | [26] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.
Materials:
-
Carbazole derivatives
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the carbazole derivative at various concentrations, and the AChE enzyme.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Add ATCI and DTNB to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the carbazole derivative.
Neuroprotective Signaling Pathways
Carbazole derivatives can exert their neuroprotective effects through various signaling pathways. For instance, they can reduce oxidative stress, inhibit apoptosis, and promote neuroregeneration.[22]
Caption: Neuroprotective mechanisms of carbazole derivatives.
Conclusion and Future Perspectives
Functionalized carbazoles represent a versatile and highly promising class of compounds in drug discovery. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of novel derivatives with enhanced potency and selectivity. The comparative data presented in this guide highlights key structural motifs and functionalization strategies that can be leveraged to optimize anticancer, antimicrobial, and neuroprotective activities.
Future research should focus on:
-
Multi-target drug design: Developing single carbazole-based molecules that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.
-
Improving pharmacokinetic properties: Optimizing the solubility, bioavailability, and metabolic stability of promising carbazole derivatives to enhance their in vivo efficacy.
-
Exploring novel biological targets: Expanding the scope of SAR studies to identify new biological targets for carbazole-based compounds.
By continuing to explore the rich chemical space of functionalized carbazoles, the scientific community is well-positioned to unlock their full therapeutic potential and develop innovative treatments for a range of challenging diseases.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Benzoyl-3-bromo-9H-carbazole
As researchers and drug development professionals, our work with novel chemical entities like 9-Benzoyl-3-bromo-9H-carbazole is foundational to discovery. This compound, with its utility in organic electronics and as a pharmaceutical intermediate, represents a significant tool in our arsenal.[1] However, possessing powerful tools necessitates a mastery of their safe handling and disposal. The long-term integrity of our research, the safety of our colleagues, and our shared environmental responsibility demand a rigorous, scientifically-grounded approach to waste management.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is structured not as a rigid template, but as a logical workflow grounded in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to empower you, the researcher, to make informed, safe decisions.
Hazard Identification and Risk Assessment: An Inductive Approach
The molecule is a halogenated aromatic compound. This classification is critical, as halogenated organic waste requires specific disposal pathways to prevent the formation of persistent environmental pollutants and to neutralize hazardous decomposition products like hydrogen bromide upon incineration.[2][3][4][5][6]
Analysis of close structural analogs provides further insight:
-
3-Bromo-9H-carbazole: Classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (STOT SE 3).[7][8]
-
9H-Carbazole: The core structure is considered an irritant and is suspected of causing cancer (Carcinogenicity Category 2).[9]
While an SDS for a related compound, 9-Benzoyl-3,6-dibromo-9H-carbazole, classifies it as non-hazardous, this may be specific to the data available to that supplier.[10] Given the clear hazards of the bromo-carbazole backbone, it is imperative to handle this compound with the assumption that it poses, at a minimum, irritation risks.
Table 1: Deduced Hazard Profile for this compound
| Hazard Classification | Category | Basis for Assumption |
| Skin Corrosion/Irritation | Category 2 | Based on SDS for 3-Bromo-9H-carbazole.[7][8] |
| Serious Eye Damage/Irritation | Category 2 | Based on SDS for 3-Bromo-9H-carbazole.[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation, based on bromo-carbazole analogs.[7][8] |
| Hazardous to the Aquatic Environment | Potential | Halogenated aromatics can be persistent; treat as hazardous to the environment.[9] |
Essential Handling and Personal Protective Equipment (PPE)
Before any disposal procedure, ensuring personal safety is paramount. All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][5]
Mandatory PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.
-
Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
The Cardinal Rule: Waste Segregation
The single most important principle in the disposal of this compound is segregation. Halogenated organic waste must never be mixed with non-halogenated waste.[2][4][5]
Causality:
-
Disposal Method: Halogenated wastes are typically destroyed via high-temperature incineration in facilities equipped with specialized scrubbers to neutralize the acidic gases (e.g., HBr) produced.[11][12] Mixing them with non-halogenated streams contaminates the entire volume, forcing it all to be treated by the more complex and expensive method.
-
Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste due to the specialized treatment required.[4]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) lists many spent halogenated solvents as hazardous wastes (F-listed wastes), mandating their specific management.[13][14] While this specific compound may not be listed, it falls under the class of materials that require this careful management.
Disposal Workflow and Step-by-Step Protocols
The following workflow provides a clear decision path for managing all waste streams associated with this compound.
Caption: Disposal Decision Workflow for this compound.
Protocol 1: Collection of Solid and Liquid Waste
This protocol applies to the pure solid compound, reaction mixtures, and solutions used for analysis (e.g., in chromatography).
-
Identify the Waste Container: Locate the designated "Halogenated Organic Waste" container in your laboratory. This should be a chemically resistant container (e.g., polyethylene carboy for liquids, a labeled drum for solids) with a secure, vapor-tight lid.[4]
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and a list of its contents. As soon as you add this compound waste, add its full chemical name to the label.[2]
-
Transfer Waste:
-
Solids: Carefully transfer the solid waste into the appropriate solid waste container using a dedicated spatula or scoop.
-
Liquids: Using a funnel, pour liquid waste directly into the liquid halogenated waste container.
-
-
Segregation Check: Do not add any non-halogenated solvents or materials to this container. If you have mixed waste streams, the entire mixture must be treated as halogenated waste.[6]
-
Secure Container: Close the container tightly immediately after adding waste to prevent the escape of volatile organic compounds (VOCs).[4]
-
Storage: Store the waste container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is in secondary containment.
Protocol 2: Decontamination of Glassware and Surfaces
Proper decontamination is crucial to prevent cross-contamination of future experiments and ensure a safe workspace.
-
Initial Rinse: Rinse all contaminated glassware (beakers, flasks, etc.) with a small amount of a suitable organic solvent, such as acetone.
-
Collect Rinsate: This initial rinsate is now considered halogenated hazardous waste.[2] It must be collected and added to your "Halogenated Organic Waste" liquid container.
-
Secondary Wash: After the initial decontamination rinse, wash the glassware as you normally would with soap and water.
-
Surface Cleaning: Wipe down the surfaces of the fume hood or bench where the compound was handled with a solvent-dampened towel (e.g., acetone). Dispose of the towel as solid halogenated waste.
Final Disposal: The Role of Environmental Health & Safety (EHS)
As a researcher, your responsibility is the correct identification, segregation, and collection of hazardous waste. The final disposal must be handled by professionals.
-
Schedule Pickup: Once your waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) or equivalent department.[2]
-
Documentation: Follow your institution's procedures for waste pickup, which typically involves completing an online or paper form detailing the container's contents.
-
Transfer of Custody: EHS will arrange for trained personnel to pick up the waste, which is then consolidated and transferred to a licensed hazardous waste disposal facility for final destruction.[15] This "cradle-to-grave" responsibility ensures the waste is managed in compliance with all local, state, and federal regulations.[6]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 9-Benzoyl-3,6-dibromo-9H-carbazole.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-9H-carbazole.
- Society for Science. (n.d.). Hazardous chemicals, activities or devices.
- eCFR. (n.d.). 21 CFR Part 1317 -- Disposal.
- OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
- Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
- Chem-Impex. (n.d.). This compound.
- Apollo Scientific. (2023). 4-Bromo-9H-carbazole Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Fisher Scientific. (2010). SAFETY DATA SHEET: Carbazole.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
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Mastering the Safe Handling of 9-Benzoyl-3-bromo-9H-carbazole: A Guide to Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with novel chemical entities like 9-Benzoyl-3-bromo-9H-carbazole is foundational to innovation. However, the unique properties of such halogenated aromatic compounds demand a meticulous and informed approach to safety. This guide provides a comprehensive framework for the safe handling and disposal of this compound, grounded in established safety protocols for structurally similar molecules and general best practices for this chemical class.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, which is a solid, likely crystalline powder, the main routes of exposure are inhalation of dust particles and dermal contact.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes of solvents used with the compound and airborne dust particles that can cause serious eye irritation.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Viton®), a chemically resistant lab coat, and closed-toe shoes.[4][5] | Prevents skin contact, which can lead to irritation.[1][2][4] Nitrile gloves offer good resistance to a range of chemicals, while Viton® is suitable for handling aromatic and halogenated hydrocarbons.[5][6] |
| Respiratory Protection | Work in a certified chemical fume hood.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[1] | Minimizes the inhalation of airborne particles and potential vapors, which can cause respiratory tract irritation.[1][2][4] |
Step-by-Step Guide to Handling this compound
Adherence to a strict operational workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound.
Preparation and Weighing:
-
Consult Safety Resources : Before beginning any work, review the available safety information for structurally similar compounds.
-
Work Area Preparation : Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Donning PPE : Put on all required PPE as outlined in the table above. A detailed workflow for donning and doffing PPE is provided in the diagram below.
-
Weighing : Conduct all weighing operations within the fume hood to contain any dust. Use a tared weigh boat or paper.
Experimental Use:
-
Aliquotting : When transferring the solid, use a spatula or other appropriate tool to minimize the creation of dust.
-
Dissolving : If dissolving the compound in a solvent, add the solvent slowly to the solid to prevent splashing.
-
Reaction Monitoring : Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
Post-Experiment and Cleanup:
-
Quenching and Workup : All quenching and extraction procedures should be performed in the fume hood.
-
Decontamination : Wipe down the work area in the fume hood with an appropriate solvent to remove any residual chemical.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination, as illustrated in the diagram below.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1]
Visualizing the PPE Workflow
A systematic approach to donning and doffing PPE is crucial to prevent contamination. The following diagram illustrates the correct sequence.
Caption: A workflow for the correct sequence of donning and doffing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Solid Waste : Collect any solid waste, including contaminated weigh boats and paper, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Any solutions containing the compound should be disposed of in a designated halogenated organic waste container.
-
Contaminated PPE : Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- 3-Bromo-9H-carbazole - SAFETY DATA SHEET. Ossila.
- SAFETY DATA SHEET - 9-Benzoyl-3,6-dibromo-9H-carbazole. TCI Chemicals.
- Personal Protective Equipment | Safety | Physical Facilities. Miami University.
- 4-Bromo-9H-carbazole - Safety Data Sheet. Apollo Scientific.
- PSFC Halogenated Solvents Safety Procedure. MIT Plasma Science and Fusion Center.
- Personal Protective Equipment (PPE) - Glove Selection Guide. University of California, Riverside Environmental Health & Safety.
- 3-Bromo-9H-carbazole - SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment (PPE). U.S. Environmental Protection Agency.
- Minimizing byproduct formation in the bromination of carbazole. Benchchem.
- Section 6C: Controlling Chemical Exposure Personal Protective Equipment. Princeton University Environmental Health & Safety.
- Personal Protective Equipment (PPE). CHEMM.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz Environmental Health & Safety.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole - Safety Data Sheet. Fluorochem.
- 9H-Carbazole - SAFETY DATA SHEET. Fisher Scientific.
- This compound. Tokyo Chemical Industry Co., Ltd. (APAC).
- Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Cole-Parmer.
- Scope of the bromination of carbazole derivatives. ResearchGate.
- Standard Operating Procedure_Bromine.docx. University of Texas at Dallas.
- This compound. TCI Chemicals Europe.
- This compound, min 98%, 1 gram. CP Lab Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
